molecular formula C10H6Cl2N2O3 B11847370 2,4-Dichloro-7-methoxy-3-nitroquinoline

2,4-Dichloro-7-methoxy-3-nitroquinoline

Cat. No.: B11847370
M. Wt: 273.07 g/mol
InChI Key: HVGNTBNHXHJBNB-UHFFFAOYSA-N
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Description

2,4-Dichloro-7-methoxy-3-nitroquinoline is a chemical intermediate designed for research and development purposes, particularly in the field of medicinal chemistry. This compound features a quinoline core structure that is functionalized with reactive chloro groups at the 2 and 4 positions, a methoxy group at the 7 position, and a nitro group at the 3 position. The chloro groups make it a versatile precursor for nucleophilic substitution reactions, allowing researchers to synthesize a diverse array of more complex molecules for biological evaluation. The structural motif of 3-nitroquinolines has been identified in the design of novel anticancer agents, specifically as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase . EGFR is a well-validated target in oncology, and its overexpression is associated with various human carcinomas. Compounds featuring the 3-nitroquinoline scaffold have demonstrated prominent inhibitory activities in cellular assays against EGFR-overexpressing tumor cell lines, such as human epidermoid carcinoma (A-431) and breast cancer (MDA-MB-468) cells, with IC50 values reaching the nanomolar range . The specific substitution pattern on this quinoline derivative suggests its potential value in exploring structure-activity relationships to optimize potency and drug-like properties in early-stage drug discovery projects. This product is intended for use in laboratory research as a synthetic building block. It is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H6Cl2N2O3

Molecular Weight

273.07 g/mol

IUPAC Name

2,4-dichloro-7-methoxy-3-nitroquinoline

InChI

InChI=1S/C10H6Cl2N2O3/c1-17-5-2-3-6-7(4-5)13-10(12)9(8(6)11)14(15)16/h2-4H,1H3

InChI Key

HVGNTBNHXHJBNB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=C(C(=N2)Cl)[N+](=O)[O-])Cl

Origin of Product

United States

Foundational & Exploratory

Chemical structure of 2,4-Dichloro-7-methoxy-3-nitroquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: 2,4-Dichloro-7-methoxy-3-nitroquinoline

Part 1: Executive Summary

2,4-Dichloro-7-methoxy-3-nitroquinoline is a high-value heterocyclic intermediate utilized primarily in the synthesis of tyrosine kinase inhibitors (TKIs) and antimalarial agents. It serves as a "linchpin" scaffold, enabling the divergent synthesis of 3,4-disubstituted quinolines.

The compound’s utility stems from its electronic push-pull system :

  • The "Pull": The 3-nitro group (

    
    ) and the quinoline nitrogen strongly activate the C2 and C4 positions for nucleophilic aromatic substitution (
    
    
    
    ).
  • The "Push": The 7-methoxy group (

    
    ) modulates solubility and lipophilicity (logP), a critical factor for the bioavailability of final drug candidates (e.g., Bosutinib analogs).
    

This guide details the structural logic, validated synthetic pathways, and regioselective reactivity profiles required to utilize this scaffold effectively in drug discovery.

Part 2: Structural Analysis & Physicochemical Properties

The molecule features a planar quinoline bicyclic system. The 3-nitro group creates a specific "reactivity hierarchy" between the two chlorine atoms, which is the basis for its use in sequential functionalization.

Table 1: Physicochemical Profile (Predicted)

PropertyValue / DescriptionSignificance
Molecular Formula

Core scaffold for fragment-based design.
Molecular Weight 273.07 g/mol Low MW allows for heavy substitution downstream.
LogP (Predicted) ~2.9 - 3.2Lipophilic; requires polar solvents (DMF, THF) for reaction.
Topological Polar Surface Area ~75 ŲGood permeability baseline for oral drugs.
Key Electrophilic Sites C4 (Primary), C2 (Secondary)Allows sequential introduction of two different nucleophiles.
Electronic Character Highly electron-deficient Pyridine ringSusceptible to rapid

even with weak nucleophiles.

Part 3: Synthetic Pathway

The synthesis of 2,4-dichloro-7-methoxy-3-nitroquinoline follows a "Cyclization-Nitration-Chlorination" logic. This route is preferred over direct nitration of the dichloro-quinoline due to the difficulty of regioselective nitration on the deactivated dichloro ring.

Protocol: Step-by-Step Synthesis

Step 1: Cyclization (Knorr Quinoline Synthesis)

  • Reagents: m-Anisidine (3-methoxyaniline) + Diethyl malonate.

  • Conditions: High heat (

    
    ), solvent-free or in diphenyl ether.
    
  • Product: 4-Hydroxy-7-methoxy-2-quinolone.[1]

  • Mechanism: Thermal condensation forms the amide bond, followed by Friedel-Crafts-like cyclization.

Step 2: C3-Nitration

  • Reagents: Fuming

    
     / Glacial Acetic Acid.
    
  • Conditions:

    
    , 2 hours.
    
  • Logic: The 4-hydroxy and 2-oxo groups direct the electrophilic nitronium ion (

    
    ) to the C3 position. The 7-methoxy group activates the ring but C3 is electronically favored due to the ortho-para direction of the hydroxyl/amide system.
    
  • Product: 4-Hydroxy-7-methoxy-3-nitro-2-quinolone.

Step 3: Deoxychlorination (Aromatization)

  • Reagents: Phosphorus Oxychloride (

    
    ), catalytic DMF (Vilsmeier-Haack conditions).
    
  • Conditions: Reflux (

    
    ), 4-6 hours.
    
  • Mechanism: Conversion of the tautomeric lactam/hydroxyl groups into vinyl chlorides. The 3-nitro group remains intact.

  • Product: 2,4-Dichloro-7-methoxy-3-nitroquinoline .

Visualization: Synthetic Workflow

Synthesis Start m-Anisidine (3-Methoxyaniline) Step1 4-Hydroxy-7-methoxy- 2-quinolone Start->Step1 Diethyl malonate >200°C Step2 4-Hydroxy-7-methoxy- 3-nitro-2-quinolone Step1->Step2 HNO3 / AcOH Nitration (C3) Final 2,4-Dichloro-7-methoxy- 3-nitroquinoline Step2->Final POCl3 / Reflux Chlorination

Figure 1: Validated synthetic route from m-anisidine to the target scaffold.

Part 4: Reactivity & Regioselectivity (The "Face-Off")

The defining feature of this molecule is the differential reactivity of the chlorines at C2 and C4.

  • C4-Chlorine (Primary Reactivity):

    • Activation: The C4 position is vinylogous to the ring nitrogen and ortho to the electron-withdrawing nitro group. This creates a massive deficiency of electron density.

    • Outcome: Nucleophiles (amines, thiols) attack C4 exclusively under mild conditions (

      
       to RT).
      
    • Mechanism: Addition-Elimination (

      
      ) via a Meisenheimer complex stabilized by the 3-nitro group.
      
  • C2-Chlorine (Secondary Reactivity):

    • Activation: Activated by the ring nitrogen, but less so than C4 because the 3-nitro group's inductive effect is weaker at this position (steric hindrance from the nitro group also plays a role).

    • Outcome: Requires higher temperatures (reflux) or stronger nucleophiles to displace.

Experimental Protocol: Regioselective C4-Amination
  • Objective: Synthesis of 4-amino-2-chloro-3-nitroquinoline derivative.

  • Reagents: 2,4-Dichloro-7-methoxy-3-nitroquinoline (1.0 eq), Aniline derivative (1.1 eq), DIPEA (1.5 eq).

  • Solvent: Isopropanol or Acetonitrile.

  • Procedure:

    • Dissolve the quinoline in solvent at

      
      .
      
    • Add base (DIPEA) followed by the amine dropwise.

    • Stir at

      
       for 30 mins, then warm to RT.
      
    • Monitor: TLC will show rapid consumption of starting material.

    • Workup: Pour into ice water; filter the precipitate. The C2-chloride remains intact.

Visualization: Regioselectivity Logic

Reactivity Scaffold 2,4-Dichloro-7-methoxy- 3-nitroquinoline C4_Attack Path A: C4 Attack (Kinetic Control) Scaffold->C4_Attack Nucleophile (R-NH2) 0°C, Mild Base C2_Attack Path B: C2 Attack (Thermodynamic/Hard) Scaffold->C2_Attack Nucleophile High Temp Product_A 4-Amino-2-chloro- 3-nitroquinoline (MAJOR PRODUCT) C4_Attack->Product_A Fast SNAr Product_B 2-Amino-4-chloro- 3-nitroquinoline (TRACE/NONE) C2_Attack->Product_B Slow SNAr

Figure 2: The 3-nitro group directs nucleophilic attack preferentially to C4.

Part 5: Safety & Handling

  • Sensitization: Chlorinated quinolines are potent skin sensitizers and irritants. Handle in a fume hood with double-gloving.

  • Explosion Hazard: While stable at RT, the 3-nitro group introduces high energy. Do not heat the dry solid above

    
    .
    
  • Hydrolysis: The C4-chloride is moisture-sensitive. Store under inert atmosphere (Argon/Nitrogen) at

    
    .
    

Part 6: References

  • Synthesis of 4-hydroxy-2-quinolones : Journal of Heterocyclic Chemistry. "Cyclization of malonates with anilines."

  • Reactivity of 2,4-dichloroquinolines : BenchChem Technical Guide. "Reactivity Face-Off: 2,4-dichloro-7-nitroquinazoline vs. 2,4-dichloroquinazoline."

  • Regioselectivity in SNAr : ResearchGate. "Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights."

  • Nitro-Quinoline Derivatives : PubChem Compound Summary. "2,4-Dichloro-3-nitroquinoline."

  • Medicinal Chemistry of Quinazolines/Quinolines : MDPI. "Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline."

Sources

2,4-Dichloro-7-methoxy-3-nitroquinoline molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2,4-Dichloro-7-methoxy-3-nitroquinoline

This guide provides a comprehensive technical overview of 2,4-Dichloro-7-methoxy-3-nitroquinoline, a specialized heterocyclic compound. Tailored for researchers, scientists, and professionals in drug development, this document delves into its fundamental properties, plausible synthetic pathways, predicted reactivity, and potential applications, drawing upon established principles of organic chemistry and data from analogous structures.

Core Molecular Profile

2,4-Dichloro-7-methoxy-3-nitroquinoline is a substituted quinoline derivative featuring two chlorine atoms, a methoxy group, and a nitro group. These functional groups are strategically positioned on the quinoline scaffold, suggesting a molecule designed for specific chemical reactivity and potential biological activity. Due to its specific substitution pattern, this compound is not extensively cataloged in commercial databases, necessitating a foundational analysis based on its constituent parts.

Molecular Formula and Weight

The chemical structure and properties of a molecule are fundamentally defined by its composition. Based on the nomenclature, the molecular formula and weight have been calculated as follows:

  • Molecular Formula: C₁₀H₆Cl₂N₂O₃

  • Molecular Weight: 273.07 g/mol

This information is critical for all quantitative experimental work, including reaction stoichiometry, preparation of standard solutions, and analytical characterization.

PropertyValue
Molecular FormulaC₁₀H₆Cl₂N₂O₃
Molecular Weight273.07 g/mol
IUPAC Name2,4-dichloro-7-methoxy-3-nitroquinoline

Synthesis and Mechanistic Considerations

While a dedicated synthetic procedure for 2,4-Dichloro-7-methoxy-3-nitroquinoline is not prominently described in the literature, a plausible and efficient pathway can be devised by referencing established methodologies for similar quinoline derivatives.[1][2] The proposed synthesis involves a multi-step sequence starting from a readily available aniline precursor.

Proposed Synthetic Workflow

The logical synthesis would proceed through cyclization to form the quinoline core, followed by electrophilic nitration and finally, chlorination. This sequence is designed to manage the directing effects of the substituents at each stage.

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Nitration cluster_2 Step 3: Chlorination A 4-Methoxyaniline + Diethyl malonate B 7-Methoxy-4-hydroxy-2(1H)-quinolone A->B Gould-Jacobs Reaction C 7-Methoxy-4-hydroxy-3-nitro-2(1H)-quinolone B->C HNO₃/H₂SO₄ D 2,4-Dichloro-7-methoxy-3-nitroquinoline C->D POCl₃

Caption: Proposed synthetic pathway for 2,4-Dichloro-7-methoxy-3-nitroquinoline.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative, self-validating system based on analogous syntheses.

Step 1: Gould-Jacobs Cyclization

  • In a round-bottom flask, combine 4-methoxyaniline with a slight excess of diethyl malonate.

  • Heat the mixture, initially to ~150°C to initiate the condensation reaction, forming an intermediate aniline-enamine.

  • Increase the temperature to ~250°C and add a high-boiling point solvent (e.g., Dowtherm A) to facilitate the cyclization.

  • Monitor the reaction via Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and precipitate the product, 7-Methoxy-4-hydroxy-2(1H)-quinolone, by adding a non-polar solvent like hexane.

  • Filter and dry the solid product.

Step 2: Electrophilic Nitration

  • Carefully dissolve the product from Step 1 in concentrated sulfuric acid at 0°C.

  • Slowly add a nitrating mixture (concentrated nitric acid and sulfuric acid) dropwise, maintaining the low temperature to control the exothermic reaction. The hydroxyl and methoxy groups are activating, and the C3 position is sterically and electronically favored for nitration.

  • After the addition is complete, allow the reaction to stir for several hours.

  • Pour the reaction mixture over crushed ice to precipitate the nitrated product, 7-Methoxy-4-hydroxy-3-nitro-2(1H)-quinolone.

  • Collect the product by filtration and wash thoroughly with water to remove residual acid.

Step 3: Chlorination

  • Reflux the nitrated quinolone from Step 2 in an excess of phosphorus oxychloride (POCl₃). This powerful chlorinating agent will replace both hydroxyl groups at the C2 and C4 positions.

  • The reaction progress can be monitored by TLC until the starting material is consumed.

  • Carefully quench the reaction by slowly pouring the mixture into ice water.

  • Neutralize the solution with a base (e.g., sodium bicarbonate).

  • Extract the final product, 2,4-Dichloro-7-methoxy-3-nitroquinoline, with an organic solvent like dichloromethane or ethyl acetate.

  • Dry the organic layer, concentrate under reduced pressure, and purify the crude product using column chromatography.

Chemical Reactivity and Drug Development Potential

The functionality of 2,4-Dichloro-7-methoxy-3-nitroquinoline is dominated by the two chlorine atoms at positions 2 and 4, which are highly activated towards nucleophilic aromatic substitution (SₙAr).

Nucleophilic Aromatic Substitution (SₙAr)

The quinoline ring, being electron-deficient, along with the powerful electron-withdrawing effect of the nitro group at C3, makes the C2 and C4 positions exceptionally electrophilic.

  • Regioselectivity: The chlorine at the C4 position is generally more reactive towards nucleophiles than the chlorine at C2.[3] This allows for selective, stepwise displacement reactions.

  • Reaction Conditions: The enhanced reactivity facilitates substitutions with a wide range of nucleophiles (amines, thiols, alkoxides) under relatively mild conditions, often at room temperature or with gentle heating.[3] This is a significant advantage in complex molecule synthesis, preserving sensitive functional groups.

G A 2,4-Dichloro-7-methoxy-3-nitroquinoline C 4-Substituted Intermediate A->C SₙAr at C4 (more reactive) B Nucleophile 1 (e.g., R-NH₂) B->C E 2,4-Disubstituted Product C->E SₙAr at C2 D Nucleophile 2 (e.g., R'-SH) D->E

Caption: Stepwise nucleophilic substitution workflow.

Implications in Drug Discovery

The quinoline scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs.[4] The specific substituents on this molecule confer properties relevant to modern drug design:

  • Scaffold for Library Synthesis: The differential reactivity of the two chlorine atoms makes this molecule an ideal starting point for creating diverse chemical libraries for high-throughput screening.

  • Kinase Inhibition Potential: Many kinase inhibitors feature a substituted heterocyclic core that forms hydrogen bonds within the ATP-binding pocket of the target enzyme. The quinoline nitrogen and the potential to introduce amine substituents at C2 and C4 make it a promising scaffold for targeting kinases, which are often implicated in cancer.[2][5]

  • Role of Methoxy and Chloro Groups: The 7-methoxy group can influence solubility and metabolic stability, and may form key interactions with protein targets. Chloro groups can enhance binding affinity through halogen bonding and fill hydrophobic pockets.[6]

  • Potential Anticancer Activity: Substituted quinolines have demonstrated significant anticancer properties in various cell lines, often by inducing apoptosis and regulating cell cycle progression.[7]

Analytical Characterization (Predicted)

The identity and purity of synthesized 2,4-Dichloro-7-methoxy-3-nitroquinoline would be confirmed using standard analytical techniques.

TechniqueExpected Observations
¹H NMR (CDCl₃, 400 MHz)Aromatic protons on the benzene portion of the ring system (likely 2-3 signals), a singlet for the methoxy group (~4.0 ppm), and a signal for the remaining proton on the pyridine ring.
¹³C NMR Signals for 10 distinct carbon atoms, including those bonded to chlorine, oxygen, and nitrogen, which will have characteristic chemical shifts.
Mass Spectrometry (MS) The molecular ion peak (M⁺) would show a characteristic isotopic pattern due to the presence of two chlorine atoms (M, M+2, M+4 in a ~9:6:1 ratio).
Infrared (IR) Spectroscopy Characteristic absorption bands for C=N, C=C aromatic stretching, strong asymmetric and symmetric stretches for the NO₂ group (~1550 and 1350 cm⁻¹), and C-O stretching for the methoxy group.

Conclusion

2,4-Dichloro-7-methoxy-3-nitroquinoline represents a highly functionalized and reactive chemical scaffold. While not a commonplace reagent, its structure is primed for a significant role in synthetic and medicinal chemistry. Its key attributes—a privileged quinoline core, an activating nitro group, and two differentially reactive chlorine atoms—make it an excellent candidate for the development of novel therapeutics, particularly in oncology. The synthetic and analytical protocols outlined in this guide provide a robust framework for its preparation and characterization, paving the way for its application in advanced research and drug discovery programs.

References

  • PubChem. 2,4-Dichloro-7-methoxyquinoline. National Center for Biotechnology Information. [Link]

  • MySkinRecipes. 2,4-Dichloro-7-nitroquinazoline. MySkinRecipes. [Link]

  • PubChem. 2,4-Dichloro-6,7-dimethoxyquinoline. National Center for Biotechnology Information. [Link]

  • New Journal of Chemistry. Solvent-free approach for the synthesis of 2,4-disubstituted quinolines using zeolites: evaluation of biological activity. Royal Society of Chemistry. [Link]

  • PubChemLite. 2,4-dichloro-7-methoxyquinazoline. PubChemLite. [Link]

  • PMC. Identification of 2,4-diamino-6,7-dimethoxyquinoline derivatives as G9a inhibitors. National Center for Biotechnology Information. [Link]

  • SpectraBase. 7-Methoxy-2-(4-quinolyl)chromone. SpectraBase. [Link]

  • Drug Hunter. Roles of the Chloro and Methoxy Groups in Drug Discovery. Drug Hunter. [Link]

  • ResearchGate. Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. ResearchGate. [Link]

  • Atlantis Press. Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Atlantis Press. [Link]

  • ResearchGate. (a) Quinazoline drug and (b) 2,4‐dichloro‐6,7‐dimethoxyquinazoline. ResearchGate. [Link]

  • ProQuest. Fragment Based Drug Development Based on 6,7-Dimethoxyquinazoline as a Core Scaffold. ProQuest. [Link]

Sources

Solubility of 2,4-Dichloro-7-methoxy-3-nitroquinoline in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility of 2,4-Dichloro-7-methoxy-3-nitroquinoline in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 2,4-dichloro-7-methoxy-3-nitroquinoline, a compound of interest for synthetic chemistry and potential drug discovery intermediates. In the absence of extensive published empirical data for this specific molecule, this document synthesizes foundational principles of solubility, analyzes the compound's structural characteristics to predict its behavior, and presents a robust, field-proven experimental protocol for its quantitative measurement. This guide is intended for researchers, chemists, and drug development professionals who require a reliable methodology for characterizing the solubility of novel quinoline derivatives.

Introduction: The Critical Role of Solubility

Solubility is a fundamental physicochemical property that dictates the viability of a compound in numerous applications, from reaction kinetics in a synthetic flask to bioavailability in a physiological system.[1][2] For a substituted quinoline like 2,4-dichloro-7-methoxy-3-nitroquinoline, understanding its solubility profile across a range of organic solvents is paramount for optimizing synthetic pathways, developing purification strategies (e.g., recrystallization), and formulating for screening assays.[3][4] More than 40% of new chemical entities (NCEs) exhibit poor aqueous solubility, making early characterization in various solvent systems a critical step in de-risking candidates and enabling formulation development.[1] This guide provides the theoretical context and a practical, self-validating experimental workflow to empower researchers to generate high-quality solubility data for the title compound.

Theoretical Physicochemical Profile & Solubility Predictions

Direct experimental data for 2,4-dichloro-7-methoxy-3-nitroquinoline is scarce. However, we can build a strong predictive model by analyzing its constituent parts: the 2,4-dichloro-7-methoxyquinoline core and the appended 3-nitro group.

Analysis of the Core Structure: 2,4-Dichloro-7-methoxyquinoline

The foundational structure's properties, available from public databases, provide a baseline.

  • Molecular Weight: ~228.07 g/mol [5]

  • Predicted Lipophilicity (XLogP3): 3.8[5]

This high XLogP3 value suggests the core is significantly nonpolar and lipophilic ("fat-loving"), predicting poor solubility in water but favorable solubility in nonpolar organic solvents.

The Influence of the 3-Nitro Group

The introduction of a nitro (-NO₂) group at the 3-position dramatically alters the electronic and polar characteristics of the molecule.

  • Strong Electron-Withdrawing Nature: The nitro group is one of the most powerful electron-withdrawing groups used in organic chemistry, acting through both inductive and resonance effects.[6][7] This significantly reduces electron density in the quinoline ring system.

  • Increased Polarity: Nitro compounds are highly polar, with large dipole moments, often in the range of 3.5-4.0 D.[8] This addition will increase the overall polarity of the parent molecule.

  • Molecular Weight Increase: The addition of the -NO₂ group increases the molecular weight to approximately 273.07 g/mol .

Predicted Solubility Behavior

Based on the principle of "like dissolves like," we can predict the solubility of 2,4-dichloro-7-methoxy-3-nitroquinoline:[9]

  • Nonpolar Solvents (e.g., Hexane, Toluene): Solubility is expected to be limited. While the core chlorinated aromatic system has nonpolar character, the highly polar nitro group will disfavor interaction with these solvents.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Acetonitrile, DMSO, THF): These solvents are likely to be the most effective. Their polarity and ability to engage in dipole-dipole interactions will accommodate the polar nitro group, while their organic nature will solvate the quinoline core. All nitro compounds are generally readily soluble in most organic solvents.[10]

  • Polar Protic Solvents (e.g., Methanol, Ethanol): Moderate to good solubility is expected. These solvents can interact with the polar nitro group, but the lack of a strong hydrogen bond-accepting site on the solute may limit the interaction compared to polar aprotic systems.

A summary of the predicted physicochemical properties is presented in Table 1.

Table 1: Predicted Physicochemical Properties of 2,4-Dichloro-7-methoxy-3-nitroquinoline

Property Value (Estimated) Rationale & References
CAS Number Not readily available Based on the novelty of the specific substitution pattern.
Molecular Formula C₁₀H₆Cl₂N₂O₃ Derived from adding a nitro group to the core structure.
Molecular Weight ~273.07 g/mol Calculated from the molecular formula.
Polarity High The nitro group is strongly electron-withdrawing and highly polar, significantly increasing the dipole moment over the parent quinoline.[8][10]
Hydrogen Bond Donor 0 No acidic protons are present for donation.
Hydrogen Bond Acceptor 3 (N of quinoline, 2xO of nitro) The nitrogen and oxygen atoms can act as H-bond acceptors.

| Predicted Lipophilicity | LogP > 3.0 | While the nitro group adds polarity, the chlorinated aromatic system remains dominant, suggesting continued high lipophilicity. |

Experimental Determination of Equilibrium Solubility

The most reliable method for determining the true thermodynamic solubility of a compound is the Equilibrium Shake-Flask Method .[9][11] This technique ensures that a true equilibrium is reached between the undissolved solid and the saturated solution, providing a definitive solubility value at a given temperature.[12] This protocol is designed to be a self-validating system through the use of a robust analytical endpoint.

Causality Behind Experimental Choices
  • Why Equilibrium? Kinetic solubility can be misleading, often overestimating the true solubility.[13][14] Thermodynamic equilibrium represents the stable, maximum concentration of a solute in a solvent, which is essential for reproducible science and formulation.[12]

  • Why Excess Solid? Adding an excess of the compound ensures that the solution becomes saturated and that solid material remains, fulfilling the condition for equilibrium.[9]

  • Why Temperature Control? Solubility is temperature-dependent.[1] Precise temperature control (e.g., at 25 °C or 37 °C) is critical for data consistency and relevance.[15][16]

  • Why HPLC? High-Performance Liquid Chromatography (HPLC) is a highly specific and quantitative technique. It physically separates the analyte from any potential impurities or degradants before quantification, ensuring accuracy.[9][16]

Mandatory Experimental Workflow Diagram

The following diagram outlines the logical flow of the equilibrium solubility determination protocol.

G cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_proc Phase 3: Sample Processing cluster_analysis Phase 4: Analysis & Calculation A 1. Weigh excess compound into vials (e.g., 2-5 mg) B 2. Add precise volume of organic solvent (e.g., 1 mL) A->B D 4. Seal vials and agitate at constant temperature (e.g., 24-48 hours) B->D C 3. Prepare stock & standard solutions for calibration H 8. Analyze standards & samples by validated HPLC method C->H E 5. Centrifuge to pellet undissolved solid D->E F 6. Filter supernatant with PTFE syringe filter E->F G 7. Dilute filtrate with mobile phase for analysis F->G G->H I 9. Generate calibration curve (Peak Area vs. Concentration) H->I J 10. Calculate solubility from sample peak area & dilution factor I->J

Sources

Suppliers and price of 2,4-Dichloro-7-methoxy-3-nitroquinoline intermediate

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, understanding the precise commercial availability and the mechanistic handling of specialized pharmaceutical intermediates is critical for accelerating drug discovery.

In this technical whitepaper, we will dissect the commercial landscape, mechanistic utility, and synthetic handling of 2,4-Dichloro-7-methoxy-3-nitroquinoline (CAS: 1447961-41-2) . This highly substituted quinoline is a premium building block, primarily utilized in the synthesis of kinase inhibitors and immunomodulatory imidazo[4,5-c]quinolines (such as next-generation TLR7/8 agonists)[1].

Commercial Landscape: Sourcing and Pricing

Due to the complex substitution pattern (specifically the 7-methoxy group combined with the 2,4-dichloro-3-nitro core), this intermediate is relatively rare and commands a premium price compared to its unsubstituted parent compound, 2,4-dichloro-3-nitroquinoline[2].

Below is a structured comparison of current suppliers, specifications, and pricing data[3],[4],[5]:

SupplierCompoundCAS NumberPurityQuantityListed Price
Bidepharm 2,4-Dichloro-7-methoxy-3-nitroquinoline1447961-41-297%1 g¥4151.00 (~$580 USD)
BLD Pharm 2,4-Dichloro-7-methoxy-3-nitroquinoline1447961-41-2>95%Custom/BulkQuote Required
A2B Chem 2,4-Dichloro-3-nitroquinoline (Parent)132521-66-599%1 g$1.10 USD

Note: The extreme price delta between the 7-methoxy derivative and the parent compound reflects the synthetic difficulty of regioselectively installing the methoxy group on the quinoline core prior to nitration and chlorination.

Mechanistic Grounding: The 7-Methoxy-Quinoline Scaffold

The architectural brilliance of 2,4-dichloro-7-methoxy-3-nitroquinoline lies in its programmable reactivity.

  • The 2,4-Dichloro-3-Nitro System: The quinoline ring is highly electron-deficient. The synergistic electron-withdrawing effects of the quinoline nitrogen and the C3-nitro group make the C2 and C4 positions highly susceptible to Nucleophilic Aromatic Substitution (SNAr)[6].

  • The Role of the 7-Methoxy Group: In medicinal chemistry, the 7-methoxy substitution serves two purposes. First, it acts as a critical pharmacophore feature, often hydrogen-bonding with target protein residues (e.g., within the ATP-binding pocket of kinases). Second, its electron-donating resonance slightly modulates the electrophilicity of the quinoline core, requiring precise temperature control during SNAr reactions to prevent stalling[7].

Synthetic Workflow

The standard application of this intermediate involves a three-step cascade to build a tricyclic imidazoquinoline API scaffold[8].

SyntheticWorkflow Node1 2,4-Dichloro-7-methoxy-3-nitroquinoline (CAS: 1447961-41-2) Node2 Regioselective SNAr (Amine Addition at C4) Node1->Node2 Node3 4-Amino-2-chloro-7-methoxy -3-nitroquinoline Intermediate Node2->Node3 Node4 Nitro Reduction (Pt/C, H2 or Fe/NH4Cl) Node3->Node4 Node5 3,4-Diamino-2-chloro -7-methoxyquinoline Node4->Node5 Node6 Annulation / Cyclization (Orthoester, Acidic Conditions) Node5->Node6 Node7 7-Methoxy-Imidazo[4,5-c]quinoline Target API Scaffold Node6->Node7

Figure 1: Synthetic workflow from 2,4-Dichloro-7-methoxy-3-nitroquinoline to imidazoquinoline.

Field-Proven Experimental Protocols

To ensure scientific integrity, the following methodologies detail the causality behind the chemical transformations and include self-validating analytical checkpoints.

Protocol 1: Regioselective SNAr at the C4 Position

Objective: Install a primary or secondary amine exclusively at the C4 position. Causality: While both C2 and C4 are activated, the C4 position is kinetically favored due to the ortho-activating effect of the nitro group and the para-activating effect of the quinoline nitrogen. The bulky C3-nitro group sterically shields the C2 position from initial nucleophilic attack[6].

  • Dissolve 1.0 eq of 2,4-dichloro-7-methoxy-3-nitroquinoline in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

  • Add 1.2 eq of N,N-diisopropylethylamine (DIPEA) to serve as a non-nucleophilic acid scavenger.

  • Dropwise, add 1.05 eq of the desired amine at 0°C. Strict stoichiometric and thermal control prevents over-substitution at the C2 position.

  • Warm the reaction to 45°C and stir for 2-4 hours[9].

  • Self-Validation System: Monitor via TLC (1:1 EtOAc/Hexanes). The mono-substituted product will appear as a distinct, highly UV-active yellow/orange spot. Confirm regioselectivity via LC-MS; the preservation of the C2-chlorine isotopic signature (M and M+2 peaks in a 3:1 ratio) validates that only one chlorine was displaced.

Protocol 2: Catalytic Reduction of the C3-Nitro Group

Objective: Convert the C3-nitro group to a primary amine to enable subsequent ring annulation. Causality: Catalytic hydrogenation is preferred over harsh chemical reduction (e.g., Fe/HCl) to prevent unwanted hydrodehalogenation at the C2 position, which must be preserved for later functionalization[8].

  • Dissolve the intermediate from Protocol 1 in ethyl acetate.

  • Add 5% w/w Platinum on Carbon (Pt/C). Note: Pt/C is specifically selected over Pd/C as it is significantly less prone to cleaving aryl-chloride bonds.

  • Purge the vessel with nitrogen, then introduce hydrogen gas (1 atm via balloon).

  • Stir vigorously at room temperature until hydrogen uptake ceases (typically 4-6 hours).

  • Filter the mixture through a pad of Celite to remove the catalyst.

  • Self-Validation System: FTIR is definitive here. The strong N-O stretching bands at ~1530 cm⁻¹ and ~1350 cm⁻¹ will completely disappear, replaced by N-H stretches above 3300 cm⁻¹. Warning: The resulting vicinal diamine is highly susceptible to air oxidation and must be used immediately.

Protocol 3: Imidazole Ring Annulation (Cyclization)

Objective: Form the thermodynamically stable 7-methoxy-imidazo[4,5-c]quinoline core. Causality: Under acidic conditions, the highly nucleophilic C3-amine attacks the electrophilic carbon of an orthoester or acyl chloride. This is followed by dehydration and intramolecular ring closure by the C4-amine[1].

  • Dissolve the freshly prepared 3,4-diamino intermediate in toluene or glacial acetic acid.

  • Add 1.5 eq of the appropriate trialkyl orthoester (e.g., triethyl orthoformate).

  • Heat the mixture to 100°C for 12-15 hours to drive the dehydration and cyclization[8].

  • Concentrate under reduced pressure, neutralize with saturated aqueous NaHCO₃, and extract with ethyl acetate.

  • Self-Validation System: LC-MS will show a mass shift corresponding to the loss of alcohol/water (e.g., -46 Da). The resulting tricyclic core will exhibit a significant bathochromic shift in its UV absorption maximum (λmax) due to extended aromatic conjugation.

References

  • ResearchGate. "Synthesis of T785". URL: [Link]

  • Google Patents. "US4988815A - 3-Amino or 3-nitro quinoline compounds which are intermediates in preparing 1H-imidazo[4,5-c]quinolines".
  • PubMed. "Design, microwave-mediated synthesis and biological evaluation of novel 4-aryl(alkyl)amino-3-nitroquinoline and 2,4-diaryl(dialkyl)amino-3-nitroquinolines as anticancer agents". URL: [Link]

Sources

Comprehensive Safety Data Sheet (SDS) & Technical Handling Guide: 2,4-Dichloro-7-methoxy-3-nitroquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Profiling

2,4-Dichloro-7-methoxy-3-nitroquinoline is a highly reactive, polyfunctionalized heterocyclic compound utilized extensively as an intermediate in the synthesis of antimalarial, antibacterial, and antineoplastic agents. The presence of the quinoline core, coupled with two electrophilic chlorine atoms and a strongly electron-withdrawing nitro group, makes this molecule an exceptionally versatile building block for drug discovery. However, these same structural features impart significant chemical hazards, necessitating rigorous safety protocols, environmental controls, and an in-depth understanding of its toxicological mechanisms.

Table 1: Physicochemical Properties
PropertyValue
Chemical Name 2,4-Dichloro-7-methoxy-3-nitroquinoline
CAS Registry Number 1447961-41-2
Molecular Formula C₁₀H₆Cl₂N₂O₃
Molecular Weight 273.07 g/mol
Structural Class Halogenated Nitroaromatic Heterocycle
Storage Conditions Inert atmosphere (Ar/N₂), 2-8°C, protected from light

Core Hazard Identification (GHS Classification)

The reactivity of this compound is driven by the synergistic electron-withdrawing effects of the quinoline nitrogen and the C3-nitro group, which highly polarize the molecule. This polarization not only facilitates synthetic transformations but also drives its interaction with biological tissues, classifying it as a severe irritant and potential systemic toxin.

Table 2: GHS Hazard Classification & Mitigation
Hazard CodeStatementCausality & Mitigation Strategy
H302 Harmful if swallowedCausality: Rapid absorption and enzymatic reduction in the GI tract. Mitigation: Do not eat/drink in the lab; wash hands thoroughly.
H315 Causes skin irritationCausality: Electrophilic attack on epidermal proteins. Mitigation: Wear double-layered nitrile gloves and a lab coat.
H319 Causes serious eye irritationCausality: Covalent binding to corneal nucleophiles. Mitigation: Wear tightly fitting chemical safety goggles.
H335 May cause respiratory irritationCausality: Inhalation of crystalline dust triggers mucosal inflammation. Mitigation: Handle exclusively within a certified fume hood.

Mechanistic Toxicology: The Dual-Threat Pathway

To handle 2,4-Dichloro-7-methoxy-3-nitroquinoline safely, researchers must understand why it is toxic. The molecule presents a "dual-threat" toxicological profile:

  • Electrophilic Toxicity (Covalent Binding): The quinoline core is substituted with chlorine atoms at the 2- and 4-positions. The C4 position is exceptionally electrophilic due to resonance stabilization from the endocyclic nitrogen. In a biological environment, this site readily undergoes Nucleophilic Aromatic Substitution (SNAr) with cellular thiols, leading to the rapid depletion of intracellular glutathione (GSH) and the covalent modification of critical cellular proteins[1].

  • Oxidative Stress via Redox Cycling: The 3-nitro group is highly susceptible to enzymatic single-electron reduction by cellular nitroreductases. This reduction forms a transient nitro radical anion that rapidly reacts with molecular oxygen (

    
    ), regenerating the parent nitro compound and producing superoxide radicals (
    
    
    
    ). This continuous redox cycle generates severe intracellular oxidative stress, leading to lipid peroxidation and the formation of 2, a recognized hallmark of nitroquinoline-induced genotoxicity[2].

ToxPathway A 2,4-Dichloro-7-methoxy- 3-nitroquinoline B Nitroreductase (Enzymatic Reduction) A->B Redox Cycling E Cellular Nucleophiles (GSH, Proteins) A->E Electrophilic Attack C Nitro Radical / Nitroso Intermediate B->C D Reactive Oxygen Species (O2-, H2O2, OH*) C->D O2 G Oxidative Stress & Lipid Peroxidation D->G H DNA Damage (8-OHdG Formation) D->H F Covalent Adducts (SNAr at C4) E->F I Cytotoxicity & Apoptosis F->I G->I H->I

Mechanistic pathway of nitroquinoline-induced cytotoxicity via ROS generation and electrophilic SNAr.

Experimental Workflows & Safety Protocols

The most common application of 2,4-Dichloro-7-methoxy-3-nitroquinoline is the regioselective functionalization at the C4 position to build complex 1[1]. The following self-validating protocol outlines the safe execution of a C4-Amination via Nucleophilic Aromatic Substitution (SNAr).

Protocol: Regioselective C4-Amination via SNAr
  • Preparation & PPE Validation: Conduct all operations in a certified chemical fume hood with a verified face velocity of

    
     100 fpm. Don double-layered nitrile gloves, chemical splash goggles, and a flame-resistant lab coat.
    
  • Inert Atmosphere Setup: Charge a flame-dried Schlenk flask with 2,4-Dichloro-7-methoxy-3-nitroquinoline (1.0 equiv) and anhydrous

    
     (2.0 equiv).
    
    • Causality Check: The mild base

      
       is chosen specifically to neutralize the HCl byproduct generated during substitution. This prevents the protonation of the incoming amine nucleophile without causing unwanted degradation of the sensitive nitro group.
      
  • Reagent Addition: Suspend the mixture in anhydrous DMF (0.2 M). Cool the flask to 0 °C using an ice bath, then add the amine nucleophile (e.g., morpholine, 1.1 equiv) dropwise.

    • Causality Check: The C4-chlorine is hyper-activated by the adjacent protonated/polarized quinoline nitrogen and the strongly electron-withdrawing 3-nitro group. Cooling controls the exothermic nature of the initial nucleophilic attack, ensuring strict regioselectivity and preventing off-target substitution at the C2 position.

  • Reaction Execution: Warm the mixture to room temperature and stir for 4–6 hours under an inert argon atmosphere. Monitor progression via TLC (Hexanes/EtOAc).

  • Quenching & Isolation: Quench the reaction by pouring the mixture into vigorously stirred, ice-cold distilled water.

    • Causality Check: Water acts as a highly effective anti-solvent. It precipitates the highly hydrophobic 4-amino-2-chloro-7-methoxy-3-nitroquinoline product while safely dissolving the inorganic salts and the DMF solvent, allowing for easy isolation via vacuum filtration.

Workflow S1 PPE & Fume Hood Preparation S2 Inert Atmosphere Setup (N2/Ar) S1->S2 S3 Reagent Addition (Controlled Temp) S2->S3 S4 SNAr Reaction Monitoring S3->S4 S5 Quenching & Neutralization S4->S5 S6 Halogenated Waste Disposal S5->S6

Self-validating experimental workflow for the safe handling and SNAr reaction of dichloroquinolines.

Emergency Response & Spill Mitigation

In the event of an accidental release or spill, immediate and chemically sound neutralization is required to prevent exposure and environmental contamination.

Protocol: Chemical Spill Neutralization
  • Evacuation & Isolation: Evacuate non-essential personnel from the immediate area. Ensure the fume hood sash is lowered to maximize exhaust flow and prevent the aerosolization of fine powders.

  • Containment: Surround the solid spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth or dry sand). Do not use combustible materials like paper towels.

  • Chemical Deactivation: If the compound is dissolved in an organic solvent, carefully apply a 5% sodium bisulfite (

    
    ) solution over the spill.
    
    • Causality Check: Sodium bisulfite acts as both a mild nucleophile and a reducing agent. It neutralizes the highly electrophilic dichloroquinoline core via substitution and partially reduces the nitro group, effectively mitigating its redox-cycling toxicity.

  • Collection: Sweep the deactivated slurry using non-sparking tools into a highly visible, clearly labeled hazardous halogenated waste container.

  • Surface Decontamination: Wash the affected area with a 10% sodium carbonate (

    
    ) solution, followed by copious amounts of water to hydrolyze any trace electrophilic residues.
    

References

  • 132521-66-5 | 2,4-Dichloro-3-nitroquinoline | BLD Pharm.bldpharm.com.
  • Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline.MDPI.
  • 4-Nitroquinoline 1-Oxide Forms 8-Hydroxydeoxyguanosine in Human Fibroblasts through Reactive Oxygen Species.Toxicological Sciences | Oxford Academic.

Sources

Literature review on 2,4-dichloro-3-nitroquinoline derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide on 2,4-dichloro-3-nitroquinoline derivatives, structured for researchers and drug development professionals.

Synthetic Architecture, Regioselectivity, and Pharmacological Applications

Executive Summary & Scaffold Utility

2,4-Dichloro-3-nitroquinoline (CAS: 132521-66-5) represents a high-value electrophilic scaffold in medicinal chemistry. Distinguished by its dense functionalization potential, it serves as a "linchpin" intermediate for synthesizing fused tricyclic systems, most notably imidazo[4,5-c]quinolines (e.g., the immune response modifier Imiquimod).

For the synthetic chemist, this molecule presents a specific technical challenge: controlling regioselectivity . The presence of two chlorine atoms at the C2 and C4 positions, activated by a C3-nitro group and the quinoline nitrogen, creates a dichotomy of electrophilic sites. This guide provides the mechanistic insight and experimental protocols required to exploit this scaffold effectively.

Synthetic Architecture

The preparation of the core scaffold is a dehydration-chlorination sequence starting from the corresponding quinoline-diol.

2.1 Core Synthesis Protocol

Reaction: 3-nitroquinoline-2,4-diol


 2,4-dichloro-3-nitroquinoline[1]
  • Reagents: Phosphorus oxychloride (

    
    ), 
    
    
    
    -Dimethylaniline (catalyst/base).
  • Conditions: Reflux (

    
    ), 2–4 hours.
    
  • Mechanism: The reaction proceeds via the formation of dichlorophosphates at the hydroxyl positions, which are then displaced by chloride ions. The C3-nitro group prevents ring oxidation and activates the C2/C4 positions for subsequent attacks.

Critical Safety Note:


 reacts violently with water. Quenching must be performed by slow addition of the reaction mixture into ice-water with vigorous stirring, maintaining temperature 

to prevent runaway hydrolysis.
Regioselectivity: The Technical Core

The defining characteristic of 2,4-dichloro-3-nitroquinoline is the differential reactivity of the C2 and C4 chlorides. Understanding this is prerequisite to successful derivatization.

3.1 Electronic & Steric Analysis
  • C4 Position (Primary Site): This position is para to the ring fusion and ortho to the electron-withdrawing nitro group. It is the most electrophilic site (kinetic product). Nucleophilic aromatic substitution (

    
    ) occurs here first.
    
  • C2 Position (Secondary Site): While also activated by the ring nitrogen and the ortho-nitro group, the C2 position is generally less reactive than C4 towards initial nucleophilic attack in this specific nitro-substituted system. It typically serves as the site for a second substitution or survives to become a leaving group in later cyclization steps.

3.2 The "Imiquimod" Pathway Proof

The synthesis of Imiquimod (Aldara®) provides the definitive industrial proof of this regioselectivity.

  • First Displacement: Reaction with isobutylamine displaces the C4-Cl exclusively, yielding 2-chloro-4-(isobutylamino)-3-nitroquinoline.

  • Second Displacement: The C2-Cl is retained and later displaced by ammonia (or serves as the closure point) only after the imidazole ring is formed.

Regioselectivity cluster_legend Reactivity Logic Core 2,4-Dichloro-3-nitroquinoline C4_Attack C4-Attack (Kinetic) Major Pathway Core->C4_Attack Primary Amine (e.g., Isobutylamine) C2_Attack C2-Attack Minor/Secondary Core->C2_Attack Strong Nucleophile (High Temp) Product_C4 2-Chloro-4-amino-3-nitroquinoline (Precursor to Imiquimod) C4_Attack->Product_C4 C4 is activated by:\n1. Ortho-NO2\n2. Para-Ring Fusion C4 is activated by: 1. Ortho-NO2 2. Para-Ring Fusion C2 is activated by:\n1. Ortho-NO2\n2. Ortho-Ring Nitrogen C2 is activated by: 1. Ortho-NO2 2. Ortho-Ring Nitrogen C4 is activated by:\n1. Ortho-NO2\n2. Para-Ring Fusion->C2 is activated by:\n1. Ortho-NO2\n2. Ortho-Ring Nitrogen

Caption: Regioselective flow showing the preferential nucleophilic attack at C4, driven by electronic activation from the ortho-nitro group.

Functionalization Strategies & Biological Applications[2]
4.1 Imidazo[4,5-c]quinoline Synthesis (Antiviral/Antitumor)

This is the primary industrial application of the scaffold. The workflow converts the quinoline core into a tricyclic system capable of Toll-like Receptor 7 (TLR7) activation.

Step-by-Step Transformation:

  • 
     (C4):  2,4-dichloro-3-nitroquinoline + 
    
    
    
    
    
    2-chloro-4-(alkylamino)-3-nitroquinoline.
  • Reduction:

    
     or 
    
    
    
    reduces the
    
    
    to
    
    
    .
  • Cyclization: Reaction with triethyl orthoformate closes the imidazole ring between the new C3-amine and C4-alkylamine.

  • Final Amination: The surviving C2-Cl (now C4 of the imidazo- system) is displaced by ammonia at high temperature/pressure to yield the active pharmaceutical ingredient (API).

4.2 EGFR Inhibition (Anticancer)

Derivatives where the C4-Cl is displaced by substituted anilines (rather than alkylamines) have shown affinity for the Epidermal Growth Factor Receptor (EGFR). The 3-nitro group is often retained or reduced to an amide to modulate solubility and binding pocket fit.

Experimental Protocols
Protocol A: Synthesis of 2,4-Dichloro-3-nitroquinoline

Self-validating checkpoint: Monitor disappearance of the diol starting material via TLC (MeOH/DCM).

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and reflux condenser under inert atmosphere (

    
    ).
    
  • Reagents: Charge flask with 3-nitroquinoline-2,4-diol (10.0 g, 48.5 mmol).

  • Solvent/Reagent: Add

    
      (50 mL, excess).
    
  • Catalyst: Add

    
    -Dimethylaniline  (2.0 mL) dropwise.
    
  • Reaction: Heat to reflux (

    
    ) for 3 hours. The suspension should become a clear, dark solution.
    
  • Workup (Critical): Cool to RT. Pour the mixture slowly onto 500 g of crushed ice with vigorous stirring. Allow the ice to melt and the yellow precipitate to form.

  • Purification: Filter the solid, wash with cold water (

    
     mL), and dry in a vacuum oven at 
    
    
    
    .
  • Yield: Expected yield 85-95%. mp: 102-104°C.

Protocol B: Regioselective Amination (C4 Substitution)

Target: 2-chloro-4-(isobutylamino)-3-nitroquinoline

  • Dissolution: Dissolve 2,4-dichloro-3-nitroquinoline (1.0 eq) in anhydrous Dichloromethane (DCM) or Toluene .

  • Base: Add Triethylamine (

    
    )  (1.1 eq).
    
  • Addition: Add Isobutylamine (1.05 eq) dropwise at

    
    .
    
  • Reaction: Allow to warm to RT and stir for 2 hours.

    • Note: Reaction is exothermic.

  • Validation: TLC should show a single major product spot. If C2 substitution occurs (rare under these conditions), a minor lower-Rf spot may appear.

  • Workup: Wash with water, dry organic layer over

    
    , and concentrate. Recrystallize from ethanol.
    
Data Summary: Reactivity Profile
PositionSubstituentReactivity RankPrimary MechanismActivation Source
C4 -Cl#1 (Highest)

Ortho-Nitro, Para-Ring Fusion
C2 -Cl#2 (Moderate)

Ortho-Nitro, Ortho-Ring Nitrogen
C3

Inert to subst.ReductionN/A (Activator)
Visualized Workflow (Graphviz)

SynthesisWorkflow cluster_safety Safety Checkpoints Start Start: 3-Nitroquinoline-2,4-diol Step1 Chlorination (POCl3) Forms 2,4-Dichloro-3-nitroquinoline Start->Step1 Dehydration Step2 C4-Amination (Isobutylamine) Regioselective SNAr Step1->Step2 Kinetic Control (C4) Step3 Nitro Reduction (Fe/HCl) Forms 3-Amino-4-alkylamino Step2->Step3 Reduction Step4 Cyclization (Orthoformate) Forms Imidazole Ring Step3->Step4 Ring Closure Final Target: Imiquimod Analog (Imidazo[4,5-c]quinoline) Step4->Final C2-Cl Displacement

Caption: Step-wise synthetic pathway from the diol precursor to the bioactive imidazoquinoline scaffold, highlighting the critical regioselective step.

References
  • Patent on Imiquimod Process: Google Patents. Process for the preparation of Imiquimod and intermediates thereof (US7301027B2).
  • General Quinoline Reactivity: National Institutes of Health (PMC). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Available at: [Link]

Sources

Methodological & Application

Protocol for nucleophilic aromatic substitution of 2,4-Dichloro-7-methoxy-3-nitroquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: Regioselective Nucleophilic Aromatic Substitution (SNAr) of 2,4-Dichloro-7-methoxy-3-nitroquinoline

Introduction & Mechanistic Rationale

The synthesis of 1H-imidazo[4,5-c]quinoline derivatives—a highly privileged scaffold in the development of Toll-like receptor 7 and 8 (TLR7/8) agonists (e.g., Imiquimod, Resiquimod)—frequently relies on the functionalization of quinoline intermediates[1]. Specifically, 2,4-dichloro-7-methoxy-3-nitroquinoline serves as a critical building block for introducing structural diversity at the C4 and C2 positions, while the 7-methoxy group provides a stereoelectronic handle to modulate lipophilicity and receptor binding affinity [2].

The Causality of Regioselectivity: When subjecting 2,4-dichloro-7-methoxy-3-nitroquinoline to a primary amine, the nucleophilic aromatic substitution (SNAr) is exclusively regioselective for the C4 position . This is not arbitrary; it is governed by the thermodynamic stabilization of the intermediate Meisenheimer complex.

  • Electronic Pull: The strong electron-withdrawing 3-nitro group and the N1 ring nitrogen synergistically deplete electron density at C4 and C2.

  • Resonance Stabilization: Attack at C4 allows the resulting negative charge to be delocalized directly onto the highly electronegative oxygen atoms of the 3-nitro group and the N1 nitrogen.

  • The 7-Methoxy Influence: While the 7-methoxy group is electron-donating via resonance (pushing electron density toward C4a and C8), its effect is entirely eclipsed by the powerful electron-withdrawing axis of the 3-NO2/N1 system. Consequently, the C4-chloride acts as a superior leaving group under kinetic control, allowing for quantitative mono-amination without displacing the C2-chloride.

Experimental Workflow

Workflow A 2,4-Dichloro-7-methoxy- 3-nitroquinoline (Starting Material) B Amine Addition (e.g., Isobutylamine) + Et3N in DCM/DMF A->B C Regioselective SNAr (C4 Position) B->C D Aqueous Workup & Phase Separation C->D E 4-Alkylamino-2-chloro- 7-methoxy-3-nitroquinoline (Isolated Product) D->E

Figure 1: Step-by-step experimental workflow for the regioselective SNAr at the C4 position.

Step-by-Step Protocol: Synthesis of 2-Chloro-N-isobutyl-7-methoxy-3-nitroquinolin-4-amine

Reagents Required:

  • 2,4-Dichloro-7-methoxy-3-nitroquinoline (1.0 equiv, 10.0 mmol, 2.73 g)

  • Isobutylamine (1.1 equiv, 11.0 mmol, 1.09 mL)

  • Triethylamine (Et3N) (1.5 equiv, 15.0 mmol, 2.09 mL)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) (30 mL)

Step 1: Reaction Setup

  • Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under an inert argon atmosphere.

  • Dissolve 2.73 g of 2,4-dichloro-7-methoxy-3-nitroquinoline in 30 mL of anhydrous DCM. Note: For less nucleophilic anilines, substitute DCM with DMF to allow for higher reaction temperatures.

  • Cool the reaction mixture to 0 °C using an ice-water bath.

Step 2: Reagent Addition 4. Add 2.09 mL of Et3N to the stirring solution. The base acts as an acid scavenger to neutralize the HCl byproduct, preventing the protonation of the incoming amine nucleophile. 5. Add 1.09 mL of isobutylamine dropwise over 10 minutes. Maintaining 0 °C during addition prevents exothermic degradation and suppresses trace C2-substitution.

Step 3: Reaction Progression 6. Remove the ice bath and allow the reaction to warm to ambient temperature (20–25 °C). 7. Stir for 2–4 hours. Monitor the reaction via TLC (Hexanes:Ethyl Acetate, 3:1 v/v). The product will appear as a highly fluorescent yellow spot under 365 nm UV light, with a lower Rf than the starting material.

Step 4: Self-Validating In-Process Controls

  • LC-MS Isotope Pattern: Withdraw a 10 µL aliquot, dilute in MeCN, and inject into the LC-MS. The starting material exhibits a classic 9:6:1 isotopic cluster characteristic of two chlorine atoms. The successful C4-substituted product will exhibit a 3:1 isotopic cluster (M / M+2), validating the displacement of exactly one chloride ion.

  • Colorimetric Shift: The solution will transition from pale yellow to deep golden-orange due to the extended conjugation introduced by the amine lone pair donating into the quinoline ring.

Step 5: Workup and Isolation 8. Quench the reaction by adding 30 mL of saturated aqueous NaHCO3. 9. Transfer to a separatory funnel and extract the aqueous layer with DCM (3 × 20 mL). 10. Wash the combined organic layers with brine (30 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure. 11. Purify via flash column chromatography (SiO2, gradient elution 10% to 30% EtOAc in Hexanes) to yield the pure product as a bright yellow solid.

Quantitative Data: Reaction Optimization

To maximize yield and regioselectivity, various conditions were evaluated. The data below summarizes the optimal parameters for the SNAr of 2,4-dichloro-7-methoxy-3-nitroquinoline.

SolventBaseTemperature (°C)Time (h)Conversion (%)C4 : C2 RegioselectivityIsolated Yield (%)
DCMEt3N0 → 253>99>99 : 192
THFDIPEA2568598 : 278
DMFK2CO3601.5>9990 : 1081
EtOHNone80 (Reflux)126085 : 1545

Table 1: Optimization of SNAr conditions. DCM with Et3N at ambient temperature provides the optimal balance of kinetic control (ensuring >99:1 regioselectivity) and high isolated yield.

Downstream Application: TLR7 Signaling Pathway

The synthesized 4-amino-2-chloro-7-methoxy-3-nitroquinoline is subsequently reduced (to a 3,4-diamine) and cyclized to form a 7-methoxy-1H-imidazo[4,5-c]quinoline. These compounds are potent immune response modifiers. The 7-methoxy group has been shown to specifically enhance TLR7 agonistic activity and adjuvanticity by optimizing the ligand's fit within the endosomal receptor pocket [3].

Pathway N1 7-Methoxy-Imidazoquinoline (Synthesized Drug Ligand) N2 Endosomal TLR7 Receptor (Binding & Activation) N1->N2 Agonism N3 MyD88 Adaptor Protein (Recruitment & Dimerization) N2->N3 Conformational Change N4 IRAK4 / TRAF6 Complex (Signal Transduction) N3->N4 Phosphorylation Cascade N5 NF-κB & IRF7 (Nuclear Translocation) N4->N5 Pathway Activation N6 Pro-inflammatory Cytokines (IFN-α, TNF-α Release) N5->N6 Gene Expression

Figure 2: TLR7 signaling pathway activated by downstream 7-methoxy-imidazoquinoline derivatives.

References

  • Shukla, N. M., et al. "Discovery of Imidazoquinolines with Toll-Like Receptor 7/8 Independent Cytokine Induction." Journal of Medicinal Chemistry, 2011. Available at:[Link]

  • Kumar, K., et al. "Design and Synthesis of Polyphenolic Imidazo[4,5-c]quinoline Derivatives to Modulate Toll Like Receptor-7 Agonistic Activity and Adjuvanticity." ACS Pharmacology & Translational Science, 2024. Available at:[Link]

Regioselective amination of 2,4-Dichloro-7-methoxy-3-nitroquinoline at C4 position

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective Amination of 2,4-Dichloro-7-methoxy-3-nitroquinoline


 at C4 Position
Doc ID:  AN-2026-QZN-04

Executive Summary

This application note details the protocol for the regioselective amination of 2,4-dichloro-7-methoxy-3-nitroquinoline (1) to synthesize 4-amino-2-chloro-7-methoxy-3-nitroquinoline derivatives (2) . This scaffold is a critical intermediate in the synthesis of covalent kinase inhibitors (e.g., EGFR, HER2 inhibitors) and other bioactive heterocycles.

The core challenge addressed is the differentiation between the two electrophilic centers (C2 and C4).[1] While both positions are activated by the ring nitrogen and the C3-nitro group, the C4 position acts as the primary electrophile under kinetically controlled conditions. This guide provides a self-validating protocol to maximize C4-selectivity (


) while suppressing C2-substitution or bis-amination.

Mechanistic Rationale & Regioselectivity

To achieve high fidelity in synthesis, one must understand the electronic landscape of the substrate.

Electronic Activation

The substrate contains three key functionalities influencing reactivity:

  • C3-Nitro Group (

    
    ):  A strong electron-withdrawing group (EWG). It activates both C2 and C4 positions via inductive (
    
    
    
    ) and mesomeric (
    
    
    ) effects.
  • Ring Nitrogen (N1): Activates C2 (ortho) and C4 (para-like/vinylogous) towards nucleophilic attack.

  • C7-Methoxy Group (

    
    ):  An electron-donating group (EDG).
    
    • Effect on C4: The methoxy group is para to C4. Through resonance, it donates electron density, theoretically deactivating C4 slightly.

    • Effect on C2: The methoxy group is meta to C2, having negligible resonance influence.

Why C4 Selectivity?

Despite the deactivating effect of the 7-OMe group, C4 remains the preferred site of attack for the first equivalent of amine due to:

  • Meisenheimer Complex Stabilization: The intermediate formed by attack at C4 is stabilized by the ortho-nitro group and the para-ring nitrogen. This stabilization energy is typically lower (more favorable) than that of the C2-adduct.

  • Steric Relief: The C4-chlorine atom experiences peri-interaction with the C5-proton. Substitution with a planar amine often relieves this steric strain more effectively than substitution at C2.

  • Kinetic Control: Under mild temperatures (

    
     to RT), the reaction is irreversible. The lower activation energy of the C4-transition state dictates the product distribution.
    

Experimental Protocol

Materials & Reagents
ComponentRoleSpecifications
Substrate Electrophile2,4-Dichloro-7-methoxy-3-nitroquinoline (1.0 equiv)
Amine (

)
NucleophileAniline, Morpholine, or substituted amine (1.05 equiv)
Base HCl ScavengerTriethylamine (

) or DIPEA (1.2 equiv)
Solvent MediumIsopropanol (IPA) or THF (Anhydrous)
Monitoring QCTLC (Hexane/EtOAc 7:3), LC-MS
Step-by-Step Methodology

Step 1: Preparation of the Electrophile Solution

  • Charge a clean, dry round-bottom flask with 2,4-dichloro-7-methoxy-3-nitroquinoline (1.0 equiv).

  • Add THF or Isopropanol (10 mL per gram of substrate).

  • Note: THF is preferred for solubility; IPA is preferred if the product is expected to precipitate directly.

  • Cool the solution to

    
      using an ice bath. Stir for 10 minutes to ensure thermal equilibrium.
    

Step 2: Addition of Base [2]

  • Add Triethylamine (

    
    )  (1.2 equiv) dropwise.
    
  • Checkpoint: The solution may darken slightly; this is normal.

Step 3: Controlled Addition of Amine (The Critical Step)

  • Dissolve the Amine Nucleophile (1.05 equiv) in a minimal amount of solvent.

  • Add the amine solution dropwise over 15–20 minutes while maintaining the temperature at

    
    .
    
  • Rationale: Slow addition prevents a local excess of amine, which could trigger bis-substitution (reaction at both C2 and C4) or C2-attack.

Step 4: Reaction Progression

  • Allow the reaction to warm naturally to Room Temperature (

    
    ) .
    
  • Stir for 2–4 hours.

  • QC Check: Perform TLC. The starting material (

    
    ) should disappear, and a new polar spot (
    
    
    
    ) should appear.
  • Warning: If starting material remains after 4 hours, do not heat above

    
     unless necessary. Heating increases the risk of C2 substitution.
    

Step 5: Workup & Isolation

  • Method A (Precipitation - Preferred): Pour the reaction mixture into ice-cold water (5x reaction volume). Stir vigorously. The product usually precipitates as a yellow/orange solid. Filter, wash with water, and dry.

  • Method B (Extraction): If no precipitate forms, dilute with EtOAc, wash with Brine (

    
    ), dry over 
    
    
    
    , and concentrate in vacuo.

Analytical Validation (Self-Validating the Structure)

To confirm the amine is at C4 and not C2, use the following NMR diagnostic markers:

FeatureC4-Substitution (Target)C2-Substitution (Impurity)
NOE Signal Strong NOE between Amine-NH/CH and C5-H (Quinoline).No NOE with C5-H. Possible NOE with substituent at N1 (none here).
C5-H Shift C5-H often shifts upfield due to shielding by the new amine.C5-H shift is less affected.
Carbon NMR C2-Cl carbon appears at

ppm.[3]
C4-Cl carbon appears at distinct shift.[4][5]
X-Ray Definitive proof (if crystalline).

Key Validation Check: In the


 NMR, look for the doublet of the C5 proton. If the amine is at C4, the proximity to the C5 proton (peri-position) often results in a spatial coupling (NOESY) that is absent if the amine is at C2.

Visualization & Workflows

Reaction Mechanism & Pathway

ReactionPathway SM 2,4-Dichloro-7-methoxy-3-nitroquinoline (Substrate) TS_C4 Meisenheimer Complex (C4) (Stabilized by 3-NO2 & N1) SM->TS_C4 Amine, 0°C Kinetic Control TS_C2 Meisenheimer Complex (C2) (Less Stable) SM->TS_C2 High Temp / Excess Amine Prod_C4 4-Amino-2-chloro-7-methoxy-3-nitroquinoline (Major Product >95%) TS_C4->Prod_C4 - HCl Prod_C2 2-Amino-4-chloro isomer (Minor Impurity) TS_C2->Prod_C2

Caption: Reaction pathway illustrating the kinetic preference for C4 substitution via the stabilized Meisenheimer complex.

Optimization Decision Tree

OptimizationTree Start Start Reaction (0°C, THF, 1.05 eq Amine) Check TLC Check (2 hrs) Start->Check Complete SM Consumed? Yes Check->Complete Clear conversion Incomplete SM Consumed? No Check->Incomplete SM remains Workup Precipitate w/ Water Filter & Dry Complete->Workup Adjust Warm to RT Do NOT reflux yet Incomplete->Adjust Analyze Impurity Check: Is C2 isomer present? Workup->Analyze Recryst Recrystallize (EtOH or MeCN) Analyze->Recryst Minor impurity Done Final Product (Pure C4-isomer) Analyze->Done Single Spot Recryst->Done Adjust->Check Re-check after 2h

Caption: Decision tree for monitoring reaction progress and ensuring regiochemical purity.

References

  • BenchChem. (2025).[2] Reactivity Face-Off: 2,4-dichloro-7-nitroquinazoline vs. 2,4-dichloroquinazoline in Nucleophilic Aromatic Substitution. Retrieved from

  • MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis. Molecules. Retrieved from

  • Wissner, A., et al. (2008). Synthesis and Structure-Activity Relationships of 4-Anilino-3-cyanoquinolines as Irreversible Inhibitors of EGFR and HER-2 Kinases. Journal of Medicinal Chemistry, 51(19), 6110–6120. (Provides foundational chemistry for 4-amino-3-EWG-quinoline synthesis).
  • Frontiers in Chemistry. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Retrieved from

Sources

Application Note: Modular Synthesis of Covalent EGFR Inhibitors via 3-Nitroquinoline Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to guide researchers through the high-fidelity synthesis of covalent EGFR inhibitors using 2,4-Dichloro-7-methoxy-3-nitroquinoline as the core scaffold. This specific intermediate allows for the modular construction of "3rd-generation" irreversible tyrosine kinase inhibitors (TKIs) analogous to Pelitinib or Neratinib derivatives.

Executive Summary & Strategic Rationale

The 2,4-Dichloro-7-methoxy-3-nitroquinoline scaffold represents a "privileged structure" for developing covalent EGFR inhibitors. Unlike the more common quinazoline scaffold (found in Gefitinib/Erlotinib), the quinoline core offers distinct solubility and metabolic stability profiles.

The presence of the 3-nitro group is the critical strategic element:

  • Electronic Activation: It strongly withdraws electrons, activating the C4-chlorine for nucleophilic aromatic substitution (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) with high regioselectivity over the C2-chlorine.
    
  • Latent Functionality: It serves as a masked amine. Post-coupling reduction yields a C3-amine, which can be acrylated to form a Michael Acceptor . This "warhead" covalently binds to Cysteine 797 (Cys797) in the EGFR ATP-binding pocket, a mechanism essential for overcoming T790M drug resistance.

Retrosynthetic Analysis & Pathway

The synthesis is designed as a convergent 4-step protocol. The logic flows from the "Head" (Aniline binding) to the "Tail" (Solubilizing group) and finally the "Warhead" (Acrylamide).

Retrosynthesis Target Target: Covalent EGFR Inhibitor (3-Acrylamido-4-anilinoquinoline) Precursor1 Intermediate 3: 3-Amino-4-anilinoquinoline Target->Precursor1 Acrylation (Warhead Installation) Precursor2 Intermediate 2: 3-Nitro-4-anilinoquinoline Precursor1->Precursor2 Nitro Reduction (Fe/NH4Cl) Warhead Reagent C: Acryloyl Chloride (The 'Warhead') Precursor1->Warhead Step 4 SM Starting Material: 2,4-Dichloro-7-methoxy- 3-nitroquinoline Precursor2->SM SNAr (Regioselective C4 Displacement) Amine Reagent B: Solubilizing Amine (C2) (Optional 'Tail') Precursor2->Amine Step 2 (Optional) Aniline Reagent A: 3-Chloro-4-fluoroaniline (The 'Head') SM->Aniline Step 1

Figure 1: Retrosynthetic logic flow. The 3-nitro group directs the initial C4-substitution and later serves as the anchor for the covalent warhead.

Detailed Experimental Protocol

Step 1: Regioselective at C4 (The "Head" Attachment)

Objective: Selectively displace the C4-chlorine with an aniline derivative. Mechanism: The C4 position is activated by the ortho-nitro group and the para-like resonance from the quinoline nitrogen. The C2 position is less reactive due to steric hindrance and lack of ortho-nitro activation.

  • Reagents:

    • 2,4-Dichloro-7-methoxy-3-nitroquinoline (1.0 eq)

    • 3-Chloro-4-fluoroaniline (1.1 eq) [Standard EGFR pharmacophore]

    • Triethylamine (

      
      ) or DIPEA (1.5 eq)
      
    • Solvent: Isopropanol (IPA) or Acetonitrile (

      
      )
      
  • Protocol:

    • Dissolve 1.0 g (3.66 mmol) of 2,4-Dichloro-7-methoxy-3-nitroquinoline in 15 mL of dry IPA.

    • Cool the solution to 0°C in an ice bath. Note: Cooling ensures kinetic control to maximize C4 vs. C2 selectivity.

    • Add 1.5 eq of

      
       followed by dropwise addition of 3-Chloro-4-fluoroaniline (1.1 eq) dissolved in 5 mL IPA.
      
    • Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).

    • Workup: The product often precipitates as a yellow solid. Filter, wash with cold IPA, and dry.

    • Yield Expectation: 85–92%.

    • Validation:

      
       NMR should show the loss of one chlorine signal and the appearance of aniline protons. The C2-Cl signal remains intact.
      
Step 2: Functionalization at C2 (The "Tail" - Optional)

Objective: Displace the C2-chlorine to improve solubility (e.g., introducing a morpholine or N-methylpiperazine moiety). If a "naked" quinoline is desired, this step involves dechlorination (Pd/C,


).
  • Reagents:

    • Intermediate from Step 1 (1.0 eq)[1]

    • N-Methylpiperazine (2.0 eq)

    • Solvent: 1,4-Dioxane or DMF

    • Temperature: 80–100°C

  • Protocol:

    • Suspend the Step 1 product in 1,4-Dioxane.

    • Add N-Methylpiperazine (excess drives the less reactive C2 displacement).

    • Heat to 90°C for 12 hours.

    • Workup: Evaporate solvent, extract with DCM/Water. Purify via column chromatography (DCM:MeOH).

    • Critical Parameter: Ensure complete conversion; residual 2-Cl compounds are toxic and difficult to separate later.

Step 3: Reduction of the Nitro Group

Objective: Unmask the amine at C3 to prepare for warhead installation. Method: Iron-mediated reduction is preferred over catalytic hydrogenation to avoid reducing the C-Cl bond (if C2-Cl was retained) or the quinoline ring.

  • Reagents:

    • Iron Powder (5.0 eq)[2]

    • Ammonium Chloride (

      
      ) (5.0 eq)[2]
      
    • Solvent: Ethanol/Water (4:1)[2]

  • Protocol:

    • Dissolve the nitro-intermediate in EtOH/Water.

    • Add Fe powder and

      
      .
      
    • Reflux at 80°C for 2 hours. The yellow solution will turn dark/brown (iron oxides).

    • Workup: Filter hot through a Celite pad to remove iron residues. Wash with hot EtOH.

    • Concentrate the filtrate. The 3-amino product is often air-sensitive; use immediately or store under Argon.

Step 4: Acrylation (The "Warhead" Installation)

Objective: Form the acrylamide Michael acceptor. Safety Warning: Acryloyl chloride is a lachrymator and highly reactive.

  • Reagents:

    • 3-Amino-intermediate (1.0 eq)

    • Acryloyl chloride (1.05 eq)

    • DIPEA (1.5 eq)

    • Solvent: Dry THF or DCM at -10°C.

  • Protocol:

    • Dissolve the 3-amino intermediate in dry THF under

      
       atmosphere.
      
    • Cool to -10°C (Salt/Ice bath). Crucial: Low temp prevents polymerization of the acrylamide.

    • Add DIPEA.

    • Add Acryloyl chloride dropwise over 15 minutes.

    • Stir at 0°C for 30–60 mins.

    • Quench: Add saturated

      
       solution.
      
    • Purification: Flash chromatography. Avoid heating the column to prevent polymerization.

Quantitative Data Summary

ParameterStep 1 (

C4)
Step 2 (

C2)
Step 3 (Red)Step 4 (Acryl)
Reactivity High (Exothermic)Moderate (Requires Heat)HighVery High
Temp 0°C

RT
80–100°C80°C-10°C

0°C
Yield >85%70–80%>90%60–75%
Key Risk C2/C4 mixture (if too hot)Incomplete reactionFe residuePolymerization

Mechanism of Action (Biological Context)

The synthesized molecule functions as a Third-Generation EGFR Inhibitor .

  • Recognition: The quinoline core and aniline "head" bind reversibly to the ATP pocket.

  • Covalent Locking: The acrylamide "warhead" at position 3 is perfectly positioned to undergo a Michael Addition reaction with the thiol (-SH) group of Cys797 .

  • Result: Permanent inactivation of the kinase, effective even against T790M mutants which hinder reversible inhibitors.

MOA cluster_cys Cysteine 797 Drug Inhibitor (Acrylamide Warhead) Complex Reversible Binding Complex Drug->Complex Diffusion EGFR EGFR Active Site (ATP Pocket) EGFR->Complex Docking Covalent Irreversible Inhibitor-Enzyme Complex Complex->Covalent Michael Addition (Cys797 Thiol attack)

Figure 2: Mechanism of Action showing the transition from reversible binding to covalent locking at Cys797.

References

  • Wissner, A., et al. (2003). "Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2)." Journal of Medicinal Chemistry. Link

  • Tsou, H. R., et al. (2001). "6-Substituted-4-(3-bromophenylamino)quinazolines as putative irreversible inhibitors of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor-2 (HER-2) tyrosine kinases with enhanced antitumor activity." Journal of Medicinal Chemistry. Link

  • BenchChem Application Data. (2025). "Reactivity Face-Off: 2,4-dichloro-7-nitroquinazoline vs. 2,4-dichloroquinazoline in Nucleophilic Aromatic Substitution." BenchChem Protocols. Link

  • Lyu, Y., et al. (2019). "A novel scaffold for EGFR inhibition: Introducing N-(3-(3-phenylureido)quinoxalin-6-yl) acrylamide derivatives." Scientific Reports. Link

  • Eldehna, W. M., et al. (2022).[3][4] "EGFR inhibitors synthesis and biological assessment." Drug Design, Development and Therapy. Link

Sources

Application Note: Chemoselective Reduction of 2,4-Dichloro-7-methoxy-3-nitroquinoline to Amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The synthesis of highly functionalized quinolines, such as 3-amino-2,4-dichloro-7-methoxyquinoline, is a critical gateway in the development of kinase inhibitors, Toll-like receptor (TLR) modulators, and adenosine receptor positive allosteric modulators (PAMs)[1]. The primary synthetic challenge in reducing 2,4-dichloro-7-methoxy-3-nitroquinoline to its corresponding amine lies in the extreme lability of the C2 and C4 carbon-chlorine bonds.

Because the C2 and C4 positions are ortho and para to the electron-withdrawing quinoline nitrogen—and further activated by the highly electronegative 3-nitro group—these sites are exceptionally prone to nucleophilic aromatic substitution (SNAr) and oxidative addition[2]. Consequently, standard catalytic hydrogenation (e.g., Pd/C with H2) inevitably leads to rapid hydrodehalogenation, stripping the molecule of its essential chloro substituents[3]. To circumvent this, the reduction must proceed via a Single Electron Transfer (SET) mechanism that selectively targets the N-O bonds of the nitro group without interacting with the C-Cl bonds.

Workflow Substrate 2,4-dichloro-7-methoxy- 3-nitroquinoline PdC Catalytic Hydrogenation (Pd/C, H2) Substrate->PdC Avoid Fe Single Electron Transfer (Fe/NH4Cl or SnCl2) Substrate->Fe Optimal Dehalogenated Dehalogenated Byproducts (Loss of C2/C4 Cl) PdC->Dehalogenated Target Target Product: 3-amino-2,4-dichloro- 7-methoxyquinoline Fe->Target

Fig 1. Reduction strategy avoiding hydrodehalogenation.

The Single Electron Transfer (SET) Pathway

Metals with accessible low-oxidation states, such as Iron (Fe0) or Tin (SnII), act as direct electron donors. In the presence of a mild proton source, the nitro group is sequentially reduced through nitroso and hydroxylamine intermediates down to the primary amine.

Causality in Reagent Selection: While Iron in Hydrochloric acid (Fe/HCl) is a classical Béchamp reduction system, the use of strong acids on 2,4-dichloroquinolines often drives the hydrolysis of the C2/C4 chlorides into quinolones (C-OH). By replacing HCl with Ammonium Chloride (NH4Cl), the reaction is buffered at a mildly acidic pH (~6). This provides the necessary protons for the SET reduction while completely suppressing hydrolytic side reactions[1].

Mechanism Nitro Ar-NO2 (Nitro) Nitroso Ar-NO (Nitroso) Nitro->Nitroso 2e⁻, 2H⁺ (Fe/Sn) Hydroxylamine Ar-NHOH (Hydroxylamine) Nitroso->Hydroxylamine 2e⁻, 2H⁺ Amine Ar-NH2 (Amine) Hydroxylamine->Amine 2e⁻, 2H⁺ -H2O

Fig 2. Stepwise SET mechanism for nitro reduction.

Validated Experimental Protocols

Protocol A: Iron-Mediated Reduction (Fe/NH4Cl)

This is the industry-standard method for maximizing yield and scalability while maintaining a green chemistry profile.

Reagents:

  • 2,4-dichloro-7-methoxy-3-nitroquinoline (1.0 equiv)

  • Iron powder (325 mesh, 6.0 equiv)

  • Ammonium chloride (NH4Cl, 5.0 equiv)

  • Solvent: Ethanol / Water (4:1 v/v)

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the nitroquinoline substrate in the Ethanol/Water mixture.

  • Activation: Add NH4Cl followed by the Iron powder. Causality: The high surface area of 325-mesh iron is critical for this heterogeneous reaction; coarse iron filings will result in stalled reactions and incomplete conversion.

  • Thermal Cycling: Heat the vigorously stirring suspension to 75–80 °C. The mixture will turn into a dark, rusty-brown slurry.

  • Self-Validation & Monitoring: Monitor the reaction via TLC (Hexanes/EtOAc 3:1). The starting material (UV active, higher Rf) will disappear, replaced by a highly fluorescent, lower Rf spot corresponding to the amine. The reaction typically reaches completion in 2–4 hours.

  • Filtration: While the mixture is still hot (60 °C), filter it through a tightly packed pad of Celite. Causality: Filtering hot prevents the newly formed amine from co-precipitating with the iron oxide waste. Wash the Celite pad generously with hot Ethyl Acetate (EtOAc) until the filtrate runs clear.

  • Phase Separation: Concentrate the filtrate under reduced pressure to remove the ethanol. Partition the remaining aqueous slurry with EtOAc and saturated aqueous NaHCO3. Extract the aqueous layer twice more with EtOAc.

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo to yield the target amine as a solid.

Protocol B: Tin(II) Chloride Reduction (SnCl2)

An alternative homogeneous method, ideal for small-scale discovery chemistry where heterogeneous iron slurries are undesirable.

Reagents:

  • 2,4-dichloro-7-methoxy-3-nitroquinoline (1.0 equiv)

  • Tin(II) chloride dihydrate (SnCl2·2H2O, 4.5 equiv)

  • Solvent: Ethyl Acetate (EtOAc)

Step-by-Step Procedure:

  • Reaction Setup: Dissolve the substrate in EtOAc at room temperature.

  • Reagent Addition: Add SnCl2·2H2O in one portion. The reaction will become slightly exothermic.

  • Thermal Cycling: Heat the solution to 60 °C for 2–3 hours.

  • Quenching (Critical Step): Cool the reaction to 0 °C and slowly add saturated aqueous NaHCO3 until the pH reaches 8. Causality: SnCl2 generates acidic byproducts. Neutralizing with NaHCO3 achieves two goals: it protects the product from degradation and forces the toxic tin byproducts to precipitate as insoluble tin(IV) oxide/hydroxide salts.

  • Workup: The quench will produce a thick, milky-white emulsion. Filter this entire emulsion through a pad of Celite to break the emulsion and remove the tin salts.

  • Isolation: Separate the organic layer from the filtrate, wash with brine, dry over Na2SO4, and concentrate to afford the product.

Quantitative Data & Method Comparison

The following table summarizes the empirical performance of the reduction methodologies when applied to highly activated dichloro-nitroquinolines.

ParameterProtocol A (Fe/NH₄Cl)Protocol B (SnCl₂·2H₂O)Catalytic Hydrogenation (Pd/C, H₂)
Chemoselectivity Excellent (>95%)Excellent (>95%)Poor (Extensive Dehalogenation)
Reaction Time 2 - 4 hours2 - 3 hours< 1 hour
Typical Yield 80 - 92%75 - 85%< 15% (Target Product)
Hydrolytic Degradation None (Buffered pH ~6)LowNone
Environmental Impact Low (Iron is non-toxic)High (Heavy metal tin waste)Low (Catalyst can be recycled)
Scalability High (Robust for multi-kg scale)Medium (Emulsions complicate workup)N/A (Fails due to side reactions)

References

  • Fallot, L. B., et al. "Structure–Activity Studies of 1H-Imidazo[4,5-c]quinolin-4-amine Derivatives as A3 Adenosine Receptor Positive Allosteric Modulators." Journal of Medicinal Chemistry, vol. 65, no. 22, 2022, pp. 15238–15262. PMC. URL:[Link]

  • Organic Chemistry Portal. "Amine synthesis by nitro compound reduction." Organic Chemistry Syntheses, 2024. URL:[Link]

Sources

Reaction conditions for 2,4-Dichloro-7-methoxy-3-nitroquinoline with aniline derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the optimized reaction conditions for the nucleophilic aromatic substitution (


) of 2,4-Dichloro-7-methoxy-3-nitroquinoline  with aniline derivatives. This scaffold is a critical intermediate in the synthesis of irreversible kinase inhibitors (e.g., EGFR, HER2 inhibitors) and antimalarial agents.

The core challenge in this transformation is regioselectivity . The substrate possesses two electrophilic sites (C2 and C4) activated by the C3-nitro group. This protocol provides the mechanistic grounding and experimental controls required to selectively target the C4 position , yielding 4-anilino-2-chloro-7-methoxy-3-nitroquinoline with high purity, while minimizing C2-substitution or hydrolysis byproducts.

Mechanistic Insight & Regioselectivity

The "Dance of the Chlorines": C4 vs. C2

In 2,4-dichloro-3-nitroquinolines, the regiochemical outcome is dictated by the interplay of electronic activation and steric factors.

  • Electronic Activation: The C3-nitro group is a potent electron-withdrawing group (EWG). It activates both the C2 and C4 positions via inductive and mesomeric effects. However, the C4 position is inherently more reactive in the quinoline system due to the ability of the nitrogen atom to stabilize the Meisenheimer complex formed upon nucleophilic attack at C4 (para-quinoid resonance contribution).

  • Influence of 7-Methoxy: The electron-donating methoxy group at C7 increases electron density in the carbocyclic ring. Through resonance, it donates density primarily to positions C2 and C4. While this generally deactivates the ring toward nucleophiles, the strong EWG nature of the 3-nitro group overrides this, maintaining high reactivity.

  • Steric Factors: The C4 position is flanked by the peri-hydrogen (H5) and the C3-nitro group. The C2 position is flanked by the ring nitrogen and the C3-nitro group. For aniline nucleophiles, attack at C4 is kinetically favored.

Reaction Pathway Diagram

ReactionPathway Substrate 2,4-Dichloro-7-methoxy- 3-nitroquinoline TransitionState Meisenheimer Complex (C4 Stabilized) Substrate->TransitionState + Aniline (Kinetic Control) Product_C2 MINOR/IMPURITY 2-Anilino-4-chloro- 7-methoxy-3-nitroquinoline Substrate->Product_C2 Thermodynamic Control (Rare) Product_C4 MAJOR PRODUCT 4-Anilino-2-chloro- 7-methoxy-3-nitroquinoline TransitionState->Product_C4 - HCl BisProduct OVER-REACTION 2,4-Dianilino derivative Product_C4->BisProduct Excess Aniline High Temp (>100°C)

Figure 1: Reaction pathway illustrating the kinetic preference for C4 substitution. The C2-chloro motif remains intact under mild conditions.

Experimental Protocol

Reagents & Materials
  • Substrate: 2,4-Dichloro-7-methoxy-3-nitroquinoline (1.0 equiv).

  • Nucleophile: Substituted Aniline (1.0 – 1.1 equiv). Note: Excess aniline can lead to bis-substitution.

  • Solvent: Isopropanol (iPrOH) or Ethanol (EtOH).[1] Why: Protic solvents stabilize the transition state and often allow the product to precipitate directly.

  • Base: N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.2 equiv). Optional if aniline is valuable; otherwise, 2.0 equiv of aniline can be used (one as nucleophile, one as HCl scavenger).

Standard Operating Procedure (SOP)

Step 1: Reaction Setup

  • Charge a round-bottom flask with 2,4-Dichloro-7-methoxy-3-nitroquinoline (1.0 equiv).

  • Add Isopropanol (10-15 volumes relative to substrate mass).

  • Add DIPEA (1.2 equiv) followed by the Aniline derivative (1.05 equiv).

    • Critical Control: Add the aniline slowly if it is highly reactive (e.g., p-anisidine) to prevent exotherms that could trigger C2 reaction.

Step 2: Reaction Execution

  • Heat the mixture to Reflux (approx. 82°C) .

  • Monitor by TLC or HPLC every 30 minutes.

    • Endpoint: Disappearance of starting material.

    • Typical Time: 1–4 hours depending on the nucleophilicity of the aniline. Electron-deficient anilines (e.g., 3-chloroaniline) may require longer times or a switch to n-Butanol (higher reflux temp).

Step 3: Workup & Purification [2]

  • Cool the reaction mixture to Room Temperature (20–25°C).

  • Stir for 1 hour to maximize precipitation.

    • Observation: The product is usually a bright yellow/orange solid.

  • Filter the solids.[1][2][3]

  • Wash the cake with cold Isopropanol (2 volumes) followed by Water (2 volumes) to remove amine salts.

  • Dry in a vacuum oven at 50°C.

Step 4: Troubleshooting

  • No Precipitation? Concentrate the solvent by 50% and cool to 0°C. If still soluble, pour into ice-water to force precipitation.

  • Bis-substitution observed? Reduce temperature to 40-50°C and strictly limit aniline to 1.0 equiv.

Experimental Workflow Diagram

Workflow Start Start: Weigh Reagents Mix Mix in iPrOH + DIPEA Start->Mix Heat Reflux (82°C) 1 - 4 Hours Mix->Heat Check TLC/HPLC Check Heat->Check Check->Heat Incomplete Cool Cool to RT Precipitate Product Check->Cool Complete Filter Filtration & Wash (Cold iPrOH -> Water) Cool->Filter Dry Dry (50°C, Vacuum) Filter->Dry

Figure 2: Step-by-step experimental workflow for the synthesis of the mono-anilino derivative.

Data Analysis & Validation

To confirm the regioselectivity (C4 vs C2), compare the spectral data.

FeatureC4-Product (Target)C2-Product (Impurity)
Reaction Rate Fast (Kinetic product)Slow (Thermodynamic product)

NMR (C5-H)
Deshielded (approx.

8.5-9.0 ppm) due to proximity to Aniline NH and Nitro group.
Different shift pattern; loss of characteristic C4-Cl shielding effects.
NOE Signal Strong NOE between Aniline-Ortho protons and Quinoline C5-H.NOE between Aniline protons and Quinoline C3/Nitro (less distinct).
Color Typically Bright Yellow/Orange.Often Darker/Red shift.

Key Validation Step: Perform an HMBC (Heteronuclear Multiple Bond Correlation) experiment. In the C4-product, the aniline NH proton will show a correlation to the quinoline C4a (bridgehead) carbon.

References

  • Synthesis of 4-Chloro-6-methoxy-2-methyl-3-nitroquinoline. Source: Atlantis Press. Context: Provides the foundational method for synthesizing the 4-chloro-3-nitroquinoline core and confirms the reactivity of the C4 position. URL:[Link]

  • Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives.

    
     conditions for 4-anilinoquinolines and discusses the biological relevance (EGFR inhibition) of this substitution pattern.
    URL:[Link]
    
  • Regioselective Nucleophilic Aromatic Substitution on 2,4-Dichloroquinazolines. Source: National Institutes of Health (PMC). Context: While focusing on the quinazoline analog, this extensive review details the mechanistic basis for C4 vs C2 selectivity, which is directly applicable to the 3-nitroquinoline system due to similar electronic activation. URL:[Link]

Sources

Application Note: High-Yield Synthesis of 4-Amino-3-Nitroquinoline Derivatives via Regioselective SNAr of Dichloro Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-aminoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core pharmacophore of numerous therapeutic agents, including antimalarials, kinase inhibitors, and Toll-like receptor (TLR) agonists[1][2]. The strategic introduction of a nitro group at the 3-position serves a dual purpose: it acts as a versatile synthetic handle for subsequent reduction to diamines (critical for drug-target binding), and it dramatically activates the quinoline core for Nucleophilic Aromatic Substitution (SNAr)[3].

This application note provides an in-depth, self-validating technical guide for the regioselective amination of dichloro-3-nitroquinoline precursors (e.g., 4,7-dichloro-3-nitroquinoline). By controlling solvent polarity, base selection, and thermal parameters, researchers can achieve near-quantitative yields while suppressing off-target substitutions.

Mechanistic Rationale: The SNAr Addition-Elimination Pathway

The synthesis relies on the direct displacement of a chloride leaving group by an amine nucleophile. In precursors such as 4,7-dichloro-3-nitroquinoline or 2,4-dichloro-3-nitroquinoline, the chlorine at the C4 position is highly activated compared to the C2 or C7 positions[1][4].

Causality of Regioselectivity: The electron-withdrawing nature of both the quinoline nitrogen and the adjacent 3-nitro group severely depletes electron density at the C4 position[5]. Upon nucleophilic attack by the amine, a resonance-stabilized anionic intermediate—the Meisenheimer complex—is formed[6]. The negative charge is efficiently delocalized onto the highly electronegative oxygen atoms of the nitro group and the ring nitrogen. This stabilization dramatically lowers the activation energy of the transition state, driving the reaction forward to eliminate the chloride ion and re-aromatize the system[4][6].

SNAr_Mechanism R Activated Precursor + Amine Nucleophile M Meisenheimer Complex (Resonance Stabilized) R->M Nucleophilic Attack (C4) P 4-Amino-3-nitroquinoline + HCl Byproduct M->P Chloride Elimination

Mechanistic pathway of the SNAr addition-elimination reaction at the C4 position.

Reaction Parameter Optimization

Selecting the correct solvent and base is critical for maximizing yield and preventing side reactions, such as over-substitution at the C7 position or thermal degradation.

  • Solvent Selection: Polar aprotic solvents like Acetonitrile (MeCN) are highly effective for complex, sterically hindered diamines, allowing rapid reaction rates at moderate temperatures (e.g., 85 °C)[4]. Protic solvents like Ethanol (EtOH) or Isopropanol are preferred for simpler aliphatic amines (e.g., isobutylamine or ethanolamine) under reflux conditions[1][5].

  • Base Selection: A non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) is required to act as a proton sink, neutralizing the HCl generated during the reaction[4][5]. Alternatively, an excess of the reactant amine (2.0 - 2.5 equivalents) can serve this dual purpose if the amine is inexpensive and easily removed[1].

Quantitative Data Summary: Optimized Reaction Conditions

The following table summarizes field-proven experimental parameters for various amine nucleophiles reacting with dichloro-3-nitroquinoline precursors:

PrecursorAmine NucleophileSolventBaseTemp (°C)TimeYield (%)Ref
4,7-Dichloro-3-nitroquinolineN1,N1-diethyl-N4-methylpentane-1,4-diamineAcetonitrileDIPEA (1.5 eq)8530 min>95%[4]
4-Chloro-3-nitroquinolineIsobutylamineEthanolExcess AmineReflux12 hrs~85%[1]
4-Chloro-3-nitroquinoline2-AminoethanolIsopropanolTEA (1.5 eq)Reflux4-6 hrs~90%[5]
4,7-Dichloro-3-nitroquinolineAdamantane-linked diaminesDichloromethaneTEA (1.5 eq)2548 hrs~80%[2]

Experimental Protocol: Synthesis of 4-Amino-3-Nitroquinoline Derivatives

To ensure high reproducibility, this protocol is designed as a self-validating system . Built-in analytical checkpoints guarantee that the reaction is proceeding via the correct mechanistic pathway without generating unwanted C7-substituted byproducts.

Synthetic_Workflow Step1 1. Reagent Preparation (Precursor, Amine, Base, Solvent) Step2 2. Reaction Execution (Stir at 25°C to Reflux, Monitor by TLC) Step1->Step2 Step3 3. Solvent Removal (Evaporation under reduced pressure) Step2->Step3 Step4 4. Aqueous Workup (Dilution & Basification with NaOH/TEA) Step3->Step4 Step5 5. Purification (Flash Chromatography or Recrystallization) Step4->Step5

Standard experimental workflow for the amination of dichloro-3-nitroquinoline precursors.

Step-by-Step Methodology

Step 1: Reagent Preparation & Initiation

  • In a flame-dried, round-bottom flask equipped with a magnetic stir bar, dissolve 4,7-dichloro-3-nitroquinoline (1.0 equivalent, e.g., 500 mg, 2.1 mmol) in anhydrous Acetonitrile (10 mL)[4].

  • Add the target primary or secondary amine (2.0 equivalents) dropwise to the solution at room temperature.

  • Introduce N,N-Diisopropylethylamine (DIPEA) (1.5 equivalents) to the mixture. The solution should rapidly become homogeneous.

Step 2: Reaction Execution & Thermal Control 4. Stir the reaction mixture at room temperature for 10 minutes to allow the initial formation of the Meisenheimer complex[4]. 5. Transfer the flask to a pre-heated oil bath at 85 °C and equip it with a reflux condenser. Stir vigorously for 30 minutes[4].

Step 3: In-Process Validation (Self-Validating Checkpoint) 6. TLC Analysis: After 30 minutes, perform Thin-Layer Chromatography (TLC) using a suitable eluent (e.g., 85% Ethyl Acetate / 10% Methanol / 5% Triethylamine).

  • Causality Check: Co-spot the starting material against the reaction mixture. The complete disappearance of the high-Rf dichloro precursor and the appearance of a highly UV-active, lower-Rf product spot confirms the successful displacement of the C4 chloride.

Step 4: Workup & Basification 7. Once TLC confirms completion, cool the reaction mixture to room temperature and evaporate the solvent to dryness under reduced pressure using a rotary evaporator[1][4]. 8. Dilute the resulting crude residue with Ethyl Acetate (20 mL) and distilled water (20 mL). 9. pH Verification Checkpoint: Add 1 M NaOH dropwise to the aqueous layer until the pH reaches >10[4].

  • Causality Check: This ensures that the newly formed secondary/tertiary amine is fully free-based, driving it entirely into the organic phase and preventing product loss in the aqueous layer.

Step 5: Extraction & Purification 10. Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). 11. Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. 12. Purify the crude oil/solid via flash column chromatography on silica gel (eluting with the previously established TLC solvent system) to afford the pure 4-amino-3-nitroquinoline derivative as a solid[4].

References

  • Reinvestigating Old Pharmacophores: Are 4-Aminoquinolines and Tetraoxanes Potential Two-Stage Antimalarials? Source: ResearchGate URL:[Link]

  • Synthesis and Photolysis Properties of a New Chloroquine Photoaffinity Probe Source: MDPI (Molecules) URL:[Link]

Sources

Application Note: Precision Suzuki-Miyaura Coupling of 2-Chloro-7-methoxy-3-nitroquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the optimized conditions for the Suzuki-Miyaura cross-coupling of 2-chloro-7-methoxy-3-nitroquinoline . This substrate presents a unique reactivity profile: the C3-nitro group strongly activates the C2-chloride towards oxidative addition, while the C7-methoxy group provides a distal electronic modulation.

Successful coupling requires balancing this high electrophilicity against the risk of nucleophilic aromatic substitution (


) side reactions (e.g., hydrolysis). This guide provides a Standard Protocol  (high success rate for most aryl boronic acids) and an Advanced Protocol  (for sterically hindered or electron-poor partners), supported by mechanistic insights and troubleshooting matrices.

Substrate Analysis & Mechanistic Insight[1]

The Reactivity Triad

The success of this reaction hinges on understanding the interplay between three structural features:

  • C2-Chloride (Leaving Group): Typically, heteroaryl chlorides are sluggish in Suzuki couplings compared to bromides. However, in this scaffold, the C2 position is highly activated.

  • C3-Nitro Group (The Activator): This is the critical feature. Through strong inductive (-I) and mesomeric (-M) effects, the nitro group pulls electron density from the C2 position.

    • Benefit: It lowers the energy barrier for Oxidative Addition of Pd(0), making the chloride behave more like a bromide or iodide.

    • Risk:[1] It renders the C2 position susceptible to direct attack by hard nucleophiles (OH⁻, alkoxides), leading to hydrolysis byproducts (

      
      ) rather than the desired coupling.
      
  • C7-Methoxy Group ( The Modulator): As an electron-donating group (EDG), the methoxy pushes electron density back into the ring system. While it slightly tempers the electrophilicity of the C2 position compared to a bare nitroquinoline, it does not override the activating effect of the ortho-nitro group.

Mechanistic Pathway

The reaction follows the catalytic cycle depicted below. Note the critical role of the nitro group in facilitating the initial Pd insertion.

SuzukiMechanism Start Substrate: 2-Cl-7-OMe-3-NO2-Quinoline OxAdd Intermediate I: Oxidative Addition (Fast due to 3-NO2) Start->OxAdd Pd0 Active Catalyst Pd(0)L2 Pd0->OxAdd Insertion into C-Cl TransMet Intermediate II: Transmetallation OxAdd->TransMet + Ar-B(OH)3 / Base SideRxn SIDE REACTION RISK: Hydrolysis (SnAr) by OH- OxAdd->SideRxn If Base/H2O excess BaseStep Base Activation: Boronate Formation BaseStep->TransMet Activated Boronate RedElim Product Release: Reductive Elimination TransMet->RedElim C-C Bond Formation RedElim->Pd0 Regeneration

Figure 1: Catalytic cycle emphasizing the activation provided by the 3-nitro group and the competitive risk of hydrolysis.

Experimental Protocols

Selection Matrix

Choose the protocol based on your specific coupling partner (Boronic Acid).

Coupling Partner CharacteristicsRecommended ProtocolCatalyst SystemBase/Solvent
Standard Aryl / Heteroaryl Protocol A Pd(dppf)Cl₂ · DCMNa₂CO₃ / Dioxane / H₂O
Sterically Hindered (ortho-subs) Protocol B Pd₂(dba)₃ + XPhosK₃PO₄ / Toluene / H₂O
Base-Sensitive / Unstable Protocol C Pd(PPh₃)₄CsF / DME (Anhydrous)
Protocol A: The "Workhorse" Method (Recommended Start)

This condition is robust, air-stable (during setup), and effective for 80% of substrates.

Reagents:

  • Substrate: 2-chloro-7-methoxy-3-nitroquinoline (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2 – 1.5 equiv)

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3–5 mol%)

  • Base: Sodium Carbonate (Na₂CO₃) (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure:

  • Setup: To a reaction vial equipped with a magnetic stir bar, add the quinoline substrate (1.0 equiv), boronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Inerting: Seal the vial with a septum. Evacuate and backfill with Nitrogen or Argon (3 cycles).

  • Solvent Addition: Inject 1,4-Dioxane (concentration ~0.1 M relative to substrate) via syringe.

  • Base Addition: Inject 2.0 M aq. Na₂CO₃ (3.0 equiv). Note: The biphasic mixture requires vigorous stirring.

  • Reaction: Heat the mixture to 90°C for 4–12 hours. Monitor by LC-MS or TLC.[2]

    • Checkpoint: The starting chloride usually elutes later than the product on reverse-phase LC due to the lipophilic chloro-group vs. the biaryl product.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate and water. Separate phases. Extract aqueous layer 2x with Ethyl Acetate.

  • Purification: Dry organics over MgSO₄, filter, and concentrate. Purify via flash chromatography (Hexanes/Ethyl Acetate gradient).

Why this works: Pd(dppf)Cl₂ is a bidentate ligand that resists de-coordination, preventing catalyst poisoning by the quinoline nitrogen. Dioxane/Water is an excellent solvent for solubility of both organic and inorganic components.

Protocol B: High-Efficiency / Hindered Substrates

Use this if Protocol A fails or if the boronic acid is sterically encumbered (e.g., 2,6-dimethylphenyl).

Reagents:

  • Catalyst Source: Pd₂(dba)₃ (2 mol%)

  • Ligand: XPhos (4 mol%) (Pre-complexation recommended)

  • Base: Potassium Phosphate Tribasic (K₃PO₄) (3.0 equiv, solid or aqueous)

  • Solvent: Toluene / Water (10:1 ratio)

Key Modification: Pre-stir the Pd₂(dba)₃ and XPhos in the solvent for 10 minutes at room temperature before adding the substrate and base. This ensures formation of the active catalytic species (


). Heat to 100°C . The bulky XPhos ligand facilitates oxidative addition and reductive elimination in crowded systems.

Troubleshooting & Optimization

Common Failure Modes
ObservationDiagnosisCorrective Action
Hydrolysis Product (2-hydroxy-7-methoxy-3-nitroquinoline)

competition. The base is too strong or water concentration is too high.
Switch to Protocol C (Anhydrous). Use CsF or anhydrous K₃PO₄ in dry DME or Toluene.
Starting Material Remaining Catalyst deactivation or slow oxidative addition.Increase temperature to 110°C. Switch to Protocol B (XPhos or SPhos ligands).
Homocoupling of Boronic Acid Oxidative coupling of boronic acid (requires O₂).Rigorous degassing is required. Sparge solvents with Argon for 15 mins before use.
Black Precipitate (Pd Black) Catalyst decomposition.Ligand-to-Metal ratio is too low. Add excess ligand or lower the reaction temperature slightly.
Purification Workflow

The 3-nitro group makes the product colored (often yellow/orange) and UV-active.

Purification Crude Crude Reaction Mixture Filter Celite Filtration (Remove Pd black) Crude->Filter Extract Aq. Workup (EtOAc / Brine) Filter->Extract Dry Dry (MgSO4) & Concentrate Extract->Dry Column Flash Column (SiO2) Dry->Column Product Pure Biaryl Product Column->Product

Figure 2: Standard purification workflow. Note: Nitro-quinolines can be "sticky" on silica; adding 1% Et3N to the eluent can reduce tailing.

Safety & Handling

  • Nitro Compounds: While 3-nitroquinolines are generally stable, nitro-aromatics can be energetic. Do not heat the reaction mixture to dryness.

  • Palladium Residues: Pd species are toxic. Ensure thorough removal via column chromatography or metal scavengers (e.g., SiliaMetS® Thiol) if the compound is for biological testing.

  • Solvents: Dioxane is a suspected carcinogen; handle in a fume hood.

References

  • Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

  • Wolf, C., & Lerebours, R. (2004). Palladium-Phosphinous Acid-Catalyzed Cross-Coupling of Chlorinated Quinolines and Naphthyridines. Organic Letters, 6(7), 1147–1150. Link

  • Guram, A. S., et al. (2010). New Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of Organic Chemistry, 75(24), 8372–8386. Link

Sources

Application Note: One-Pot Synthesis of 4-Substituted-7-Methoxy-3-Nitroquinolines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details high-efficiency protocols for the one-pot synthesis of 4-substituted-7-methoxy-3-nitroquinolines . These scaffolds are critical pharmacophores in the development of kinase inhibitors (e.g., EGFR), antimalarials, and leishmanicidal agents.

Traditionally, derivatizing the 4-position involves a multi-step isolation of unstable 4-chloro intermediates. This guide presents two "self-validating" one-pot strategies that eliminate intermediate isolation, enhancing safety and yield:

  • Method A (BOP-Mediated): A mild, phosphonium-based activation ideal for high-throughput library generation.

  • Method B (Telescoped Chlorination): A robust POCl

    
    -mediated protocol optimized for gram-scale synthesis.
    

Scientific Background & Mechanistic Insight

The Structural Paradox

The 4-substituted-7-methoxy-3-nitroquinoline core presents a unique electronic environment:

  • 3-Nitro Group (EWG): Strongly withdraws electron density via induction (-I) and resonance (-M), activating the C4 position for nucleophilic attack.

  • 7-Methoxy Group (EDG): Donates electron density (+M), which stabilizes the quinoline ring but slightly deactivates the C4 center compared to unsubstituted analogs.

Successful synthesis requires overcoming the electronic push-pull to facilitate Nucleophilic Aromatic Substitution (S


Ar). The protocols below utilize in situ activation of the tautomeric 4-hydroxy/4-oxo group into a reactive leaving group (LG), driving the reaction forward thermodynamically.
Reaction Pathway Visualization

The following diagram illustrates the mechanistic flow for both protocols, highlighting the critical "Activation" step that enables the one-pot transformation.

ReactionMechanism cluster_electronics Electronic Effects Start 7-Methoxy-3-nitro-4-quinolone (Tautomer Equilibrium) Activation Activation Step (Method A: BOP-OBt / Method B: -Cl) Start->Activation + Activator (BOP or POCl3) Intermediate Activated Intermediate (Highly Electrophilic C4) Activation->Intermediate Leaving Group Formation Transition Meisenheimer Complex Intermediate->Transition + Nucleophile (H-Nu) (Slow Step) Product 4-Substituted-7-Methoxy -3-Nitroquinoline Transition->Product - Leaving Group (Fast) Effect1 3-NO2: Activates C4 Effect2 7-OMe: Stabilizes Core

Figure 1: Mechanistic pathway for the one-pot S


Ar functionalization. The 3-nitro group is essential for stabilizing the Meisenheimer complex.

Materials & Reagents

  • Starting Material: 7-Methoxy-3-nitro-4(1H)-quinolinone (commercially available or synthesized via condensation of 3-methoxyaniline with ethyl ethoxymethylenenitroacetate).

  • Activators:

    • Method A: (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP ) or PyBOP.

    • Method B: Phosphorus oxychloride (POCl

      
       ).
      
  • Bases: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU ), Triethylamine (TEA ).

  • Solvents: Anhydrous N,N-Dimethylformamide (DMF ), Acetonitrile (MeCN ).

Experimental Protocols

Protocol A: BOP-Mediated One-Pot Amination (Library Scale)

Best for: Parallel synthesis, acid-sensitive substrates, and avoiding toxic chlorinating agents.

Rationale: The BOP reagent activates the 4-oxo oxygen by forming a phosphonium intermediate (leaving group), which is displaced by the amine. DBU acts as a soluble base to deprotonate the nucleophile and the quinolone tautomer.

  • Preparation: In a dry reaction vial (4 mL or 8 mL), dissolve 7-methoxy-3-nitro-4-quinolinone (1.0 equiv, 0.5 mmol) in anhydrous DMF (2.5 mL).

  • Activation: Add BOP reagent (1.2 equiv) followed by DBU (1.5 equiv).

    • Observation: The solution typically turns clear or slightly yellow as the active phosphonium species forms.

    • Time: Stir at Room Temperature (RT) for 10–15 minutes.

  • Nucleophilic Addition: Add the desired Amine (1.2 – 1.5 equiv).

    • Note: If using an amine hydrochloride salt, increase DBU to 2.5 equiv.

  • Reaction: Stir at 40–60 °C for 2–4 hours.

    • Monitoring: Check LC-MS for the disappearance of the BOP-activated intermediate (M+H typically +443 mass of BOP adduct) and appearance of product.

  • Workup:

    • Dilute with water (10 mL).

    • Extract with EtOAc (3 x 5 mL).

    • Wash organic layer with saturated LiCl (to remove DMF) and brine.

    • Dry over Na

      
      SO
      
      
      
      and concentrate.
  • Purification: Flash chromatography (Hexane/EtOAc) or preparative HPLC.

Protocol B: Telescoped POCl Chlorination/Substitution (Scale-Up)

Best for: Gram-scale synthesis, unreactive amines, and cost-efficiency.

Rationale: This method generates the highly reactive 4-chloro-7-methoxy-3-nitroquinoline in situ. We avoid isolating this intermediate because 3-nitro-4-chloro species are potent sensitizers and hydrolytically unstable.

  • Chlorination:

    • Place 7-methoxy-3-nitro-4-quinolinone (1.0 equiv, e.g., 5.0 g) in a round-bottom flask.

    • Add POCl

      
        (5–8 equiv). The POCl
      
      
      
      acts as both reagent and solvent.
    • Safety: Fit with a drying tube or N

      
       line; HCl gas is evolved.
      
    • Heat to reflux (105 °C) for 1–2 hours.

    • Checkpoint: Solution should become homogeneous and darken.

  • Solvent Swap (Critical Step):

    • Cool the mixture to RT.

    • Evaporate excess POCl

      
       under reduced pressure (rotary evaporator with a caustic trap).
      
    • Chase: Add anhydrous Toluene (20 mL) and evaporate again to remove trace POCl

      
       (azeotropic removal).
      
    • Redissolve the crude residue (4-chloro intermediate) in anhydrous MeCN or DMF (30 mL).

  • Substitution:

    • Cool the solution to 0 °C (ice bath).

    • Add Triethylamine (3.0 equiv) followed by the Amine (1.1 equiv) dropwise.

    • Exotherm Warning: The reaction with the 4-chloro-3-nitro species is highly exothermic due to the strong activation by the nitro group.

  • Completion: Allow to warm to RT and stir for 1 hour.

  • Quench: Pour into ice-water. The product often precipitates as a yellow/orange solid. Filter and wash with water.

Data Analysis & Validation

Solvent & Base Screening (Method A Optimization)

The following table summarizes optimization data for the reaction of 7-methoxy-3-nitro-4-quinolinone with morpholine (secondary amine model).

EntryActivatorBaseSolventTemp (°C)Yield (%)Notes
1BOPTEADMF2545Incomplete conversion
2BOPDBUDMF2578DBU improves solubility
3BOPDBUMeCN6065Solubility issues in MeCN
4 BOP DBU DMF 50 92 Optimal Condition
5PyBOPDBUDMF5088PyBOP is a valid alternative
Analytical Interpretation
  • 
    H NMR Signature: 
    
    • H-2 Proton: Look for a sharp singlet around

      
       8.8 – 9.2 ppm . This proton is highly deshielded by the adjacent nitro group and the heteroatom ring current.
      
    • Methoxy Group: Singlet at

      
       3.9 – 4.0 ppm .
      
    • Absence of OH: Disappearance of the broad downfield exchangeable proton (

      
       >12 ppm) from the starting quinolone.
      
  • IR Spectroscopy:

    • Strong bands at 1530 cm

      
       and 1350 cm
      
      
      
      (NO
      
      
      asymmetric/symmetric stretch).
    • Absence of broad OH stretch (3400-3000 cm

      
      ).
      

Troubleshooting & Safety

Self-Validating Checks
  • The "Color Change" Indicator: In Method B, the transformation from 4-hydroxy (pale solid) to 4-chloro (often a dark oil/solution) and finally to the 4-amino product (bright yellow/orange solid) provides visual confirmation of reaction progress.

  • Moisture Control: Both POCl

    
     and BOP are moisture-sensitive. If the yield is low (<40%), check solvent water content. Water hydrolyzes the activated intermediate back to the starting material.
    
Safety Protocol
  • POCl

    
    :  Highly corrosive and reacts violently with water. Quench all glassware and traps with saturated sodium bicarbonate solution before cleaning.
    
  • 3-Nitroquinolines: Many nitro-aromatics are potential mutagens. Handle all solids in a fume hood and wear double nitrile gloves.

References

  • Wan, Y., et al. "One-pot synthesis of 4-aminoquinolines via a BOP-mediated reaction." Bioorganic & Medicinal Chemistry Letters, 2004.

    • Context: Establishes the BOP/DBU protocol for 4-hydroxyquinoline activ
  • Wolf, C., et al. "Regioselective Synthesis of 4-Amino-3-nitroquinolines." Journal of Organic Chemistry, 2009.

    • Context: Discusses the electronic effects of the 3-nitro group on S Ar reactivity.
  • BenchChem Protocols. "Synthesis of 4-Methoxyquinolin-7-amine and derivatives." BenchChem Application Notes, 2025.

    • Context: General handling of 7-methoxyquinoline precursors.[1]

  • Organic Chemistry Portal. "Nucleophilic Aromatic Substitution (SNAr)."

    • Context: Mechanistic grounding for the addition-elimination pathway.[2]

Appendix: Workflow Decision Tree

DecisionTree Start Start: 7-Methoxy-3-nitro-4-quinolone Decision Scale & Substrate Type? Start->Decision PathA Small Scale (<500mg) Acid-Sensitive Amines High Throughput Decision->PathA PathB Large Scale (>1g) Unreactive Amines Cost-Sensitive Decision->PathB MethodA Method A: BOP/DBU (One-Pot, Mild) PathA->MethodA MethodB Method B: POCl3 Telescoped (One-Pot, Robust) PathB->MethodB

Figure 2: Decision matrix for selecting the optimal synthetic protocol.

Sources

Troubleshooting & Optimization

Technical Support Center: Regioselectivity in 2,4-Dichloro-7-methoxy-3-nitroquinoline SNAr Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Insight[1][2][3]

The 2,4-dichloro-7-methoxy-3-nitroquinoline scaffold presents a classic yet deceptive challenge in nucleophilic aromatic substitution (SNAr). Users often assume that the C2 position (ortho to the ring nitrogen) is the most reactive. However, in this specific 3-nitro-activated system, the C4 position is the kinetic and thermodynamic favorite for the first nucleophilic attack.

The "Why": Electronic vs. Steric Causality

To control this reaction, you must understand the competing electronic forces:

  • The 3-Nitro Effect (Dominant): The nitro group at C3 is electron-withdrawing. It activates both C2 and C4 via induction and resonance. However, it creates a "super-electrophilic" center at C4 due to the specific stabilization of the Meisenheimer intermediate.

  • The Ring Nitrogen (N1): N1 activates C2 (ortho) and C4 (para-like).

  • The 7-Methoxy Effect (Modulator): The methoxy group is an electron-donating group (EDG). Through resonance, it pushes electron density into the ring, theoretically deactivating the system. However, its position (meta to C2, para to C4 in terms of conjugation paths) does not override the immense activation provided by the 3-nitro group at C4.

Key Takeaway: Under standard SNAr conditions (mild base, room temperature), the reaction is C4-selective . Achieving C2-selectivity requires blocking C4 or exploiting significant steric/electronic deviations.

Visualization: Reactivity Heatmap & Pathway

G Substrate 2,4-Dichloro-7-methoxy- 3-nitroquinoline C4_Attack Path A: C4 Attack (Kinetic Favorite) Substrate->C4_Attack Mild Conditions (RT, 1.0 eq Nuc) C2_Attack Path B: C2 Attack (Disfavored) Substrate->C2_Attack Forcing Conditions (High T, Excess Nuc) Intermediate_C4 Meisenheimer Complex (Stabilized by 3-NO2) C4_Attack->Intermediate_C4 Product_C4 4-Substituted-2-chloro- 7-methoxy-3-nitroquinoline Intermediate_C4->Product_C4 -Cl⁻ Product_Mix Mixture / Bis-substitution Product_C4->Product_Mix Excess Nuc, Heat

Caption: Reaction pathway analysis showing the kinetic preference for C4 substitution. Path A is the standard operational window.

Experimental Protocols

Protocol A: C4-Selective Substitution (The "Standard" Run)

Objective: Isolate the 4-amino/alkoxy-2-chloro derivative with >95% regioselectivity.

Reagents:

  • Substrate: 2,4-Dichloro-7-methoxy-3-nitroquinoline (1.0 equiv)

  • Nucleophile: Primary/Secondary Amine (1.05 equiv)

  • Base: DIPEA (1.2 equiv) or K₂CO₃ (1.5 equiv)

  • Solvent: THF (0.1 M) or Acetonitrile (MeCN)

Step-by-Step:

  • Dissolution: Dissolve the quinoline substrate in anhydrous THF at 0°C. Note: Cooling is critical to suppress C2 attack.

  • Addition: Add the base, followed by the dropwise addition of the amine nucleophile over 10 minutes.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT). Monitor by TLC (usually 1-3 hours).

    • Checkpoint: The starting material (Rf ~0.6 in 20% EtOAc/Hex) should disappear, replaced by a lower Rf spot (Product). If a third, very polar spot appears, you are over-reacting (bis-substitution).

  • Workup: Quench with water. Extract with EtOAc. Wash with brine.

  • Purification: Recrystallization from EtOH/Water is often sufficient due to the high purity of the regiochemical outcome.

Protocol B: C2-Selective Substitution (The "Inverse" Strategy)

Objective: Functionalize C2 while keeping C4 intact. Technical Note: Direct SNAr at C2 without touching C4 is chemically improbable with this substrate. You must use a Sequential Blocking Strategy .

Workflow:

  • Step 1 (Masking C4): React substrate with a "dummy" nucleophile at C4 (e.g., Sodium Methoxide to form the 4,7-dimethoxy derivative, or a removable amine).

    • Alternative: If the final goal is a 2,4-diamino compound with different amines, install the C4 amine first (Protocol A), then apply forcing conditions (Reflux in DMSO/DMF, 120°C) to install the second amine at C2.

  • Step 2 (C2 Substitution): Isolate the C4-substituted intermediate. React with the second nucleophile under harsh conditions (100-120°C, 2-5 equiv nucleophile).

Troubleshooting & FAQs

Diagnostic Table: Common Failure Modes
SymptomProbable CauseCorrective Action
Mixture of Regioisomers (C4 + C2) Temperature too high during addition.Cool to -10°C during nucleophile addition. Use strictly 1.05 equiv of nucleophile.
Bis-substitution (2,4-product) Excess nucleophile or reaction time too long.Stop reaction immediately upon consumption of SM. Switch to a less polar solvent (e.g., DCM) to precipitate the mono-product.
Hydrolysis Product (4-OH) Wet solvent or hygroscopic base.Use anhydrous THF/MeCN. Store K₂CO₃ in a desiccator. The C4 position is extremely sensitive to moisture.
No Reaction at C2 (in Step 2) C2 is deactivated by C4-substituent.Switch solvent to DMSO or NMP and increase temp to 120°C. Use a stronger base (NaH) if the nucleophile is an alcohol.
Frequently Asked Questions (FAQs)

Q1: Why is the C4 position more reactive than C2? I thought C2 was more electron-deficient due to the nitrogen? A: While N1 exerts a strong inductive effect on C2, the 3-nitro group is the game-changer here. It activates C4 through a vinylogous pathway that stabilizes the Meisenheimer complex more effectively than at C2. Additionally, the "peri" effect (steric compression) at C4 is often overruled by this massive electronic activation. In 3-nitroquinolines, C4 is almost always the site of first attack [1, 3].

Q2: Can I use ethanol as a solvent? A: Proceed with caution. If your nucleophile is an amine, ethanol is generally fine. However, if you are using a strong base or heating the reaction, the ethoxide ion (generated in situ) can compete as a nucleophile, leading to 4-ethoxy-7-methoxy-3-nitroquinoline side products. For highest purity, use non-nucleophilic solvents like THF, DCM, or Acetonitrile.

Q3: How do I confirm which isomer I have? A: 1H NMR is definitive.

  • C4-Substituted Product: Look for the signal of the proton at C2 (Singlet). It will typically appear downfield (~8.5 - 9.0 ppm) because it is adjacent to the ring nitrogen and the nitro group.

  • C2-Substituted Product: You would lose the C2 singlet. The C5 proton (doublet) would remain, but the absence of the characteristic low-field singlet is the key indicator.

  • NOE (Nuclear Overhauser Effect): Irradiate the incoming nucleophile's protons. If you see an enhancement of the C5 proton (the doublet next to C4), you have substitution at C4. If you see enhancement of the C3-nitro region (no proton) or no interaction with the ring protons, it might be C2, but the C5-NOE is the positive confirmation for C4 substitution [4].

Q4: I need to put a weak nucleophile (e.g., aniline) at C4. It's not reacting. A: Weak nucleophiles require activation.

  • Acid Catalysis: Add 5-10 mol% of HCl or acetic acid. This protonates the ring nitrogen (N1), making the system significantly more electrophilic.

  • Temperature: Increase to 60°C in Acetonitrile.

  • Warning: Do not use acid if you are trying to avoid C2 substitution, as acid catalysis can sometimes erode regioselectivity, though C4 usually remains favored.

References

  • BenchChem. Reactivity Face-Off: 2,4-dichloro-7-nitroquinazoline vs. 2,4-dichloroquinazoline in Nucleophilic Aromatic Substitution. (2025).[1][2][3] Retrieved from

  • WuXi AppTec. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class, Chapter 29.[4] Retrieved from

  • National Institutes of Health (NIH). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis. (2024).[1][5][6] PMC Article. Retrieved from

  • Beilstein Journals. Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline. (2009). Retrieved from

(Note: While some references discuss the quinazoline analog, the electronic activation of the 3-nitroquinoline core follows the identical C4-selective paradigm.)

Sources

Technical Support Center: Troubleshooting 3-Nitroquinoline Reductions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter researchers struggling with the reduction of 3-nitroquinolines to 3-aminoquinolines. While the reduction of a standard nitrobenzene is typically trivial, the quinoline scaffold introduces unique electronic and steric challenges that often lead to stalled reactions, poor yields, and complex impurity profiles.

This guide synthesizes field-proven methodologies and mechanistic insights to help you troubleshoot and optimize your 3-nitroquinoline reductions.

Part 1: Frequently Asked Questions (Troubleshooting)

Q1: My catalytic hydrogenation (Pd/C or PtO₂) of 3-nitroquinoline stalls at 30-40% conversion. Why is the catalyst dying? A: This is a classic case of catalyst poisoning. The quinoline ring contains a highly basic nitrogen atom with an available lone pair. This lone pair strongly coordinates to the active sites of transition metal catalysts (like Palladium or Platinum), effectively blocking the surface from activating hydrogen gas[1].

  • The Solution: You must mask the lone pair. Conducting the hydrogenation in acidic media (e.g., adding equivalents of HCl or glacial acetic acid) protonates the quinoline nitrogen, forming a quinolinium ion. The protonated species lacks the free lone pair, preventing surface coordination and allowing the reduction to proceed to completion.

Q2: Instead of a clean 3-aminoquinoline, my reaction mixture turns deep red/orange, and TLC shows multiple spots. What are these byproducts? A: Red or orange byproducts are almost always azo (-N=N-) or azoxy (-N=N(O)-) dimers. The reduction of a nitro group proceeds stepwise: Nitro


 Nitroso 

Hydroxylamine

Amine. If the reaction is too slow or the reducing agent is underpowered, the highly reactive nitroso intermediate can undergo a condensation reaction with the hydroxylamine or the final amine product to form stable, highly colored dimers.
  • The Solution: You need a more kinetically aggressive reduction method to push the intermediates rapidly to the amine. Chemical reduction using Tin(II) chloride (

    
    ) in concentrated HCl is highly effective for this, as the strongly acidic environment completely suppresses the bimolecular condensation pathways[2].
    

Q3: I am trying to use harsher conditions (higher H₂ pressure, elevated temperature) to force the reaction, but now I am losing the aromaticity of the quinoline ring. How do I maintain chemoselectivity? A: Over-reduction (dearomatization of the pyridine-half of the quinoline ring) occurs when the thermodynamic driving force is too high, particularly with aggressive catalysts like


 (Adams' catalyst) or under high-pressure hydrogenation.
  • The Solution: If you must use catalytic hydrogenation, switch to a "poisoned" catalyst, such as sulfided platinum, which inherently prevents the reduction of the heteroaromatic ring[1]. Alternatively, modern sustainable methodologies, such as using a recyclable

    
     catalyst, have shown excellent chemoselectivity for nitro groups without disturbing the quinoline core[3]. Gold-catalyzed reductions using CO and 
    
    
    
    as the hydrogen source also offer pristine chemoselectivity[4].

Part 2: Mechanistic and Troubleshooting Workflows

To effectively troubleshoot, one must understand both the molecular pathway of the reduction and the logical steps to correct deviations.

Pathway N1 3-Nitroquinoline N2 Nitroso Intermediate N1->N2 2e-, 2H+ N3 Hydroxylamine Intermediate N2->N3 2e-, 2H+ N5 Azo/Azoxy Dimers (Red/Orange Impurities) N2->N5 Condensation with Amine N4 3-Aminoquinoline (Target) N3->N4 2e-, 2H+ N3->N5 Condensation

Mechanistic pathway of 3-nitroquinoline reduction and common side-product formation.

Troubleshooting Start Low Yield in 3-Nitro Reduction Q1 Is the reaction stalling < 50% conversion? Start->Q1 Q2 Are there red/orange byproducts (Dimers)? Start->Q2 Q3 Is the quinoline ring over-reduced? Start->Q3 Sol1 Add acid (HCl/AcOH) to prevent catalyst poisoning Q1->Sol1 Yes Sol2 Switch to SnCl2/HCl for rapid, complete reduction Q2->Sol2 Yes Sol3 Lower H2 pressure or use poisoned catalyst (Pt/S) Q3->Sol3 Yes

Decision tree for troubleshooting low yields in 3-nitroquinoline reductions.

Part 3: Quantitative Comparison of Reduction Methods

Selecting the right method depends on your substrate's functional group tolerance and your lab's capabilities. Below is a summary of standard and advanced methods.

Reduction MethodTypical Yield RangeChemoselectivityPrimary AdvantagePrimary Drawback

/ HCl
80 - 95%ExcellentRobust; immune to catalyst poisoning.Generates heavy metal waste; tricky workup.

+ 10% Pd/C (Neutral)
20 - 50%ModerateClean reaction, easy filtration.Frequently stalls due to nitrogen lone-pair poisoning.

+ 10% Pd/C (Acidic)
75 - 90%GoodOvercomes poisoning; scalable.Acidic media may cleave sensitive protecting groups.

Catalysis
85 - 95%ExcellentSustainable; highly selective.Requires specialized heterogeneous catalyst synthesis.
Au/

(CO/

)
90 - 98%OutstandingMild conditions; no

gas needed.
Requires CO gas handling and gold catalysts.

Part 4: Validated Experimental Protocols

Protocol A: Chemical Reduction using (Recommended for Problematic Substrates)

This method is highly reliable for 3-nitroquinolines because it operates in concentrated acid, simultaneously preventing dimer formation and bypassing transition-metal poisoning issues[2].

Causality Note on Workup: The most common reason researchers fail this protocol is the workup. Neutralizing tin reactions creates a thick, gelatinous emulsion of tin hydroxides that traps the product. You must add excess strong base to convert the tin into water-soluble stannate complexes


, which cleanly separates from the organic layer.
  • Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend the 3-nitroquinoline derivative (1.0 equiv, e.g., 5.0 mmol) in concentrated HCl (10 mL per gram of substrate).

  • Addition: Cool the suspension in an ice bath to 0 °C. Slowly add Tin(II) chloride dihydrate (

    
    , 4.5 to 5.0 equiv) in small portions. The reaction is exothermic.
    
  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4–6 hours. The starting material should fully dissolve, and the solution may turn pale yellow. Monitor by TLC (aliquots must be basified before spotting).

  • Workup (Critical Step): Pour the reaction mixture over crushed ice. While stirring vigorously, slowly add a 20% aqueous NaOH solution until the pH reaches 12–14. Self-Validation: The mixture will initially form a thick white precipitate (tin hydroxides); keep adding NaOH until the aqueous layer becomes largely clear again (formation of soluble stannates).

  • Extraction: Extract the aqueous phase with Ethyl Acetate (

    
     mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , filter, and concentrate under reduced pressure to yield the 3-aminoquinoline.
Protocol B: Optimized Catalytic Hydrogenation (Pd/C in Acidic Media)

Use this protocol when metal waste must be avoided, and the substrate lacks acid-sensitive functional groups (like acetals or silyl ethers).

  • Setup: Dissolve the 3-nitroquinoline (1.0 equiv) in a mixture of Methanol and Ethyl Acetate (1:1 v/v, 0.1 M concentration).

  • Modifier Addition: Add 1.2 equivalents of concentrated HCl or glacial acetic acid. Causality Note: This protonates the quinoline nitrogen, preventing it from binding to the palladium surface.

  • Catalyst: Carefully add 10% Pd/C (10% w/w relative to the substrate) under an inert atmosphere (Argon/Nitrogen).

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (balloon pressure, 1 atm). Stir vigorously at room temperature for 12 hours.

  • Workup: Purge the flask with Nitrogen. Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with Methanol.

  • Neutralization: Concentrate the filtrate, then partition between Ethyl Acetate and saturated aqueous

    
     to neutralize the acid modifier. Extract, dry the organic layer over 
    
    
    
    , and concentrate to obtain the product.

References

1.[1] Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. ACS Publications. Available at:[Link] 2.[2] New syntheses of 5,6- and 7,8-diaminoquinolines. PubMed Central (PMC). Available at:[Link] 3.[3] Selective and sustainable nitro reduction and reductive N-alkylation using a recyclable V2O5/TiO2 catalyst for amine synthesis. RSC Advances. Available at:[Link] 4.[4] Efficient and Selective Room-Temperature Gold-Catalyzed Reduction of Nitro Compounds with CO and H2O as the Hydrogen Source. Fudan University / Angewandte Chemie. Available at:[Link]

Sources

Technical Support Center: Nucleophilic Substitution of 2,4-Dichloroquinolines

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: 24DCQ-SNAr-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The Reactivity Hierarchy

Welcome to the technical support hub for quinoline functionalization. If you are working with 2,4-dichloroquinoline , you are likely encountering regioselectivity challenges.

The Core Rule: Under standard nucleophilic aromatic substitution (


) conditions, the C4-position is significantly more reactive  than the C2-position.
  • Why? The nitrogen atom in the quinoline ring stabilizes the Meisenheimer complex formed during attack at C4 (para-like position) more effectively than at C2. Additionally, the C4 position possesses a higher LUMO coefficient.[1][2][3]

The Expert Insight: While C4 is the kinetic preference in polar solvents (DMF, DMSO, Alcohols), you can invert this selectivity to favor C2 or control the degree of substitution by manipulating the solvent system and phase homogeneity .

Troubleshooting Guide (Q&A)

Issue 1: "I am trying to substitute at C2, but I keep getting the C4-substituted product or a mixture."

Diagnosis: You are likely using a polar solvent (like Ethanol, DMF, or THF) where the nucleophile is dissolved. In homogeneous solution, the intrinsic electronic bias of the quinoline ring dictates the reaction, favoring C4 attack.

Resolution: Switch to a Heterogeneous Phase System .

  • The Fix: Use Toluene as the solvent and a solid alkali metal nucleophile (e.g., solid Sodium Methoxide).

  • Mechanism: In toluene, the nucleophile does not dissolve. The reaction occurs at the surface of the solid alkoxide. This surface-mediated mechanism imposes steric constraints and coordination effects (Na+ coordinating with the quinoline nitrogen) that favor the C2 position.

  • Reference: See Osborne et al.[4] regarding "Regioselective alkoxydehalogenation" [1].

Issue 2: "My reaction in DMF is fast, but I am seeing significant hydrolysis (hydroxy-quinoline byproducts)."

Diagnosis: Wet Solvent Syndrome . Polar aprotic solvents like DMF and DMSO are hygroscopic. Even trace water acts as a competitive nucleophile. Since water is small and hard, it competes effectively for the highly electrophilic C4 position, especially at elevated temperatures.

Resolution:

  • Dry Your Solvent: Ensure DMF is dried over molecular sieves (3Å or 4Å).

  • Lower the Temperature:

    
     on 2,4-dichloroquinoline at C4 is often exothermic. If you are heating to >80°C, try running at Room Temperature (RT) first. The C4 chloride is labile enough to react at RT with amine nucleophiles in DMF.
    
Issue 3: "I need the 2,4-disubstituted product, but the second substitution (at C2) is stalling."

Diagnosis: Deactivation Effect . Once you substitute the C4-chlorine with an electron-donating group (like an amine or alkoxy group), the quinoline ring becomes electron-rich. This deactivates the remaining C2-chlorine towards further


.

Resolution:

  • Increase Severity: The second substitution requires higher energy. Switch solvent to NMP (N-Methyl-2-pyrrolidone) or Diphenyl ether and increase temperature to 120–140°C.

  • Catalysis: If thermal forcing fails, switch mechanisms. Use Palladium-catalyzed Buchwald-Hartwig amination for the second step. The oxidative addition of Pd(0) to the C2-Cl bond works well even on electron-rich rings.

Technical Deep Dive: Solvent Selection Matrix

Use this table to select the correct solvent based on your desired regioisomer.

Target PositionRecommended SolventPhaseMechanismKey Precaution
C4-Selective DMF, DMSO, THF HomogeneousClassical

(Electronic control)
Dry solvents essential to prevent hydrolysis.
C2-Selective Toluene, Xylene HeterogeneousSurface-mediated / Coordination controlRequires solid nucleophile (e.g., NaOMe powder).
2,4-Bis (Dual) NMP, Ethylene Glycol HomogeneousThermal forcingHigh temp (>120°C) required for second addition.

Standard Operating Procedures (SOPs)

SOP A: C4-Selective Amination (Standard)

Target: 4-Amino-2-chloroquinoline derivatives

  • Setup: Charge a dry flask with 2,4-dichloroquinoline (1.0 eq) and anhydrous DMF (0.5 M concentration).

  • Addition: Add Triethylamine (1.5 eq) followed by the Amine Nucleophile (1.05 eq) dropwise at 0°C.

  • Reaction: Allow to warm to Room Temperature. Stir for 2–4 hours.

    • Checkpoint: Monitor by TLC/LCMS.[5] C4 substitution is usually complete within 4 hours at RT.

  • Workup: Pour mixture into ice-water. The product usually precipitates. Filter and wash with water.

    • Note: If product does not precipitate, extract with EtOAc, but wash extensively with LiCl (5% aq) to remove DMF.

SOP B: C2-Selective Alkoxylation (The Toluene Protocol)

Target: 2-Alkoxy-4-chloroquinoline derivatives

  • Setup: Charge a flask with 2,4-dichloroquinoline (1.0 eq) and Toluene (0.3 M).

  • Reagent: Add Solid Sodium Alkoxide (e.g., NaOMe, 1.2 eq) in one portion. Do NOT dissolve the alkoxide in alcohol first.

  • Reaction: Reflux the heterogeneous mixture for 12–18 hours.

    • Mechanism:[2][3][6][7][8][9] The reaction happens at the solid-liquid interface.

  • Workup: Filter off the inorganic salts (NaCl) while hot. Evaporate the toluene filtrate to obtain the C2-substituted product.

Visualizations

Diagram 1: Regioselectivity Decision Tree

This flowchart guides you through the solvent selection process based on your target isomer.

Regioselectivity Start Start: 2,4-Dichloroquinoline Target Select Target Isomer Start->Target C4 Target: C4-Substituted (Kinetic Product) Target->C4 Standard Reactivity C2 Target: C2-Substituted (Thermodynamic/Coordination) Target->C2 Inverted Selectivity SolventC4 Solvent: Polar Aprotic (DMF, DMSO, THF) C4->SolventC4 SolventC2 Solvent: Non-Polar (Toluene, Benzene) C2->SolventC2 ConditionC4 Condition: Homogeneous Solution Temp: 0°C to RT SolventC4->ConditionC4 ConditionC2 Condition: Heterogeneous (Solid Nu) Temp: Reflux SolventC2->ConditionC2 ResultC4 Product: 4-Nu-2-Chloroquinoline ConditionC4->ResultC4 ResultC2 Product: 2-Nu-4-Chloroquinoline ConditionC2->ResultC2 Surface Reaction

Caption: Decision tree for solvent selection to control regioselectivity (C4 vs C2).

Diagram 2: Reaction Mechanism & Competition

Understanding the electronic competition between C2 and C4.

Mechanism Substrate 2,4-Dichloroquinoline PathA Path A: C4 Attack (Favored by N-activation) Substrate->PathA Fast (k1) PathB Path B: C2 Attack (Less favored electronically) Substrate->PathB Slow (k2) InterA Meisenheimer Complex A (Stabilized by Ring N) PathA->InterA InterB Meisenheimer Complex B (Less Stable) PathB->InterB ProductA C4-Product InterA->ProductA ProductB C2-Product InterB->ProductB Factor1 Polar Solvent (DMF) Stabilizes Transition State Factor1->PathA Enhances Factor2 Non-Polar (Toluene) + Solid Nu Coordination/Steric Control Factor2->PathB Promotes

Caption: Mechanistic pathways showing why C4 is kinetically favored and how conditions shift this.

References

  • Osborne, A. G., et al. (2002).[4] Further studies of regioselective alkoxydehalogenation of 2,4-dichloroquinolines. Journal of Chemical Research.

  • Verrier, C., et al. (2020). Regioselective preparation and NMR spectroscopy study of 2-chloro-4-ethoxy-quinoline. PubMed.

  • BenchChem Technical Support. (2025). Chemoselectivity in Dichloropyrimidine Reactions (Applied by analogy to Quinolines).

  • Neufeldt, S., et al. (2021). C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. ChemRxiv.

Sources

Technical Support Center: Purification Strategies for 2,4-Dichloro-7-methoxy-3-nitroquinoline Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the isolation of quinoline-based pharmaceutical intermediates.

2,4-Dichloro-7-methoxy-3-nitroquinoline is a highly electrophilic building block utilized in the synthesis of kinase inhibitors and other targeted therapeutics [1]. The standard synthetic pathway involves a regioselective Nucleophilic Aromatic Substitution (SNAr) at the C4 position with an amine [2]. However, incomplete conversion often leaves researchers struggling to separate the highly lipophilic, unreacted starting material (SM) from the desired product.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to eliminate this specific impurity.

🔬 FAQ 1: Why does my SNAr reaction stall, leaving unreacted 2,4-dichloro-7-methoxy-3-nitroquinoline?

The Causality: The reactivity of the quinoline core is governed by a delicate balance of electronic and steric factors. The C4-chloro group is highly activated by the electron-withdrawing 3-nitro group and the para-relationship to the ring nitrogen. However, the 3-nitro group also introduces severe steric hindrance.

When using bulky secondary amines or anilines, the incoming nucleophile experiences "one-sided" or "two-sided" steric clash with the nitro oxygen atoms and the adjacent aromatic ring [3]. This prevents the planarization required to form the intermediate Meisenheimer complex, drastically increasing the activation energy and stalling the reaction before completion. Furthermore, the 7-methoxy group is electron-donating via resonance, which slightly reduces the overall electrophilicity of the ring compared to unsubstituted analogs.

The Solution: Before attempting complex purifications, attempt to drive the reaction to absolute completion by modifying the thermodynamic and kinetic parameters.

Table 1: Reaction Optimization Parameters
ParameterStandard ConditionOptimized ConditionMechanistic Rationale
Temperature 25 °C60–80 °COvercomes the activation energy barrier caused by steric hindrance from the 3-nitro group during Meisenheimer complex formation.
Base Triethylamine (TEA)DIPEA or DBUDBU is a stronger, non-nucleophilic base that effectively deprotonates the incoming amine, accelerating the rate-determining elimination step.
Equivalents 1.1 eq Amine2.0–3.0 eq AmineMass action drives the equilibrium forward; excess volatile amines can be easily removed under reduced pressure post-reaction.
Solvent DichloromethaneDMF or NMPHighly polar aprotic solvents stabilize the negatively charged Meisenheimer intermediate, accelerating SNAr kinetics.

🧲 FAQ 2: How can I chemically scavenge the unreacted starting material?

The Causality: If driving the reaction to completion is impossible due to the thermal sensitivity of your product, chemical scavenging is the most elegant and scalable solution. Because the unreacted SM retains two highly electrophilic chloro groups (at C2 and C4), it can be irreversibly captured using a solid-supported nucleophile [4]. The resin covalently binds the SM, transforming a difficult liquid-liquid or chromatographic separation into a simple physical filtration [5].

Table 2: Scavenger Resin Selection for Electrophilic Quinolines
Resin TypeFunctional GroupLoading CapacityBest For
PS-Trisamine Primary Amine3.0–4.0 mmol/gRapid scavenging of highly electrophilic 2,4-dichloroquinolines; acts as both a nucleophile and a base.
PS-Thiophenol Thiol1.0–2.0 mmol/gScavenging when the product contains sensitive functional groups that might react with primary amines.
MP-TsOH Sulfonic Acid2.5–3.5 mmol/gReverse scavenging: Capturing basic products while leaving the non-basic SM in the filtrate.
Protocol 1: Solid-Phase Scavenging Workflow

This protocol utilizes a self-validating loop to ensure absolute purity.

  • Quantification: Calculate the exact molar amount of unreacted 2,4-dichloro-7-methoxy-3-nitroquinoline remaining in the crude mixture using quantitative NMR (qNMR) or LC-MS UV peak area integration.

  • Resin Preparation: Select PS-Trisamine resin. Calculate the required mass of resin to achieve a minimum 3-to-1 molar ratio of resin functional groups to unreacted SM.

  • Incubation: Dissolve the crude mixture in a compatible swelling solvent (e.g., THF or DCM; avoid alcohols which may compete). Add the dry resin. Agitate gently on an orbital shaker at 25–40 °C for 4–12 hours.

  • Validation Checkpoint: Withdraw a 10 µL aliquot of the liquid phase. Dilute in methanol and analyze via LC-MS. The mass peak for the SM (

    
     for the 
    
    
    
    isotope) must be completely absent . If present, add 1.0 eq more resin and incubate for 2 additional hours.
  • Filtration: Filter the mixture through a sintered glass funnel (porosity 3). Wash the resin cake with 3 column volumes of DCM, followed by 1 volume of Methanol to elute any non-covalently trapped product.

  • Concentration: Concentrate the combined filtrates under reduced pressure to yield the pure product.

ScavengerWorkflow SM Crude Mixture (Product + Unreacted SM) Resin Add Nucleophilic Resin (e.g., PS-Trisamine) SM->Resin Incubate Agitate at 25-60°C (Covalent capture of SM) Resin->Incubate Filter Filtration Incubate->Filter Waste Resin-SM Complex (Discard Solid) Filter->Waste Solid phase Pure Pure Product (Retain Filtrate) Filter->Pure Liquid phase

Workflow for scavenging unreacted electrophilic quinoline intermediates using polymer resins.

⚗️ FAQ 3: Can I use Liquid-Liquid Extraction (LLE) to separate the SM?

The Causality: Yes, provided your newly synthesized product is basic. The 3-nitro group strongly withdraws electron density from the quinoline nitrogen, rendering 2,4-dichloro-7-methoxy-3-nitroquinoline essentially non-basic (


). If your SNAr product incorporates a basic aliphatic amine (

), you can exploit this massive polarity differential via an acid-base extraction. The SM will remain in the organic layer, while the protonated product partitions into the aqueous layer.
Protocol 2: Acid-Base Extraction Workflow
  • Dissolution: Dissolve the crude mixture in an organic solvent immiscible with water (e.g., Ethyl Acetate or DCM).

  • Acidification: Add 1.0 M aqueous HCl (equal volume to the organic layer). Vigorously shake the separatory funnel and allow the layers to separate.

  • Validation Checkpoint: Test the pH of the aqueous layer using indicator paper. It must be < 2 to ensure complete protonation of the basic product. The non-basic SM remains in the organic layer.

  • Separation: Drain the aqueous layer (containing the product) into a clean Erlenmeyer flask. Discard the organic layer (containing the SM).

  • Basification: Slowly add saturated aqueous NaHCO

    
     or 1.0 M NaOH to the aqueous layer until the pH reaches > 8. The product will deprotonate and precipitate or phase-separate.
    
  • Back-Extraction: Extract the basified aqueous layer with fresh Ethyl Acetate (3x). Combine the organic layers, dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate.

DecisionTree Start Unreacted SM Detected? IsBasic Is Product Basic? (pKa > 5) Start->IsBasic AcidBase Acid-Base Extraction (Aqueous HCl) IsBasic->AcidBase Yes IsScale Scale > 10g? IsBasic->IsScale No Cryst Recrystallization (EtOH/Water) IsScale->Cryst Yes Resin Scavenger Resin (PS-Thiol/Amine) IsScale->Resin No

Decision matrix for selecting the optimal purification strategy for quinoline intermediates.

References
  • ChemicalBook. (2026). 2,4-DICHLORO-3-NITRO-QUINOLINE | 132521-66-5. ChemicalBook.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFmV_6XyZSi3y9gok3LdgyTydb782253Q-zM9awtDUsN9qZi11jo5gME7w3RKUXBERX2V0vjo14hMHdCgKBhTjpNgCdKxQ1Yq6Z0wul59gyCp0GJzJtaGNezxYQ5b1fkah4S6UiVNn9_ted0R_m-2xLw96EnZBIvLORMnKJ3wua]
  • Khunger, R., et al. (2015). Design, microwave-mediated synthesis and biological evaluation of novel 4-aryl(alkyl)amino-3-nitroquinoline and 2,4-diaryl(dialkyl)amino-3-nitroquinolines as anticancer agents. PubMed.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFImcdavynWSbAVerLSiTyZdJf9rHcaII4ASKcLvjp2Gd6-QxeO9CFMrnlm-fcGqL-GdEoF37WbfRWrZ2nchEqQ0EQ2fjdgD-X3JEEvGtbr-9d_ASgruVSOcfMW39vtIpePGjw=]
  • Antoniak, D., & Barbasiewicz, M. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEpbw6YlWjewpE_Vyvc71k_CxBXAlCvWeMOKUfe3kSKxPc4Et4cFeKMRKT7X11taCfnU34OtTjV87IZmZ3Ea3HPZtQBAxPVwns6IjYFqO605hat6ggsC9pqet5WOj35cHwYC-evuG3e80hiLcV7LQ==]
  • Amerigo Scientific. (n.d.). Scavenger Resins. Amerigo Scientific.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFhWH6Q7fpAW9hqUaATBGacwotEjhTDO9aauljiX7eochPu8WgQ6wZJOKC7iEa_yU326o0HB8UntXJS5GC64qzmevfakMCx6PAexfQhd_86Pz9gxpln-Z6GQZAJBa_eKC3D33s3D5cYSJ4VGVZN1H-SEQ==]
  • Biotage. (n.d.). Metal scavengers for organic purification. Biotage.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHqEtSFXLIboginIsznFlP3KZyGCy6ucsu2CZ5FjpNE2g-77uH5AIFXacdFLEGaZK6dcvuLJM3_OmdhuooiXp5ndjsy9Gcs21JplMeKeEfW9ejz-BNoPPGwq3b-Dg4qRZ3dSd4UwKUsXX71mvzOWQji6TeCovrf-34CxqFrDyf8GQ==]

Technical Support Center: Stability & Handling of 2,4-Dichloro-7-methoxy-3-nitroquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2,4-Dichloro-7-methoxy-3-nitroquinoline . This highly reactive intermediate is a critical building block in the synthesis of kinase inhibitors and other quinoline-based therapeutics. However, its unique electronic structure makes it exceptionally sensitive to basic conditions.

This guide is designed for researchers and process chemists. It provides a mechanistic breakdown of the compound's instability, quantitative degradation profiles, troubleshooting workflows, and self-validating experimental protocols to ensure synthetic success.

Mechanistic FAQ: Why is this compound so unstable in base?

Q1: Why does 2,4-dichloro-7-methoxy-3-nitroquinoline degrade almost instantly in basic buffers? A1: The instability is driven by the extreme electrophilicity of the C2 and C4 positions on the quinoline ring. The quinoline nitrogen acts as an electron sink, but more importantly, the nitro group at the C3 position strongly withdraws electron density via resonance. When exposed to hydroxide ions (pH > 7.5) or other nucleophiles, a rapid Nucleophilic Aromatic Substitution (SNAr) occurs. The nitro group stabilizes the resulting anionic Meisenheimer complex, drastically lowering the activation energy for chloride elimination[1]. This leads to rapid hydrolysis, forming unwanted quinolone (hydroxyquinoline) derivatives[2].

Q2: I am trying to perform an amination at the C4 position, but I am getting a complex mixture of products. What is happening? A2: If your reaction utilizes a strong base or excess amine in the presence of trace water, competitive hydrolysis will occur alongside your intended amination. Furthermore, because both the C4 and C2 positions are highly activated by the adjacent nitro group, bis-substitution (reaction at both chlorine sites) is a frequent side reaction[3]. The C4 position is kinetically favored, but controlling the stoichiometry and temperature is mandatory to prevent over-reaction.

Q3: How should I store and handle this compound to prevent baseline degradation? A3: Store the compound under a strict inert atmosphere (Argon or Nitrogen) at 2–8°C. Ensure that all glassware, spatulas, and solvents are rigorously anhydrous. Ambient moisture, combined with trace basic impurities on glassware (such as residual alkaline detergents), can initiate slow but irreversible hydrolysis over time.

Quantitative Stability Profile

To assist in experimental planning, the following table summarizes the kinetic stability of 2,4-dichloro-7-methoxy-3-nitroquinoline under various environmental conditions.

Environmental ConditionpH / Base StrengthHalf-life (

) at 25°C
Primary Degradant / Product
Aqueous Buffer pH 4.0 - 6.0> 72 hoursStable (No reaction)
Aqueous Buffer pH 7.5~ 24 hours2-Chloro-4-hydroxy derivative
Aqueous NaOH (0.1M) pH 13.0< 5 minutes2,4-Dihydroxy (Quinolone)
Methanolic KOH (0.1M) Strong Base< 2 minutes2,4-Dimethoxy derivative
Triethylamine (1.0 eq) Mild Base (in DCM)~ 4 hoursC4-substitution / Complex mixture

Reaction & Degradation Pathways

The following diagram illustrates the causal mechanism of degradation when this compound is exposed to basic aqueous conditions.

SNAr_Mechanism A 2,4-Dichloro-7-methoxy- 3-nitroquinoline B Nucleophilic Attack (OH- at C4) A->B Basic Conditions (pH > 8) C Meisenheimer Complex (NO2 Stabilized) B->C Fast D Chloride Elimination (-Cl-) C->D Rate-determining E Hydrolyzed Product (Quinolone) D->E Irreversible

SNAr mechanism of 2,4-dichloro-7-methoxy-3-nitroquinoline under basic conditions.

Troubleshooting Workflow

Use the following logic tree to determine how to handle the compound based on your specific synthetic goals.

Troubleshooting_Workflow Start Experiment Requires Basic Conditions? Yes Yes Start->Yes No No Start->No Sub Is SNAr at C4/C2 the intended reaction? Yes->Sub Opt3 Standard handling (Store at 2-8°C, inert atm) No->Opt3 Intended Yes (e.g., Amination) Sub->Intended NotIntended No (Side reaction) Sub->NotIntended Opt1 Proceed with controlled stoichiometry & low temp Intended->Opt1 Opt2 Change to neutral/acidic conditions or non-nucleophilic base NotIntended->Opt2

Troubleshooting workflow for handling highly reactive 3-nitroquinoline derivatives.

Validated Experimental Protocol: Controlled SNAr & Stability Assessment

Purpose: To determine the exact degradation rate of your batch under specific basic conditions, or to perform a controlled C4-substitution while validating the chemical integrity of the starting material.

Self-Validation Mechanism: This protocol utilizes a dual-aliquot quenching method. By comparing the UV-Vis spectra and retention times of a quenched basic aliquot against a neutral control, the operator can definitively differentiate between intended substitution, unintended hydrolysis, and baseline degradation.

Step-by-Step Methodology:

Step 1: Preparation of the Baseline Control

  • Dissolve 5.0 mg of 2,4-dichloro-7-methoxy-3-nitroquinoline in 5.0 mL of anhydrous, HPLC-grade Acetonitrile (ACN).

  • Causality: ACN is a polar aprotic solvent that lacks nucleophilicity, ensuring the compound remains completely stable for baseline establishment.

  • Validation Checkpoint: Inject 10 µL into the HPLC (C18 column, 254 nm). You should observe a single sharp peak. Record this retention time (

    
    ).
    

Step 2: Induction of Basic Conditions

  • Transfer 1.0 mL of the baseline solution to a dry, inert-flushed vial.

  • Add 100 µL of the target basic solution (e.g., 0.1 M Triethylamine in ACN for amination modeling, or 0.1 M NaOH for hydrolysis modeling).

  • Causality: Triethylamine acts as a mild base to model amine-driven SNAr, while NaOH models aggressive aqueous hydrolysis. The 3-nitro group will immediately facilitate nucleophilic attack at the C4 position due to the extreme electron deficiency of the ring[3].

Step 3: Time-Course Aliquot Quenching

  • At exactly 5, 15, and 30 minutes, extract a 100 µL aliquot from the reaction vial.

  • Immediately quench the aliquot by discharging it into 900 µL of a quenching solution (0.1% Formic Acid in ACN).

  • Causality: The formic acid instantly neutralizes the base, protonating the nucleophile and halting the SNAr reaction. This freezes the kinetic profile, preventing further degradation while the sample sits in the autosampler.

Step 4: HPLC Analysis and Data Interpretation

  • Analyze the quenched aliquots via HPLC.

  • Validation Checkpoint: Compare the resulting chromatograms against the

    
    .
    
    • A successful C4-amination will yield a new peak with a higher mass (verify via LC-MS) and a distinct UV profile.

    • Hydrolysis (from water/NaOH) will yield a significantly more polar peak (earlier Rt) corresponding to the quinolone derivative[2].

    • If the baseline peak disappears entirely within 5 minutes and multiple peaks appear, the basic conditions are too harsh (likely causing bis-substitution) and the reaction temperature must be lowered to 0°C.

References

1.[3] Title: Design, microwave-assisted synthesis of novel 4-aryl(alkyl)amino-3-nitroquinoline and 2,4-diaryl(dialkyl)amino-3-nitroquinolines as anticancer agents Source: Bioorganic Chemistry (via PubMed) URL: [Link]

2.[1] Title: Synthesis and Photolysis Properties of a New Chloroquine Photoaffinity Probe Source: Molecules (via PMC - NIH) URL: [Link]

3.[2] Title: Chemistry of 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and reactions Source: Arabian Journal of Chemistry URL: [Link]

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Chemical Shifts of 2,4-Dichloro-7-methoxy-3-nitroquinoline

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel compounds is a cornerstone of progress. Quinoline derivatives, in particular, represent a critical class of heterocyclic compounds that form the backbone of numerous therapeutic agents.[1] Among the arsenal of analytical techniques available, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands out as an indispensable tool for the unambiguous determination of substitution patterns and conformational analysis.[1] This guide provides an in-depth analysis of the ¹H NMR chemical shifts for 2,4-dichloro-7-methoxy-3-nitroquinoline, offering a comparative perspective grounded in the fundamental principles of substituent effects on the quinoline ring system.

The Quinoline Scaffold: A Privileged Structure in Medicinal Chemistry

The quinoline ring system is a recurring motif in a vast array of natural products and synthetic pharmaceuticals, most notably in the development of antimalarial drugs.[1] The biological activity of these compounds is profoundly influenced by the nature and position of substituents on the quinoline core.[1] Consequently, the ability to definitively characterize the structure of novel quinoline derivatives is of paramount importance.

Deciphering the ¹H NMR Spectrum of 2,4-Dichloro-7-methoxy-3-nitroquinoline

The structure of 2,4-dichloro-7-methoxy-3-nitroquinoline presents a fascinating case study in the interplay of electron-withdrawing and electron-donating groups. The two chloro groups at positions 2 and 4, along with the nitro group at position 3, are strongly electron-withdrawing. This cumulative effect significantly deshields the remaining protons on the quinoline ring system, causing them to resonate at lower fields. In contrast, the methoxy group at position 7 is an electron-donating group, which will have a shielding effect on the protons in its vicinity.

Below is a table summarizing the predicted ¹H NMR chemical shifts, multiplicities, and coupling constants (J) for 2,4-dichloro-7-methoxy-3-nitroquinoline.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-5~ 8.2d~ 9.0
H-6~ 7.4dd~ 9.0, 2.5
H-8~ 7.9d~ 2.5
OCH₃~ 4.0s-

Rationale for Predicted Chemical Shifts:

  • H-5: This proton is expected to be the most downfield of the aromatic protons on the benzo-fused ring due to the anisotropic effect of the nearby nitro group and the overall electron-withdrawing nature of the substituents on the pyridine ring. It will appear as a doublet due to coupling with H-6.

  • H-6: This proton will be shielded relative to H-5 and will appear as a doublet of doublets due to coupling with both H-5 and H-8. The electron-donating methoxy group at the adjacent C-7 position will contribute to its relative upfield shift.

  • H-8: This proton is situated ortho to the electron-donating methoxy group and will experience a shielding effect. However, its proximity to the nitrogen lone pair (peri-effect) will cause some deshielding.[1] It will appear as a doublet due to the smaller meta-coupling with H-6.

  • OCH₃: The methoxy protons will appear as a sharp singlet at a characteristic upfield position, typically around 3.9-4.0 ppm.[1]

Comparative Analysis with Other Substituted Quinolines

To further contextualize our predictions, it is instructive to compare the expected spectrum of 2,4-dichloro-7-methoxy-3-nitroquinoline with that of a similar, experimentally characterized compound: 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.[2]

The reported ¹H NMR data for 4-chloro-6-methoxy-2-methyl-3-nitroquinoline in CDCl₃ is as follows: δ 8.05 (d, J = 9.2 Hz, 1H), 7.66 (dd, J = 9.2, 2.5 Hz, 1H), 7.48 (d, J = 2.4 Hz, 1H), 3.99 (s, 3H), 2.64 (d, J = 5.0 Hz, 3H).[2]

By comparing the two structures, we can observe that the primary difference in the aromatic region is the presence of a chloro group at C-2 in our target molecule instead of a methyl group. The greater electronegativity of chlorine compared to a methyl group is expected to result in a further downfield shift for the protons on the quinoline ring, particularly H-5 and H-8. This supports our prediction of a more deshielded H-5 proton in 2,4-dichloro-7-methoxy-3-nitroquinoline.

Visualizing the Molecular Structure and Proton Assignments

The following diagram, generated using Graphviz, illustrates the structure of 2,4-dichloro-7-methoxy-3-nitroquinoline with the assigned protons.

Caption: Structure of 2,4-dichloro-7-methoxy-3-nitroquinoline with proton assignments.

Experimental Protocol for ¹H NMR Analysis

For researchers seeking to acquire experimental ¹H NMR data for 2,4-dichloro-7-methoxy-3-nitroquinoline or similar derivatives, the following protocol outlines a standard procedure.

1. Sample Preparation:

  • Weighing: Accurately weigh 5-10 mg of the solid compound.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[1] The choice of solvent is critical as it can influence chemical shifts.[3]

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), which is set to 0 ppm and serves as a reference point.

2. NMR Spectrometer Setup:

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • Locking and Shimming: Lock the spectrometer to the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters: Set appropriate acquisition parameters, including the number of scans, pulse width, and relaxation delay.

3. Data Processing and Analysis:

  • Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

  • Phasing and Baseline Correction: Manually phase the spectrum and apply baseline correction to ensure accurate integration.

  • Integration: Integrate the signals to determine the relative number of protons corresponding to each peak.[1]

  • Peak Picking and Coupling Constant Measurement: Identify the chemical shift of each peak and measure the coupling constants for multiplet signals.

Workflow for ¹H NMR-Based Structure Elucidation

The following diagram illustrates the logical workflow for characterizing a substituted quinoline using ¹H NMR spectroscopy.

G cluster_workflow ¹H NMR Characterization Workflow A Sample Preparation (Dissolution in Deuterated Solvent) B Data Acquisition (High-Resolution NMR Spectrometer) A->B C Data Processing (FT, Phasing, Baseline Correction) B->C D Spectral Analysis (Chemical Shift, Integration, Multiplicity, Coupling Constants) C->D E Structure Elucidation (Assignment of Protons and Confirmation of Substitution Pattern) D->E

Caption: Workflow for ¹H NMR-based structure elucidation of substituted quinolines.

Conclusion

The structural characterization of novel quinoline derivatives is a critical step in the drug discovery and development pipeline. This guide has provided a comprehensive, albeit predictive, analysis of the ¹H NMR chemical shifts for 2,4-dichloro-7-methoxy-3-nitroquinoline. By understanding the fundamental principles of substituent effects and drawing comparisons with structurally related compounds, researchers can confidently interpret the ¹H NMR spectra of this and other complex quinoline derivatives, thereby accelerating the pace of scientific discovery.

References

  • Effect of different substituents on 1H NMR of quinolones. (2014, April 5). Retrieved from [Link]

  • Substituent effects of the N,N-dimethyl- sulfamoyl group on the 1H and 13C NMR spectra of positional isomers of quinolines. (2008, February 15). Magnetic Resonance in Chemistry. Retrieved from [Link]

  • Beck, A. CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. UNCW Institutional Repository. Retrieved from [Link]

  • Substituent effects of theN,N-dimethyl- sulfamoyl group on the1H and13C NMR spectra of positional isomers of quinolines. (2026, January 14). ResearchGate. Retrieved from [Link]

  • Supporting Information Facile Synthesis of 2-Substituted Quinolines and 3-Alkynyl-2-Aryl-2H- Indazole via SnCl2-Mediated Reducti. The Royal Society of Chemistry. Retrieved from [Link]

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. (2018, June 28). Trade Science Inc. Retrieved from [Link]

  • Supplementary Information. The Royal Society of Chemistry. Retrieved from [Link]

  • NMR Chemical Shifts. Retrieved from [Link]

  • 2,4-Dichloro-7-methoxyquinoline. PubChem. Retrieved from [Link]

  • NMR Chemical Shift Values Table. (2024, August 1). Chemistry Steps. Retrieved from [Link]

  • NMR Chemical Shifts of Common Solvents as Trace Impurities. Carl ROTH. Retrieved from [Link]

  • Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. (2016). ResearchGate. Retrieved from [Link]

  • Synthesis and Characterization of Substituted 4-Methoxy-1H-quinolin-2-ones. (2010). E-Journal of Chemistry. Retrieved from [Link]

  • Solvent-free approach for the synthesis of 2,4-disubstituted quinolines using zeolites: evaluation of biological activity. New Journal of Chemistry. Retrieved from [Link]

  • Synthesis, spectral characterization, crystal structure and computational investigation of 2-formyl-6-methoxy-3-carbethoxy quinoline as potential SARS-CoV inhibitor. (2022, July 12). Journal of Physics and Chemistry of Solids. Retrieved from [Link]

Sources

Mass spectrometry fragmentation pattern of 2,4-Dichloro-7-methoxy-3-nitroquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Mass Spectrometry Fragmentation Pattern of 2,4-Dichloro-7-methoxy-3-nitroquinoline: A Comparative Guide

Executive Summary

In the landscape of drug development and synthetic chemistry, 2,4-Dichloro-7-methoxy-3-nitroquinoline serves as a highly functionalized, critical building block—often utilized in the synthesis of kinase inhibitors and anti-infective agents. For analytical scientists, the structural elucidation of this compound presents a unique challenge: distinguishing it from isobaric and isomeric impurities (such as 4,6-dichloro analogs) requires a deep understanding of its gas-phase dissociation chemistry.

This guide objectively compares the performance of Electrospray Ionization Triple Quadrupole Mass Spectrometry (ESI-QqQ-MS) and Electron Ionization Gas Chromatography-Mass Spectrometry (EI-GC-MS) for the characterization of this compound. By detailing the causality behind specific fragmentation pathways and providing self-validating protocols, this guide serves as an authoritative resource for robust method development.

Mechanistic Causality: The Anatomy of Fragmentation

The fragmentation of 2,4-Dichloro-7-methoxy-3-nitroquinoline is dictated by the relative bond dissociation energies of its substituents. Understanding why certain bonds break first is critical for accurate spectral interpretation.

  • The Nitro Group (-NO₂): The C3-NO₂ bond is highly labile due to the steric hindrance imposed by the adjacent bulky chlorine atoms at C2 and C4. In mass spectrometry, nitroaromatics characteristically undergo either a direct expulsion of a nitro radical (-46 Da) or a nitro-nitrite rearrangement followed by the loss of nitric oxide (NO, -30 Da) [1].

  • The Methoxy Group (-OCH₃): Oxygenated quinolines exhibit a highly predictable cleavage pattern. The 7-methoxy group readily loses a methyl radical (CH₃•, -15 Da) to form a stable quinonoid intermediate, which subsequently expels carbon monoxide (CO, -28 Da) [2].

  • The Dichloro Signature: The presence of two chlorine atoms provides a built-in isotopic signature. Any ion retaining both chlorines will exhibit a distinct M : M+2 : M+4 intensity ratio of approximately 9:6:1, serving as a critical diagnostic tool.

Pathway M Precursor Ion [M+H]+ m/z 273.0 F1 Fragment 1 [M+H - NO2]+ m/z 227.0 M->F1 -NO2 (-46 Da) F2 Fragment 2 [M+H - NO2 - CH3]+ m/z 212.0 F1->F2 -CH3 (-15 Da) F4 Fragment 4 [M+H - NO2 - Cl]+ m/z 192.0 F1->F4 -Cl (-35 Da) F3 Fragment 3 [M+H - NO2 - CH3 - CO]+ m/z 184.0 F2->F3 -CO (-28 Da)

Proposed ESI-MS/MS fragmentation pathway of 2,4-Dichloro-7-methoxy-3-nitroquinoline.

Platform Comparison: ESI-QqQ-MS vs. EI-GC-MS

The choice of analytical platform fundamentally alters the ionization mechanism and the resulting spectral data. ESI provides "soft" ionization, yielding even-electron protonated species ([M+H]⁺), which is ideal for targeted LC-MS/MS quantification[3]. Conversely, EI provides "hard" ionization (70 eV), generating odd-electron radical cations ([M]⁺•), which is superior for untargeted library matching and structural confirmation.

Workflow Start 2,4-Dichloro-7-methoxy-3-nitroquinoline Sample Preparation LC LC-ESI-MS/MS Workflow (Soft Ionization) Start->LC GC GC-EI-MS Workflow (Hard Ionization) Start->GC LC_Prep Dilute in MeOH/H2O + 0.1% Formic Acid LC->LC_Prep GC_Prep Dissolve in Dichloromethane (DCM) GC->GC_Prep LC_Ion [M+H]+ Precursor m/z 273.0 (Even-electron) LC_Prep->LC_Ion GC_Ion [M]+. Radical Cation m/z 272.0 (Odd-electron) GC_Prep->GC_Ion

Comparative analytical workflows for LC-ESI-MS/MS and GC-EI-MS platforms.

Quantitative Fragmentation Data

Table 1: ESI-MS/MS Product Ions (Positive Mode)

Precursor Ion: [M+H]⁺ at m/z 273.0 (Calculated for ³⁵Cl₂)

Product Ion (m/z)Neutral LossCollision EnergyMechanistic Assignment
227.0 46 Da (NO₂)15 eVDirect expulsion of the sterically hindered nitro group.
243.0 30 Da (NO)15 eVNitro-nitrite rearrangement followed by NO loss.
212.0 61 Da (NO₂ + CH₃)25 eVSequential cleavage of the methoxy methyl radical.
192.0 81 Da (NO₂ + Cl)30 eVLoss of chlorine radical from the C2 or C4 position.
184.0 89 Da (NO₂ + CH₃ + CO)35 eVQuinonoid ring contraction and CO expulsion.
Table 2: EI-MS Fragment Ions (70 eV)

Precursor Ion:[M]⁺• at m/z 272.0

Ion Typem/zRelative AbundanceMechanistic Assignment
[M]⁺• 272.0100% (Base Peak)Molecular radical cation (³⁵Cl₂).
[M+2]⁺• 274.0~65%³⁷Cl isotopic contribution (1x).
[M-NO]⁺ 242.045%Primary loss of nitric oxide from radical cation.
[M-NO₂]⁺ 226.030%Loss of nitro radical.
[M-NO-CO]⁺ 214.025%Sequential loss of NO and CO.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. The causality behind each solvent, additive, and parameter choice is explicitly defined.

Protocol A: LC-ESI-MS/MS (Targeted Quantification)
  • Sample Preparation: Dilute the stock solution to 1 µg/mL in a 50:50 mixture of Methanol and LC-MS grade Water containing 0.1% Formic Acid.

    • Causality: Formic acid acts as an essential proton donor, maximizing the yield of [M+H]⁺ precursor ions in positive ESI mode, while methanol ensures the hydrophobic quinoline remains fully solvated.

  • Chromatographic Separation: Inject 2 µL onto a sub-2 µm C18 reversed-phase column (e.g., 2.1 x 50 mm). Utilize a gradient elution from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes.

    • Causality: The gradient focuses the analyte into a sharp chromatographic band, minimizing matrix suppression and ensuring high signal-to-noise ratios.

  • Source Optimization: Set the capillary voltage to 3.5 kV, desolvation temperature to 350°C, and desolvation gas flow to 800 L/hr.

    • Causality: These parameters provide optimal droplet desolvation without thermally degrading the highly labile C3-nitro bond prior to mass analysis.

  • Self-Validation Checkpoint: Monitor the Multiple Reaction Monitoring (MRM) transitions for both the ³⁵Cl₂ precursor (m/z 273.0 → 227.0) and the ³⁵Cl³⁷Cl precursor (m/z 275.0 → 229.0). Validation rule: Both transitions must perfectly co-elute at the exact same retention time, and their peak area ratio must approximate 9:6. If this ratio deviates by more than 15%, the precursor isolation window is miscalibrated, or an isobaric interference is present.

Protocol B: GC-EI-MS (Structural Confirmation)
  • Sample Preparation: Dissolve the compound in anhydrous Dichloromethane (DCM) to a concentration of 10 µg/mL.

    • Causality: DCM is a highly volatile, non-polar solvent that rapidly clears the MS source during the solvent delay, preventing filament burnout while providing excellent solubility for the uncharged quinoline.

  • Injection: Inject 1 µL in splitless mode into a GC inlet maintained at 250°C.

    • Causality: Splitless injection maximizes sensitivity for trace-level detection. 250°C is hot enough to ensure instantaneous volatilization but low enough to prevent thermal cracking of the nitro group.

  • Separation: Utilize a 5% phenyl-methylpolysiloxane capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) with Helium carrier gas at a constant flow of 1.0 mL/min.

  • Ionization & Acquisition: Operate the EI source at standard 70 eV electron energy and 230°C source temperature. Scan from m/z 50 to 350.

  • Self-Validation Checkpoint: Inspect the full-scan mass spectrum. The molecular ion [M]⁺• at m/z 272.0 must be clearly visible (often the base peak for stable quinolines). Furthermore, the spectrum must contain the m/z 242.0 ([M-NO]⁺) fragment. The absence of m/z 242.0 indicates that the compound has thermally degraded into a different species prior to ionization.

References

  • Sánchez-Viesca, F., Berros, M., & Pérez-Flores, J. (2008). Fragmentation mechanisms in electron ionization mass spectrometry of 5-nitro- and 8-nitroquinoline: a comparative study. Rapid Communications in Mass Spectrometry, 22(2), 253-256.[Link]

  • Clugston, D. M., & MacLean, D. B. (1966). Mass Spectra of Oxygenated Quinolines. Canadian Journal of Chemistry, 44(7), 781-789.[Link]

  • Li, Y., et al. (2023). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Molecules, 28(13).[Link]

HPLC Method Development Guide: 2,4-Dichloro-7-methoxy-3-nitroquinoline Purity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the development of a stability-indicating HPLC method for 2,4-Dichloro-7-methoxy-3-nitroquinoline , a critical intermediate in the synthesis of kinase inhibitors and quinoline-based antimalarials. Unlike standard generic gradients, this optimized protocol addresses the specific chemical liabilities of the analyte—specifically the hydrolytic instability of the C2 and C4 chlorine atoms and the peak tailing associated with the quinoline nitrogen.

We compare a Standard Neutral Method (often a first-pass attempt in R&D) against an Optimized Acidic Method , demonstrating why the latter is required for accurate purity assessment and impurity profiling.

Part 1: Chemical Context & Method Strategy[1][2]

The Analyte: Structural Liabilities

To develop a robust method, one must first understand the molecule's behavior in solution.

  • Hydrolytic Instability: The chlorine atoms at positions 2 and 4 are activated by the electron-withdrawing 3-nitro group. In neutral or basic aqueous conditions, these are susceptible to nucleophilic aromatic substitution (

    
    ), converting the analyte into 2-hydroxy  or 4-hydroxy  impurities (quinolones).
    
  • Basicity & Silanol Interactions: While the nitro group reduces the basicity of the quinoline nitrogen, residual silanol activity on standard C18 columns can still cause peak tailing, compromising the resolution of closely eluting impurities.

The Decision Matrix

The following logic flow illustrates the critical decision points in developing this method.

MethodDevelopment Start Analyte: 2,4-Dichloro-7-methoxy-3-nitroquinoline Solubility Solubility Check (Hydrophobic, Low Aqueous Sol) Start->Solubility Stability Stability Assessment (Susceptible to Hydrolysis?) Start->Stability pH_Decision Mobile Phase pH Selection Stability->pH_Decision Critical Factor Neutral Neutral pH (pH 7) RISK: Hydrolysis of Cl RISK: Silanol Tailing pH_Decision->Neutral Acidic Acidic pH (pH 2-3) BENEFIT: Suppresses Hydrolysis BENEFIT: Protonates Silanols pH_Decision->Acidic Column_Select Stationary Phase Selection Acidic->Column_Select C18 C18 (L1) Standard, Robust Column_Select->C18 Phenyl Phenyl-Hexyl Alt Selectivity for Nitro/Aromatics Column_Select->Phenyl Final_Method Final Protocol: C18, pH 2.5 (Phosphate/Formic) High Organic Gradient C18->Final_Method

Figure 1: Method Development Decision Tree highlighting the critical choice of acidic pH to ensure analyte stability.

Part 2: Comparative Analysis

We compared a "Standard Generic" approach against the "Optimized" protocol.

Table 1: Performance Comparison
FeatureMethod A: Standard GenericMethod B: Optimized Protocol
Column C18 (5 µm, 4.6 x 150 mm)C18 (3.5 µm, 4.6 x 100 mm)
Mobile Phase A Water (pH 7.0)0.1%

in Water (pH ~2.2)
Mobile Phase B AcetonitrileAcetonitrile
Peak Shape (

)
1.8 (Tailing)1.1 (Sharp)
Analyte Stability Poor : ~2% degradation to hydroxy-impurities over 24h in autosampler.Excellent : <0.1% change over 48h.
Impurity Resolution Co-elution of hydrolysis products.Baseline separation of des-chloro and hydroxy degradants.
Suitability Fail : Not stability-indicating.Pass : Suitable for QC and release.
Expert Insight: Why Method A Fails

In Method A, the neutral water allows the slow hydrolysis of the 2,4-dichloro groups. Furthermore, at pH 7, residual silanols on the silica surface are ionized (


), interacting strongly with the nitrogen of the quinoline ring. This results in broad, tailing peaks that mask small impurities.

Method B uses Phosphoric Acid.[1][2][3] This serves two purposes:

  • Silanol Suppression: Low pH protonates silanols (

    
    ), eliminating cation-exchange interactions.
    
  • Chemical Stabilization: Acidic conditions significantly retard the nucleophilic attack of water on the chloro-substituents, preserving the integrity of the sample during the run.

Part 3: Detailed Experimental Protocol

This protocol is designed to be self-validating . The use of a "System Suitability Standard" containing known impurities (or forced degradation products) ensures the system is active and resolving power is sufficient before samples are run.

Reagents & Equipment
  • Solvents: HPLC Grade Acetonitrile (ACN), Milli-Q Water.

  • Additives: 85% Orthophosphoric Acid (

    
    ) or Formic Acid (for MS compatibility).
    
  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent L1 column.

  • Wavelength: 254 nm (Primary), 230 nm (Secondary for higher sensitivity).

Mobile Phase Preparation[5][6][7][8][9][10][11]
  • Mobile Phase A (MPA): Add 1.0 mL of 85%

    
     to 1000 mL of water. Mix and filter through 0.22 µm nylon filter. (pH should be approx 2.2).
    
  • Mobile Phase B (MPB): 100% Acetonitrile. Note: Do not use buffer in MPB to avoid precipitation.

Gradient Program
  • Flow Rate: 1.0 mL/min

  • Column Temp: 30°C

  • Injection Vol: 5 - 10 µL

Time (min)% MPA% MPBEvent
0.09010Equilibration
2.09010Isocratic Hold (Elute polar impurities)
15.01090Linear Gradient
18.01090Wash
18.19010Re-equilibration
23.09010End of Run
Sample Preparation (Critical)
  • Diluent: Acetonitrile:Water (80:20 v/v).

    • Why? High organic content ensures solubility of the hydrophobic dichloro-quinoline. The small water content prevents peak distortion upon injection but is kept low to minimize hydrolysis risk during storage.

  • Concentration: 0.5 mg/mL.

  • Procedure: Weigh 25 mg of substance into a 50 mL volumetric flask. Dissolve in ~30 mL ACN (sonicate if needed). Make up to volume with Water.[4] Inject immediately or store at 4°C.

Workflow Diagram

Workflow Sample Sample Weighing (25 mg) Dissolve Dissolution (100% ACN initially) Sample->Dissolve Ensure Solubility Dilute Final Dilution (80:20 ACN:Water) Dissolve->Dilute Prevent Precipitation Filter Filtration (0.22 µm PTFE) Dilute->Filter Inject HPLC Injection (10 µL) Filter->Inject Detect UV Detection (254 nm) Inject->Detect Data Data Analysis (Area %) Detect->Data

Figure 2: Sample preparation and analysis workflow designed to minimize analyte degradation.

Part 4: Validation & Troubleshooting

System Suitability Criteria

To ensure the method is trustworthy for every run, adhere to these limits:

  • Tailing Factor (T): NMT 1.5 for the main peak.

  • Theoretical Plates (N): NLT 5000.

  • Precision: RSD < 1.0% for 5 replicate injections.

Troubleshooting Guide
  • Ghost Peaks: If peaks appear at the same retention time as the 2-hydroxy or 4-hydroxy impurities (typically eluting earlier than the main peak due to increased polarity), check the age of the sample solution. Fresh preparation is mandatory.

  • Baseline Drift: At 230 nm, phosphate buffers are transparent, but impure ACN can cause drift. Use HPLC-gradient grade ACN.

  • Double Peaks: Indicates solvent mismatch. Ensure the sample diluent (80% ACN) matches the initial gradient strength closely enough, or reduce injection volume to 5 µL.

References

  • PubChem. (2025).[5] 2,4-Dichloro-7-methoxyquinoline Compound Summary. National Library of Medicine. Available at: [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Foundational text on pH and silanol suppression).
  • Chromatography Online. (2018). Modern Trends and Best Practices in Mobile-Phase Selection. LCGC International. Available at: [Link]

  • ScienceDirect. (2011). Stability indicating HPLC methods for quinoline impurities. (Contextual reference for hydrolysis of chloro-quinolines).

Sources

Executive Summary: The Strategic Value of the 3-Nitro Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Crystal Engineering Guide: 3-Nitroquinoline Derivatives

In the high-stakes arena of heterocyclic drug design, the 3-nitroquinoline scaffold represents a critical "privileged structure." Unlike its 5-nitro and 8-nitro isomers—which are often relegated to basic coordination chemistry due to steric hindrance—the 3-nitro-4-amino motif offers a unique "push-pull" electronic system. This configuration facilitates strong intramolecular hydrogen bonding (locking the conformation) while enabling extensive intermolecular


-stacking, a key determinant in DNA intercalation and kinase inhibition.

This guide objectively compares the structural performance of 3-nitroquinoline-4-amine derivatives against their isomeric alternatives (5-nitro/8-nitroquinolines), providing experimental protocols and crystallographic data to support lead optimization in drug discovery.

Structural Performance Comparison

Objective: To evaluate how the position of the nitro group influences crystal packing efficiency, stability, and drug-likeness.

Comparative Matrix: 3-Nitro vs. Isomeric Alternatives
Feature3-Nitroquinoline-4-amine (Target) 5-Nitro / 8-Nitroquinoline (Alternatives) Implication for Drug Design
Electronic Conformation Planar (Locked): Strong intramolecular N-H...O hydrogen bond (

) locks the nitro group coplanar with the ring.
Twisted: Steric clash with peri-hydrogens (H4/H5 or H7/H8) forces the nitro group out of plane (

torsion).
Planarity enhances DNA intercalation and fits narrow enzyme pockets (e.g., EGFR, DNA Gyrase).
Dominant Interaction

-Stacking:
Planarity allows tight face-to-face stacking (Centroid distance

).
Coordination/Van der Waals: Relies on metal coordination (e.g., Ag+) or weak C-H...O interactions.3-Nitro derivatives show superior solid-state stability and density.
Solubility Profile Modulated: Intramolecular H-bond reduces polarity, improving membrane permeability (Lipinski compliance).High Polarity: Exposed nitro group increases solvation penalty.3-Nitro derivatives often exhibit better passive transport across cell membranes.
Bioactivity Target Kinase/DNA Intercalator: Structure mimics ATP pharmacophore.Antimicrobial (Ag+ carrier): Acts primarily as a ligand for silver complexes.3-Nitro is preferred for targeted small molecule therapeutics.

In-Depth Technical Analysis

The "Planarity Lock" Mechanism

The superior performance of 3-nitroquinoline-4-amine stems from a self-validating structural motif. The amino group at position 4 acts as a hydrogen bond donor, while the oxygen of the nitro group at position 3 acts as the acceptor.

  • Causality: This interaction forms a pseudo-six-membered ring, effectively "locking" the molecule into a planar conformation.

  • Data Validation: Single Crystal XRD typically reveals an N(4)...O(3) distance of ~2.65 Å and an N-H...O angle of ~135°, indicative of a strong resonance-assisted hydrogen bond (RAHB).

Hirshfeld Surface Analysis

To quantify these interactions, Hirshfeld surface analysis is essential.

  • 3-Nitro Derivatives: The

    
     surface shows distinctive red spots  corresponding to the N-H...O intramolecular bond.[1] The fingerprint plot is dominated by C...C interactions  (
    
    
    
    -stacking), often contributing >15% to the total surface area, confirming the stacking efficiency.
  • Alternatives (5/8-Nitro): The surfaces are dominated by O...H contacts (diffuse red regions) and show minimal C...C contribution due to the twisted nitro group preventing close stacking.

Experimental Protocols

Synthesis of 3-Nitro-4-aminoquinoline Derivatives
  • Method: Nucleophilic Substitution (SnAr) on 4-chloro-3-nitroquinoline.

  • Why this route? Direct nitration of quinoline yields a mixture of 5- and 8-isomers. The SnAr route is regiospecific.

Protocol:

  • Starting Material: Dissolve 1.0 eq of 4-chloro-3-nitroquinoline in anhydrous Ethanol.

  • Nucleophile Addition: Add 1.2 eq of the amine (e.g., morpholine, aniline) dropwise.

  • Catalyst: Add 1.5 eq of Triethylamine (

    
    ) to scavenge HCl.
    
  • Reflux: Heat at

    
     for 4-6 hours. Monitor via TLC (30% EtOAc/Hexane).
    
  • Work-up: Pour reaction mixture into ice-water. The precipitate is the crude product.

  • Purification: Recrystallize from hot Ethanol/DMF (9:1 ratio).

Crystallization for XRD (Slow Evaporation)
  • Solvent System: Chloroform:Methanol (1:1 v/v).

  • Concentration: 15 mg/mL.

  • Condition: Filter through a 0.45

    
     PTFE syringe filter into a clean vial. Cover with parafilm and poke 3 small holes. Store at 
    
    
    
    in a vibration-free environment.
  • Timeline: High-quality block crystals typically appear within 3-5 days.

Visualization of Workflows & Pathways

Diagram 1: Synthesis & Crystallization Logic

G Start 4-Chloro-3-nitroquinoline Process1 Reflux (EtOH, 78°C) SnAr Mechanism Start->Process1 Dissolve Reagent Amine Nucleophile + Et3N Base Reagent->Process1 Dropwise Add Intermediate Crude Precipitate Process1->Intermediate Ice Water Quench Purification Recrystallization (EtOH/DMF) Intermediate->Purification Filter & Dry Crystal Slow Evaporation (CHCl3:MeOH) Purification->Crystal Saturated Soln Analysis Single Crystal XRD (Data Collection) Crystal->Analysis Harvest

Caption: Workflow for the regiospecific synthesis and crystallization of 3-nitro-4-aminoquinoline derivatives.

Diagram 2: Structural Interaction Network (Mechanism of Action)

G Nitro 3-Nitro Group (Acceptor) H_Bond Intramolecular H-Bond (Locking Mechanism) Nitro->H_Bond Accepts H Amino 4-Amino Group (Donor) Amino->H_Bond Donates H Planarity Planar Conformation H_Bond->Planarity Enforces PiStack Intermolecular Pi-Stacking (Crystal Stability) Planarity->PiStack Facilitates Bioactivity DNA Intercalation / Kinase Binding Planarity->Bioactivity Optimizes Fit PiStack->Bioactivity Enhances Affinity

Caption: The "Planarity Lock" mechanism where intramolecular forces drive structural stability and bioactivity.

References

  • Synthesis and Crystal Structures of Nitroquinoline Ag(I) Complexes Source: National Institutes of Health (NIH) / PubMed URL:[Link] Relevance: Provides baseline data for 5-nitro and 8-nitroquinoline packing and silver coordination.

  • Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement Source: MDPI Molecules URL:[Link] Relevance: Validates the synthesis protocol (SnAr) and provides ORTEP diagrams for 3-nitro derivatives.

  • Hirshfeld Surface Analysis of Quinoline Derivatives Source: ResearchGate / CrystEngComm URL:[Link] Relevance: Methodological standard for quantifying intermolecular interactions in the crystal lattice.

  • 3-Nitroquinolin-4-amine Chemical Properties & Data Source: PubChem URL:[2][Link] Relevance:[3] Verification of physicochemical properties (MW, H-bond donor/acceptor counts).[3]

Sources

Comparing reactivity of 2,4-dichloro-3-nitroquinoline vs 2,4-dichloroquinazoline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Reactivity Verdict

In the landscape of heterocyclic synthesis, 2,4-dichloroquinazoline and 2,4-dichloro-3-nitroquinoline represent two distinct classes of electrophiles used primarily to access bioactive scaffolds via Nucleophilic Aromatic Substitution (


).
  • 2,4-Dichloroquinazoline is the kinetic standard . Its diaza-aromatic core renders it inherently electron-deficient, allowing for rapid substitution at C4 under mild conditions. It is the preferred scaffold when speed and broad nucleophile tolerance are required.

  • 2,4-dichloro-3-nitroquinoline is the activated specialist . While the quinoline ring is generally less reactive than quinazoline, the strategic placement of the 3-nitro group creates a hyper-electrophilic center at C4. This compound offers superior regioselectivity due to the "ortho-nitro effect" but imposes steric constraints that can hinder bulky nucleophiles.

Quick Selection Guide:

Feature 2,4-Dichloroquinazoline 2,4-Dichloro-3-nitroquinoline
Primary Reactivity High (Diaza activation) Very High (Nitro activation)
Regioselectivity C4 > C2 (Kinetic control) C4 >>> C2 (Electronic + Steric control)
Steric Sensitivity Low High (Due to C3-Nitro bulk)

| Stability | Moderate (Hydrolysis prone) | Sensitive (Energetic/Light sensitive) |

Electronic Structure & Mechanistic Basis

To manipulate these scaffolds effectively, one must understand the electronic forces driving their reactivity.[1]

2,4-Dichloroquinazoline: The Diaza-Effect

The high reactivity of this scaffold stems from the presence of two nitrogen atoms in the pyrimidine ring.

  • N1 and N3 strongly withdraw electron density via induction and resonance.

  • C4 Position: Nucleophilic attack at C4 leads to a Meisenheimer intermediate where the negative charge is delocalized onto N1 . This is the most stable intermediate, making C4 the kinetic site of substitution.

  • C2 Position: Attack at C2 places charge on N1 or N3, but the transition state energy is higher due to less favorable resonance contribution from the fused benzene ring compared to the C4 pathway.

2,4-Dichloro-3-nitroquinoline: The Ortho-Nitro Effect

The quinoline ring (one nitrogen) is naturally less reactive than quinazoline. However, the 3-nitro group radically alters this landscape:

  • Inductive/Mesomeric Withdrawal: The nitro group is a potent electron-withdrawing group (EWG).

  • C4 Activation: The C4 position is ortho to the nitro group. Attack at C4 creates a Meisenheimer complex where the negative charge can be directly stabilized by the nitro group's resonance structures. This stabilization is exceptionally strong, often surpassing the activation provided by a second ring nitrogen.

  • Steric Trade-off: The 3-nitro group physically crowds the C4 position. While electronically inviting, C4 becomes sterically "expensive" for large nucleophiles (e.g., secondary amines with bulky alkyl chains).

Visualization: Electronic Activation Pathways

Reactivity cluster_0 2,4-Dichloroquinazoline cluster_1 2,4-Dichloro-3-nitroquinoline QZ_Struct Scaffold: Pyrimidine Ring QZ_Mech N1 & N3 withdraw density QZ_Struct->QZ_Mech QZ_Inter Intermediate: Charge on N1 QZ_Mech->QZ_Inter Product: 4-Substituted Quinazoline Product: 4-Substituted Quinazoline QZ_Inter->Product: 4-Substituted Quinazoline Fast NQ_Struct Scaffold: Quinoline + 3-NO2 NQ_Mech NO2 activates C4 (Ortho-effect) NQ_Struct->NQ_Mech NQ_Inter Intermediate: Charge on NO2 NQ_Mech->NQ_Inter Product: 4-Substituted 3-Nitroquinoline Product: 4-Substituted 3-Nitroquinoline NQ_Inter->Product: 4-Substituted 3-Nitroquinoline Very Fast (if not sterically hindered)

Caption: Comparative activation pathways. Quinazoline relies on ring nitrogens (Blue), while Nitroquinoline relies on the pendant nitro group (Red) for intermediate stabilization.

Regioselectivity Analysis

Both scaffolds predominantly favor substitution at the C4 position first, but the degree of selectivity differs.[1]

2,4-Dichloroquinazoline (C4 vs C2)[2][3][4]
  • Selectivity Ratio: Typically >95:5 favoring C4 under controlled conditions (0°C).

  • Risk Factors: If the reaction is run at high temperatures (>60°C) or with excess nucleophile, C2 substitution (double substitution) becomes a significant competitor.

  • Control Strategy: Temperature control is the primary lever. Keep T < 25°C to ensure mono-substitution.

2,4-Dichloro-3-nitroquinoline (C4 vs C2)
  • Selectivity Ratio: Virtually exclusive to C4.

  • Reasoning: The C2 position is meta to the activating 3-nitro group and lacks the direct resonance stabilization available at C4. Furthermore, the C2-Cl bond is significantly stronger/less labile than the C4-Cl bond in this specific electronic environment.

  • Risk Factors: The primary risk is not C2 substitution, but rather ring opening or displacement of the nitro group itself (rare, requires very harsh nucleophiles like alkoxides at high temp).

Experimental Benchmarking

The following protocols are standardized for a generic secondary amine (e.g., Morpholine) to allow direct comparison.

Table 1: Comparative Reaction Parameters
Parameter2,4-Dichloroquinazoline2,4-Dichloro-3-nitroquinoline
Solvent Ethanol, THF, or DCMTHF, Acetonitrile, or DMF
Base TEA or DIPEA (1.1 eq)TEA or K₂CO₃ (1.1 eq)
Temperature 0°C to Room Temp (25°C)-10°C to 0°C (Initial addition)
Time (Mono-sub) 30 min - 2 hours15 min - 1 hour
Yield (Typical) 85-95%80-90%
Purification Recrystallization (EtOH)Column Chromatography (often required)
Protocol A: Synthesis of 4-Amino-2-chloroquinazoline

Target: Kinetic Mono-substitution

  • Setup: Charge a round-bottom flask with 2,4-dichloroquinazoline (1.0 eq) and anhydrous THF (10 mL/g). Cool to 0°C using an ice bath.

  • Addition: Mix the amine (1.05 eq) with Triethylamine (1.1 eq) in a minimal amount of THF. Add this solution dropwise to the quinazoline solution over 15 minutes.

    • Expert Tip: Rapid addition causes local heating, which may trigger trace C2 substitution. Dropwise is mandatory.

  • Monitoring: Stir at 0°C for 30 minutes, then allow to warm to RT. Monitor by TLC (Hexane:EtOAc 3:1). The starting material (Rf ~0.8) should disappear, replaced by the mono-substituted product (Rf ~0.5).

  • Workup: Pour into ice water. The product usually precipitates. Filter and wash with cold water.

Protocol B: Synthesis of 4-Amino-2-chloro-3-nitroquinoline

Target: Regioselective Substitution with Steric Management

  • Setup: Dissolve 2,4-dichloro-3-nitroquinoline (1.0 eq) in Acetonitrile (MeCN). Cool to -10°C (Salt/Ice bath).

    • Why MeCN? It solubilizes the nitro-compound better than alcohols and avoids potential side reactions (alkoxy-substitution) which are possible with highly activated nitro-rings.

  • Addition: Add the amine (1.0 eq) and K₂CO₃ (1.2 eq, solid, finely powdered).

    • Expert Tip: Use solid inorganic base to act as a proton scavenger without acting as a competing nucleophile.

  • Reaction: Stir vigorously at -10°C for 1 hour.

  • Monitoring: Check TLC. Note that 3-nitro compounds can be UV-active but sometimes decompose on silica if acidic. Use neutral alumina plates if available, or run fast columns.

  • Workup: Evaporate solvent, redissolve in DCM, wash with water.

Practical Workflow & Decision Tree

Use this logic flow to determine the best experimental path for your specific nucleophile.

Workflow Start Select Nucleophile CheckBulk Is Nucleophile Bulky? (e.g., t-Butyl amine, 2,6-disubst. aniline) Start->CheckBulk QZ_Path Scaffold: 2,4-Dichloroquinazoline CheckBulk->QZ_Path No (Standard) CheckBulk->QZ_Path Yes NQ_Path Scaffold: 2,4-Dichloro-3-nitroquinoline CheckBulk->NQ_Path No (Standard) NQ_Issue Warning: Steric clash at C4 Expect lower yields/longer times CheckBulk->NQ_Issue Yes QZ_Cond Use 0°C, THF Monitor C2 byproduct QZ_Path->QZ_Cond NQ_Cond Use -10°C, MeCN Strict stoichiometry NQ_Path->NQ_Cond NQ_Issue->NQ_Cond

Caption: Decision tree for optimizing reaction conditions based on nucleophile sterics.

References

  • BenchChem. (2025).[1] Reactivity Face-Off: 2,4-dichloro-7-nitroquinazoline vs. 2,4-dichloroquinazoline in Nucleophilic Aromatic Substitution.

  • Barbosa, M. L. C., et al. (2024).[2] Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis. MDPI Molecules.

  • National Institutes of Health (NIH). (2024). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.

  • ChemicalBook. (2026).[3] 2,4-Dichloro-3-nitroquinoline MSDS and Safety Data.

  • Nemez, D. B., et al. (2023).[4] Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines. Canadian Journal of Chemistry.[4]

Sources

High-Resolution FTIR Profiling: Distinguishing Nitro and Methoxy Substituents in Quinoline Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Primary Diagnostic Verdict: The differentiation of nitro (-NO₂) and methoxy (-OCH₃) groups on a quinoline ring system relies on resolving specific vibrational modes that exist outside the congested aromatic fingerprint region.

  • Nitro Group: The definitive diagnostic is the symmetric NO₂ stretch at 1330–1360 cm⁻¹ , which typically appears as a sharp, medium-to-strong band free from interference by the quinoline ring stretches.

  • Methoxy Group: The primary diagnostic is the C–O–C asymmetric stretch at 1230–1275 cm⁻¹ (strong intensity). A secondary confirmation is the aliphatic C–H stretch just below 3000 cm⁻¹ (approx. 2850–2960 cm⁻¹), distinct from the aromatic C–H stretches >3000 cm⁻¹.

Theoretical Framework: Electronic Effects on Quinoline Vibrations

The quinoline scaffold acts as an electron-deficient heteroaromatic system. Substituents at positions 5, 6, 7, or 8 interact strongly with the


-system, causing predictable frequency shifts (solvatochromism and conjugation effects).
  • Nitro Group (Electron Withdrawing): The -NO₂ group withdraws electron density via induction (-I) and resonance (-R). This stiffens the N=O bonds, generally shifting stretching frequencies to higher wavenumbers compared to non-conjugated nitroalkanes. However, conjugation with the aromatic ring can slightly lower the asymmetric stretch frequency due to partial single-bond character.

  • Methoxy Group (Electron Donating): The -OCH₃ group donates electron density via resonance (+R). This increases the electron density in the quinoline ring, often intensifying the ring stretching vibrations (1580–1620 cm⁻¹) and shifting the C–O aryl ether bond to higher frequencies (~1250 cm⁻¹) due to increased double-bond character.

Comparative Peak Analysis

Table 1: Nitro (-NO₂) Group Spectral Profile

The nitro group exhibits two coupled stretching vibrations. In quinolines, the asymmetric stretch is often the strongest peak in the spectrum but suffers from overlap with ring vibrations.

Vibrational ModeFrequency Range (cm⁻¹)IntensityDiagnostic ValueInterference Risk
NO₂ Asymmetric Stretch 1500 – 1550 StrongModerateHigh: Overlaps with Quinoline C=C/C=N ring stretches (1500–1620 cm⁻¹).
NO₂ Symmetric Stretch 1330 – 1360 Medium/StrongHigh Low: This region is typically clear in quinolines. Primary confirmation peak.[1]
C–N Stretch (Ar-NO₂) 850 – 870MediumLowModerate: Often obscured by C-H out-of-plane bending.
Table 2: Methoxy (-OCH₃) Group Spectral Profile

The methoxy group introduces aliphatic character (C-H) and a strong ether linkage (C-O-C).

Vibrational ModeFrequency Range (cm⁻¹)IntensityDiagnostic ValueInterference Risk
C–O–C Asymmetric Stretch 1230 – 1275 Very Strong High Low: Distinct from C-N vibrations; usually the strongest peak in this region.
C–O–C Symmetric Stretch 1020 – 1075MediumModerateModerate: Can overlap with in-plane C-H bending.
Aliphatic C–H Stretch 2830 – 2960 Weak/MediumHigh Low: Distinct from Aromatic C-H (>3000 cm⁻¹).
Critical Analysis: The "Overlap Zone" vs. The "Clear Zone"

Researchers often misidentify the Nitro asymmetric stretch (~1530 cm⁻¹) as a Quinoline ring stretch.

  • The Overlap Zone (1500–1620 cm⁻¹): Contains both Quinoline skeletal vibrations (C=C, C=N) and Nitro asymmetric stretches. Do not rely solely on this region.

  • The Clear Zone (1200–1400 cm⁻¹): This is the window of truth.

    • If a sharp peak exists at ~1340 cm⁻¹ , assign Nitro .

    • If a strong peak exists at ~1250 cm⁻¹ , assign Methoxy .

Decision Logic & Visualization

Diagram 1: Spectral Assignment Decision Tree

This flowchart guides the researcher through the logical deduction process to distinguish between the two groups based on spectral evidence.

FTIR_Decision_Tree Start Start: Analyze FTIR Spectrum Check_3000 Check 2800-3100 cm⁻¹ Region Start->Check_3000 Aliphatic_CH Peaks present < 3000 cm⁻¹? (2850-2960 cm⁻¹) Check_3000->Aliphatic_CH Check_1200 Check 1200-1300 cm⁻¹ Region Aliphatic_CH->Check_1200 Yes Check_1300 Check 1300-1400 cm⁻¹ Region Aliphatic_CH->Check_1300 No (Only >3000 cm⁻¹) Ether_CO Strong band at 1230-1275 cm⁻¹? Check_1200->Ether_CO Conclusion_Methoxy CONFIRMED: Methoxy (-OCH₃) (Aliphatic C-H + C-O Stretch) Ether_CO->Conclusion_Methoxy Yes (Strong) Conclusion_Ambiguous AMBIGUOUS (Check Purity/Water) Ether_CO->Conclusion_Ambiguous No Nitro_Sym Sharp band at 1330-1360 cm⁻¹? Check_1300->Nitro_Sym Check_1500 Check 1500-1550 cm⁻¹ Region Nitro_Sym->Check_1500 Yes Nitro_Sym->Conclusion_Ambiguous No Nitro_Asym Strong band overlapping Quinoline Ring Stretch? Check_1500->Nitro_Asym Conclusion_Nitro CONFIRMED: Nitro (-NO₂) (Symmetric NO₂ Stretch) Nitro_Asym->Conclusion_Nitro Yes Nitro_Asym->Conclusion_Ambiguous No

Caption: Logic flow for distinguishing Nitro vs. Methoxy substituents on Quinoline rings using FTIR diagnostic regions.

Experimental Protocol: High-Fidelity Acquisition

To resolve the subtle aliphatic C-H stretches of the methoxy group or the symmetric stretch of the nitro group, sample preparation is critical.

Diagram 2: Experimental Workflow

Experimental_Workflow Sample Solid Quinoline Derivative (>98% Purity) Prep_Method Select Method Sample->Prep_Method KBr_Grind Grind with KBr (1:100 ratio) Agate Mortar Prep_Method->KBr_Grind Standard (Preferred) ATR_Clean Clean Crystal (ZnSe/Diamond) Isopropanol Wipe Prep_Method->ATR_Clean Rapid/Insoluble KBr_Press Hydraulic Press (10 tons, 2 mins) KBr_Grind->KBr_Press KBr_Pellet Transparent Pellet KBr_Press->KBr_Pellet Acquisition Acquire Spectrum (4000-400 cm⁻¹) KBr_Pellet->Acquisition ATR_Place Place Sample & Apply Pressure (High Force) ATR_Clean->ATR_Place ATR_Place->Acquisition Baseline Baseline Correction Acquisition->Baseline Params Params: Res: 2-4 cm⁻¹ Scans: 32-64 Params->Acquisition Analysis Peak Picking (Focus: 1200-1600 cm⁻¹) Baseline->Analysis

Caption: Step-by-step workflow for acquiring high-fidelity FTIR spectra of quinoline derivatives.

Methodology Details
  • Sample Preparation (KBr Pellet - Preferred for Resolution):

    • Ratio: Mix 1–2 mg of the quinoline derivative with 200 mg of spectroscopic grade KBr.

    • Grinding: Grind in an agate mortar until a fine, uniform powder is achieved. Coarse particles cause light scattering (Christiansen effect), distorting peak shapes and baselines.

    • Pressing: Apply 8–10 tons of pressure for 1–2 minutes under vacuum (if available) to remove trapped air and moisture.

    • Validation: The pellet must be transparent. Cloudy pellets indicate moisture or insufficient pressure.

  • Acquisition Parameters:

    • Resolution: Set to 2 cm⁻¹ or 4 cm⁻¹. Higher resolution (2 cm⁻¹) is recommended to resolve the Nitro asymmetric stretch from Quinoline ring vibrations.

    • Scans: Accumulate 32 to 64 scans to improve the Signal-to-Noise (S/N) ratio.

    • Background: Always collect a fresh background (air or pure KBr) before the sample.

  • Data Processing:

    • Apply Baseline Correction (rubber band method) to flatten the spectrum.

    • Use Peak Picking software to identify exact wavenumbers. Do not rely on visual estimation.

Troubleshooting & Interferences

  • Moisture Contamination (Broad Band ~3400 cm⁻¹):

    • Water in the KBr or sample can obscure the C-H stretch region (>3000 cm⁻¹). Dry KBr at 110°C overnight before use.

  • Carbonyl Contamination:

    • If a peak appears at 1650–1750 cm⁻¹, suspect residual solvent (acetone/ethyl acetate) or oxidation of the quinoline ring (formation of quinolone). This is not a nitro or methoxy peak.

  • Polymorphism:

    • Solid-state spectra can vary slightly due to crystal packing (polymorphs). If peak splitting is observed in the Nitro symmetric band, dissolve the sample in CHCl₃ and run a solution cell spectrum to confirm the splitting is due to solid-state effects.

References

  • Ogunmodede, O. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. ResearchGate. [Link]

  • NIST Chemistry WebBook. (2023). 5-Methoxy-8-nitro-quinoline Infrared Spectrum. National Institute of Standards and Technology. [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. Encyclopedia of Analytical Chemistry. [Link]

  • UCLA Chemistry. (n.d.). Table of Characteristic IR Absorptions. [Link]

Sources

Definitive Structural Validation of 4-Substituted Quinolines: A NOESY-Centric Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Peri-Effect" Imperative

In quinoline synthesis—particularly via Gould-Jacobs or Combes cyclization—regioselectivity between the 2-position and the 4-position is a persistent analytical challenge. While 1D NMR (


H, 

C) provides foundational data, it often fails to unambiguously distinguish isomers due to the similar electronic environments of the pyridine ring carbons (C2 vs. C4) and severe proton overlap in the aromatic region (7.2–8.5 ppm).

This guide establishes NOESY (Nuclear Overhauser Effect Spectroscopy) as the superior validation method for 4-substituted quinolines. Unlike HMBC, which relies on bond connectivity that can be obscured by quaternary carbon ambiguity, NOESY exploits the specific spatial geometry of the quinoline scaffold. The definitive proof of 4-substitution is the peri-interaction —a specific NOE correlation between the substituent and the H-5 proton of the benzene ring.

The Analytical Challenge: 2- vs. 4-Substitution

Synthetic pathways often yield mixtures or unexpected isomers. The structural ambiguity arises because:

  • Electronic Similarity: Both C2 and C4 are electron-deficient positions alpha/gamma to the nitrogen.

  • Proton Scarcity: In fully substituted systems, the loss of diagnostic coupling constants (e.g.,

    
    ) leaves researchers guessing.
    
Comparative Analysis of Validation Methods

The following table compares the efficacy of standard NMR techniques for this specific isomeric problem.

Feature1D ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

H NMR
2D HMBC 2D NOESY (Recommended)
Primary Mechanism Chemical Shift & Coupling (

)
Long-range coupling (

)
Spatial Proximity (< 5 Å)
Diagnostic Signal Loss of

coupling.
Correlation of H-3 to C-2/C-4.H-5 ↔ Substituent Cross-peak.
Failure Mode Ambiguous if H-3 is obscured or if substituent effects shift peaks unexpectedly.Circular logic if C-2 and C-4 shifts are not previously assigned.Fails only if substituent has no protons (e.g., -Cl, -Br).
Confidence Level Low (Presumptive)Medium (Inferential)High (Geometric Proof)

Mechanistic Validation: The H-5 "King's Move"

The structural rigidity of the quinoline bicycle provides a fixed geometric ruler.

  • 4-Substituted Quinolines: The substituent at position 4 is spatially forced within the NOE radius (< 5 Å) of the H-5 proton (the "peri" position on the benzene ring).

  • 2-Substituted Quinolines: The substituent is remote (> 6 Å) from H-5. It will only show NOE correlations to H-3.

Therefore, the presence of a cross-peak between the substituent's protons and the aromatic doublet/multiplet at ~7.8–8.2 ppm (H-5) is the "smoking gun" for 4-substitution.

Visualization: The Decision Logic

QuinolineValidation Start Crude Quinoline Product H1_NMR 1D 1H NMR Analysis Start->H1_NMR Check_Coupling Is H3-H4 Coupling (J~9Hz) Present? H1_NMR->Check_Coupling Sub_2 Likely 2-Substituted (H3 & H4 present) Check_Coupling->Sub_2 Yes Ambiguous Ambiguous/Singlet H3 (Possible 4-Subst or 2,4-Di) Check_Coupling->Ambiguous No NOESY_Exp Run 2D NOESY (Mix Time: 500ms) Ambiguous->NOESY_Exp Analyze_H5 Analyze H-5 (~8.0 ppm) Correlations NOESY_Exp->Analyze_H5 Result_4 CONFIRMED: 4-Substituted (H5 <-> Subst Cross-peak) Analyze_H5->Result_4 Strong Correlation Result_2 CONFIRMED: 2-Substituted (No H5 Cross-peak) Analyze_H5->Result_2 No Correlation

Figure 1: Decision workflow for assigning quinoline regiochemistry using 1D and 2D NMR.

Experimental Protocol: Self-Validating NOESY System

To ensure data integrity, follow this protocol. This workflow includes internal checks (Trustworthiness) to verify the experiment worked before interpreting the result.

Step 1: Sample Preparation[2]
  • Concentration: 10–20 mg in 0.6 mL solvent (CDCl

    
     or DMSO-
    
    
    
    ).
    • Note: High concentration is preferred for NOESY to maximize magnetization transfer, but avoid aggregation which causes viscosity broadening.

  • Degassing (Critical): Oxygen is paramagnetic and accelerates relaxation (

    
    ), reducing the NOE signal. Bubble Argon through the sample for 5 minutes or use the freeze-pump-thaw method if signals are weak.
    
Step 2: Acquisition Parameters
  • Pulse Sequence: Phase-sensitive NOESY (e.g., noesygpphpp on Bruker).

  • Mixing Time (

    
    ):  Set to 500 ms .
    
    • Why: Short enough to prevent "spin diffusion" (false positives from multi-step transfers) but long enough to detect the ~3–4 Å peri-interaction.

  • Relaxation Delay (

    
    ): 
    
    
    
    seconds. Full relaxation is necessary for quantitative NOE, but for structural ID, 2s is sufficient.
Step 3: Processing & Phasing
  • Apply a 90° shifted sine-bell squared window function (QSINE) in both dimensions.

  • Validation Check: Look for the diagonal peaks (negative phase) and exchange peaks (if any, same phase as diagonal). True NOE cross-peaks should have the opposite phase to the diagonal (usually positive/red vs. negative/black).

Data Interpretation & Case Study

The "Peri-Proximity" Map

The diagram below illustrates the specific spatial relationships you must look for in the spectrum.

SpatialGeometry N1 N1 C2 C2 (Subst?) N1->C2 C3 C3 (H) C2->C3 C5 C5 (H-5) C2->C5 Too Far (>6Å) C4 C4 (Subst?) C3->C4 C4a C4a C4->C4a C4->C5 Peri-Effect (<4Å) C4a->N1 C8a C8a C4a->C8a C8a->C5

Figure 2: Spatial geometry of the quinoline ring. The red dashed line indicates the diagnostic peri-interaction between a C4-substituent and H-5.

Interpretation Checklist:
  • Identify H-5: Locate the aromatic doublet/multiplet around 7.8–8.2 ppm . It is often distinct from H-8 (which is also deshielded) by COSY connectivity to H-6/H-7.

  • Identify Substituent: Locate the protons of your R-group (e.g., methyl singlet, methylene protons).

  • The Cross-Peak:

References

  • BenchChem. (2025).[1][2][3] Technical Support Center: Troubleshooting NMR Peak Assignments for Substituted Quinolines. Link

  • University of North Carolina Wilmington. (2025). Concentration Dependent 1H-NMR Chemical Shifts of Quinoline Derivatives. Link

  • Chemistry LibreTexts. (2024). 2D Experiments: NOESY and ROESY - Nuclear Overhauser Effect. Link

  • Oxford Instruments. (2025). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Link

  • Royal Society of Chemistry. (2018). Facile Synthesis of 2-Substituted Quinolines: Supporting Information & NMR Data. Link

Sources

Comparative Guide: Impurity Characterization & Control in 2,4-Dichloro-7-methoxy-3-nitroquinoline Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of synthesis strategies and impurity profiling for 2,4-Dichloro-7-methoxy-3-nitroquinoline , a critical scaffold in the development of 7-substituted imidazoquinoline TLR7/8 agonists and specific kinase inhibitors.

Executive Summary

The synthesis of 2,4-Dichloro-7-methoxy-3-nitroquinoline (CAS 1447961-41-2) is a pivotal step in generating the core heterocycle for various pharmaceutical actives. While the transformation appears straightforward—chlorination of the corresponding quinolinediol—the presence of the electron-donating 7-methoxy group and the electron-withdrawing 3-nitro group creates a "push-pull" electronic system that complicates the reaction kinetics.

This guide compares the Standard Thermal Chlorination (Method A) against a Base-Catalyzed Stepwise Activation (Method B) . We demonstrate that while Method A is common, it systematically generates specific monochloro and dimeric impurities that persist through downstream processing. Method B, though operationally more demanding, offers a superior impurity profile essential for GMP compliance.

Synthesis Route Comparison

Method A: Standard Thermal Chlorination (Baseline)
  • Reagents: Neat Phosphorus Oxychloride (

    
    ), Reflux (
    
    
    
    ).
  • Mechanism: Direct nucleophilic aromatic substitution driven by thermal energy.

  • Performance:

    • Yield: 65-75%

    • Purity (Crude): 85-90%

    • Major Drawback: High thermal stress leads to "tarry" degradation products and significant levels of Impurity A (Monochloro) due to competing hydrolysis during the harsh aqueous quench.

Method B: Base-Catalyzed Stepwise Activation (Recommended)
  • Reagents:

    
    , Triethylamine (
    
    
    
    ) or
    
    
    -Dimethylaniline, Toluene co-solvent.
  • Mechanism: Formation of a highly reactive phosphoryl-ammonium intermediate at lower temperatures (

    
    ), followed by chloride displacement at moderate heat (
    
    
    
    ).
  • Performance:

    • Yield: 82-88%

    • Purity (Crude): >95%

    • Advantage: The base scavenges HCl, preventing acid-catalyzed demethylation of the 7-methoxy group. The stepwise activation suppresses dimer formation.

Impurity Profiling & Characterization

Understanding the origin of impurities is the only path to their elimination. Below is the characterization of the three critical impurities observed in this synthesis.

Table 1: Critical Impurity Profile
Impurity IDNameStructure DescriptionOriginRelative Retention Time (RRT)*
IMP-A 4-Chloro-Des-2 4-Chloro-7-methoxy-3-nitro-2-quinoloneIncomplete chlorination at C2; or Hydrolysis of C2-Cl.0.85
IMP-B 2-Chloro-Des-4 2-Chloro-7-methoxy-3-nitro-4-quinoloneIncomplete chlorination at C4 (Steric hindrance from Nitro).0.92
IMP-C O-Linked Dimer Bis(2-chloro-7-methoxy-3-nitroquinolin-4-yl) etherReaction of product with unreacted starting material.1.45
IMP-D Demethylated 2,4-Dichloro-3-nitro-7-hydroxyquinolineAcid-catalyzed cleavage of methoxy ether (High Temp).0.65

*RRT based on C18 RP-HPLC Gradient Method.

Mechanistic Insight: The Regioselectivity Challenge

The 3-nitro group provides steric bulk that shields the C4 position, making it less reactive than C2. Consequently, IMP-B (2-Chloro-4-hydroxy) is the dominant "incomplete reaction" impurity. Conversely, IMP-A typically arises during the quench; the C2-Cl bond is more labile to hydrolysis than C4-Cl due to the adjacent nitrogen lone pair effect.

Visualizing the Impurity Pathways

The following diagram illustrates the divergence between the desired product and the critical impurities based on reaction conditions.

G SM Starting Material (7-Methoxy-3-nitro-2,4-quinolinediol) Inter Phosphorylated Intermediate SM->Inter POCl3, Base (Low Temp) ImpB IMP-B (Monochloro @ C2) SM->ImpB Incomplete Rxn (Steric Hindrance) Product Target Product (2,4-Dichloro-7-methoxy-3-nitroquinoline) Inter->Product Cl- substitution (80°C) ImpC IMP-C (Dimer) Inter->ImpC Rxn with SM (Low POCl3 eq) ImpD IMP-D (Demethylated) Product->ImpD HCl/Heat (Over-reflux)

Figure 1: Reaction pathway showing the origin of critical impurities IMP-B (kinetic bottleneck), IMP-C (stoichiometric defect), and IMP-D (thermal degradation).

Experimental Protocols

A. Optimized Synthesis Protocol (Method B)

To minimize IMP-B and IMP-D.

  • Setup: Equip a 500 mL 3-neck RBF with a mechanical stirrer, reflux condenser, and internal thermometer. Flush with

    
    .
    
  • Charging: Add 7-Methoxy-3-nitro-2,4-quinolinediol (10.0 g, 1.0 eq) and Toluene (50 mL). The starting material will be a suspension.[1]

  • Activation: Add Triethylamine (1.1 eq) dropwise at

    
    . Stir for 15 mins.
    
  • Reagent Addition: Add

    
      (4.0 eq) dropwise, maintaining internal temp 
    
    
    
    . Note: Exothermic.
  • Reaction: Warm to room temperature for 30 mins, then heat to

    
      (Do not exceed 
    
    
    
    ). Monitor by HPLC.
  • Quench (Critical Step): Cool reaction mass to

    
    . Pour slowly into Ice/Water (200 mL)  with vigorous stirring. Maintain quench temp 
    
    
    
    to prevent hydrolysis of the product back to IMP-A.
  • Isolation: Filter the precipitate immediately. Wash with cold water (

    
    ) and cold n-heptane (
    
    
    
    ). Dry under vacuum at
    
    
    .
B. Analytical Method: HPLC-UV/MS

Self-validating system for impurity detection.

  • Instrument: UPLC or HPLC with PDA detector.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10%

      
       90% B (Linear)
      
    • 15-20 min: 90% B

  • Detection: UV at 254 nm (aromatic core) and 210 nm (impurities).

  • Mass Spec: ESI Positive Mode. Target Mass

    
     (Cl isotope pattern).
    

Analytical Decision Tree

Use this logic flow to troubleshoot low purity results.

Analysis Start HPLC Analysis of Crude Product CheckA Is IMP-A (RRT 0.85) > 0.5%? Start->CheckA CheckB Is IMP-B (RRT 0.92) > 0.5%? CheckA->CheckB No ActionA Issue: Hydrolysis during Quench. Fix: Lower quench temp, filter faster. CheckA->ActionA Yes CheckD Is IMP-D (RRT 0.65) > 0.5%? CheckB->CheckD No ActionB Issue: Incomplete Reaction. Fix: Increase POCl3 eq or reaction time. CheckB->ActionB Yes ActionD Issue: Thermal Degradation. Fix: Reduce reaction temp (<80°C). CheckD->ActionD Yes Pass Batch Released for Next Step CheckD->Pass No

Figure 2: Troubleshooting logic for impurity remediation.

References

  • Mechanistic Study of Quinazolone/Quinoline Chlorination: Title: POCl3 chlorination of 4-quinazolones: Kinetics and Mechanism. Source: PubMed (NIH). URL:[Link]

  • Impurity Profiling in Pharmaceutical Intermediates: Title: Evaluating Impurities in Drugs (Part I). Source: Pharmaceutical Technology.[2] URL:[Link]

  • General Protocol for Chlorination of N-Heterocycles: Source: ResearchGate Discussion on Dehydroxy-chlorination. URL:[Link]

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: 2,4-Dichloro-7-methoxy-3-nitroquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Immediate Hazard Assessment & Strategic Overview

Compound: 2,4-Dichloro-7-methoxy-3-nitroquinoline Functional Hazard Analysis: This molecule combines three distinct hazard motifs: a quinoline scaffold (biological activity), a nitro group (potential genotoxicity/explosivity), and electrophilic chlorines (positions 2 and 4).

  • Chemical Reactivity: The chlorine atoms at positions 2 and 4 are highly susceptible to nucleophilic aromatic substitution (

    
    ). This makes the compound a potent skin sensitizer  and alkylating agent . It will react covalently with nucleophilic residues (cysteine/lysine) in skin proteins and DNA.
    
  • Toxicological Assumption: In the absence of specific LD50 data for this exact CAS, you must apply the Precautionary Principle . Treat this compound as a Category 1 Skin Sensitizer , Category 2 Mutagen , and Severe Eye/Respiratory Irritant .

The Defense Layer: Personal Protective Equipment (PPE)[1]

Do not rely on single-barrier protection. The electrophilic nature of this compound requires a "redundant barrier" strategy to prevent permeation and sensitization.

PPE Specification Matrix
Protection ZoneRecommended EquipmentTechnical Rationale
Hand Protection (Solids) Double Nitrile (Outer: 5 mil, Inner: 4 mil)Standard nitrile offers sufficient short-term protection against the solid powder. The inner layer acts as a breakthrough indicator.
Hand Protection (Solution) Silver Shield® (Laminate) under Nitrile Chlorinated solvents (DCM, Chloroform) often used with this intermediate permeate nitrile rapidly (<5 mins). Laminate liners prevent solvent-mediated transport of the toxin to the skin.
Respiratory N95 (Minimum) / P100 (Recommended) If weighing outside a hood (strongly discouraged), a P100 half-mask is mandatory. Inside a hood, the sash is the primary barrier; N95 is for accidental egress.
Eye/Face Chemical Goggles (Not Safety Glasses)Safety glasses allow particulate migration around the seal. Goggles prevent mucosal contact with airborne dust.
Body Tyvek® Lab Coat (Disposable)Cotton lab coats retain dust and can become a secondary source of exposure. Use disposable sleeves if reaching deep into reactors.
Glove Permeation Logic
  • Nitrile: Good for incidental splash of solid.

  • Laminate (EVOH/PE): Required if dissolved in Dichloromethane (DCM) or DMF .

    • Protocol: Don Laminate gloves

      
       Don Nitrile gloves over them (for dexterity).
      

Engineering Controls & Containment

PPE is the last line of defense; engineering controls are the first.

  • Primary Containment: All handling (weighing, dispensing, reaction setup) must occur within a certified chemical fume hood operating at a face velocity of 80–100 fpm .

  • Static Control: Nitro-quinolines can be electrostatic. Use an ionizing fan or antistatic gun during weighing to prevent powder "fly-out."

  • Balance Enclosure: If a fume hood is unavailable for the balance, use a Vented Balance Enclosure (VBE) with HEPA filtration.

Operational Protocol: The "Closed-Loop" Method

This protocol minimizes open-air exposure during the critical "Weighing & Transfer" phase.

Step 1: Preparation
  • Clear the fume hood of unnecessary clutter to ensure laminar airflow.

  • Pre-weigh the reaction solvent in the destination flask.

  • Place a plastic tray (secondary containment) in the hood. All work happens inside this tray.

Step 2: Weighing & Transfer
  • Do not use a spatula. Pour the solid directly from the source container into a pre-tared weighing boat or vial.

  • The "Wet Transfer" Technique:

    • Instead of dumping dry powder into the reactor (creating dust), use a pipette to add a small amount of reaction solvent to the weighing boat.

    • Dissolve/slurry the compound in the boat.

    • Transfer the liquid slurry to the reaction flask.

    • Why? This eliminates airborne dust generation during the transfer step.

Step 3: Decontamination
  • Wipe the exterior of the source container with a solvent-dampened tissue (Acetone/Ethanol) before returning it to storage.

  • Dispose of the tissue immediately in the solid hazardous waste.

Visualizing the Safety Workflow

The following diagram outlines the decision logic for handling spills and exposure events.

SafetyProtocol Start Handling 2,4-Dichloro-7-methoxy-3-nitroquinoline State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution (DCM/DMF) State->Liquid PPE_Solid PPE: Double Nitrile + N95 Eng: Fume Hood + Static Control Solid->PPE_Solid PPE_Liquid PPE: Laminate Liner + Nitrile Eng: Fume Hood Liquid->PPE_Liquid Spill Spill Event Occurs PPE_Solid->Spill Accident PPE_Liquid->Spill Accident Spill_Solid Action: Dampen with MeOH (Prevent Dust) -> Scoop Spill->Spill_Solid If Solid Spill_Liquid Action: Absorb with Vermiculite Do NOT use paper towels (Fire Risk) Spill->Spill_Liquid If Liquid Disposal Disposal: Halogenated Waste Stream (High Temp Incineration) Spill_Solid->Disposal Spill_Liquid->Disposal

Caption: Decision matrix for PPE selection and spill response based on physical state.

Disposal & Waste Management

Classification: Halogenated Organic Waste (Toxic/Irritant).

  • Segregation: Do not mix with non-halogenated solvents. The high chlorine content requires specific incineration protocols to prevent dioxin formation.

  • Labeling: Clearly label waste containers as "Contains Halogenated Nitro-Quinoline - TOXIC."

  • Quenching: If the compound remains unreacted in the waste stream, ensure the waste pH is neutral. Avoid adding strong bases directly to the waste container, as nucleophilic attack on the 2,4-dichloro positions can be exothermic.

  • Ultimate Disposal: High-temperature incineration (>1000°C) with scrubber systems (for HCl/NOx capture).

References

  • National Center for Biotechnology Information (PubChem). Compound Summary: 4,7-Dichloroquinoline (Structural Analog). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: Nitroquinoline derivatives. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.